molecular formula C10H10O2 B8665026 1,3-Benzodioxole, 5-(1-methylethenyl)- CAS No. 119055-67-3

1,3-Benzodioxole, 5-(1-methylethenyl)-

Cat. No.: B8665026
CAS No.: 119055-67-3
M. Wt: 162.18 g/mol
InChI Key: HVXSFCYOHKGEPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Benzodioxole, 5-(1-methylethenyl)-, more commonly identified as Dillapiol, is an organic compound belonging to the class of benzodioxoles . It is a natural product found in various herbs and spices, most notably in dills (Anethum graveolens) and cumins (Cuminum cyminum), and is characterized by its spice and wood-like sensory properties . As a benzodioxole, its structure consists of a benzene ring fused to a five-membered methylenedioxy (1,3-dioxole) ring, a functional group present in a range of bioactive molecules . Researchers value this compound and its derivatives as key scaffolds in chemical biology and agrochemical discovery. For instance, structural analogues featuring the 1,3-benzodioxole moiety have been designed and synthesized as potent agonists for plant hormone receptors, demonstrating remarkable activity in promoting root growth, which presents a potential application in developing novel plant growth regulators . The core 1,3-benzodioxole structure is also utilized in medicinal chemistry research, including the development of analogs of bioactive molecules like capsaicin . Dillapiol is provided as a research tool for use in analytical standards, natural product chemistry studies, and the synthesis of more complex molecules. This product is intended for research and analysis in a laboratory setting. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

119055-67-3

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

5-prop-1-en-2-yl-1,3-benzodioxole

InChI

InChI=1S/C10H10O2/c1-7(2)8-3-4-9-10(5-8)12-6-11-9/h3-5H,1,6H2,2H3

InChI Key

HVXSFCYOHKGEPJ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CC2=C(C=C1)OCO2

Origin of Product

United States

Foundational & Exploratory

Isosafrole: A Technical Guide to its Discovery, Natural Occurrence, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of isosafrole, a significant organic compound with applications in the fragrance and chemical industries. This document delves into the historical discovery of its precursor, safrole, its natural prevalence in the botanical world, and the chemical transformation that yields isosafrole. This guide is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of this compound.

Executive Summary

Isosafrole, a fragrant oily liquid, is most notably recognized as a precursor in the synthesis of piperonal, a valuable fragrance component. While found in trace amounts in certain essential oils, its primary route of production is through the chemical isomerization of safrole, a naturally abundant phenylpropanoid. This guide will navigate the scientific journey from the initial investigations of safrole in the 19th century to the contemporary understanding of its natural distribution and the methodologies for its conversion to isosafrole. The biosynthesis of safrole within the intricate phenylpropanoid pathway will be detailed, alongside a practical protocol for its extraction from natural sources.

The Genesis of Discovery: From Safrole to Isosafrole

The story of isosafrole is intrinsically linked to the discovery and characterization of its chemical antecedent, safrole.

Early Investigations of Safrole

The mid-19th century marked the initial scientific exploration of safrole. In 1844, the French chemist Édouard Saint-Èvre first determined its empirical formula.[1] However, it was the work of French chemists Édouard Grimaux and J. Ruotte in 1869 that significantly advanced the understanding of safrole's chemical nature.[2] Their investigations, which included observing its reaction with bromine, led them to suggest the presence of an allyl group, a crucial feature of its molecular structure.[1]

The Isomerization to Isosafrole

The transformation of safrole into its isomer, isosafrole, was a key discovery that highlighted the chemical relationship between these two compounds. This process, known as isomerization, involves the rearrangement of atoms within the molecule, specifically the shifting of the double bond in the side chain. This conversion is typically achieved through the application of a base, such as potassium hydroxide, under heat.[2][3] The work of Grimaux and Ruotte laid the groundwork for understanding this transformation, which is fundamental to the industrial production of isosafrole.[2]

Natural Occurrence: The Botanical Sources of Safrole

While isosafrole itself is found in only trace amounts in nature, its precursor, safrole, is a constituent of numerous plant species.[4][5] The essential oils extracted from these plants serve as the primary natural source for obtaining safrole, which can then be converted to isosafrole.

Major Botanical Sources

The most significant natural sources of safrole are trees of the Lauraceae family:

  • Sassafras albidum : Native to eastern North America, the root bark of the sassafras tree is a rich source of safrole, with its essential oil containing up to 90% of the compound.[1]

  • Ocotea pretiosa : This Brazilian tree is another major commercial source of safrole.[1]

Other Notable Plant Sources

Safrole is also present in a variety of other plants, often in smaller quantities. These include:

  • Cinnamon: Found in various species of the Cinnamomum genus.[6]

  • Nutmeg: A common spice where safrole is a constituent.[6][7]

  • Black Pepper: The essential oil of Piper nigrum contains trace amounts of safrole.[6][8]

  • Star Anise: While Chinese star anise (Illicium verum) is generally considered free of safrole, the toxic Japanese star anise (Illicium anisatum) does contain it.[9][10]

  • Curry Leaf (Murraya koenigii): Isosafrole has been isolated from the leaves of this plant.[5][6]

Quantitative Data on Safrole Content
Plant SpeciesPart of PlantEssential Oil YieldSafrole Content in Oil (%)
Sassafras albidumRoot Bark~1-2%75-90%[1]
Ocotea pretiosaWood~1%~90%[11]
Piper hispidinerviumLeaves3-4%81-87%
Cinnamomum parthenoxylonWoodNot SpecifiedHigh
Piper callosumLeaves~3%~70%

Biosynthesis of Safrole: The Phenylpropanoid Pathway

The formation of safrole in plants is a multi-step enzymatic process that originates from the shikimate pathway, leading to the production of phenylpropanoids.

The Phenylalanine Precursor

The biosynthesis begins with the amino acid L-phenylalanine. The enzyme phenylalanine ammonia-lyase (PAL) catalyzes the deamination of L-phenylalanine to form cinnamic acid, a key entry point into the phenylpropanoid pathway.

Core Phenylpropanoid Metabolism

Following the formation of cinnamic acid, a series of enzymatic reactions involving hydroxylations, methylations, and reductions occur. These steps, catalyzed by enzymes such as cinnamate-4-hydroxylase (C4H) and 4-coumarate-CoA ligase (4CL), lead to the formation of various phenylpropanoid intermediates.

Formation of the Methylenedioxy Bridge

A critical step in the biosynthesis of safrole is the formation of the methylenedioxy bridge. This is believed to occur through the enzymatic cyclization of a dihydroxy-allylbenzene intermediate. While the precise enzymatic machinery is still under investigation, it is a key distinguishing feature of safrole and related compounds.

Diagram of the Putative Biosynthetic Pathway of Safrole

Safrole Biosynthesis Shikimate_Pathway Shikimate Pathway L_Phenylalanine L-Phenylalanine Shikimate_Pathway->L_Phenylalanine Multiple Steps Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Caffeic_Acid Caffeic Acid p_Coumaric_Acid->Caffeic_Acid C3'H Ferulic_Acid Ferulic Acid Caffeic_Acid->Ferulic_Acid COMT Coniferyl_Alcohol Coniferyl Alcohol Ferulic_Acid->Coniferyl_Alcohol Multiple Steps Eugenol Eugenol Coniferyl_Alcohol->Eugenol Eugenol Synthase Allylphenol_Intermediate Dihydroxy-allylbenzene Intermediate Eugenol->Allylphenol_Intermediate Hydroxylation Safrole Safrole Allylphenol_Intermediate->Safrole Methylenedioxy Bridge Formation

Caption: Putative biosynthetic pathway of safrole from the shikimate pathway.

Extraction and Isomerization Protocol

The primary method for obtaining isosafrole involves the extraction of safrole from plant material followed by a chemical isomerization step.

Steam Distillation for Safrole Extraction

This protocol outlines the laboratory-scale extraction of safrole-rich essential oil from sassafras root bark.

Materials:

  • Dried and ground sassafras root bark

  • Steam distillation apparatus (still, condenser, receiving flask)

  • Heating mantle

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Preparation: Place the ground sassafras root bark into the still of the steam distillation apparatus and add water to cover the plant material.

  • Distillation: Heat the still to generate steam. The steam will pass through the plant material, volatilizing the essential oils.

  • Condensation: The steam and volatilized oil mixture will travel to the condenser, where it will cool and return to a liquid state.

  • Collection: Collect the distillate, which will consist of a layer of essential oil and a layer of water, in the receiving flask.

  • Separation: Transfer the distillate to a separatory funnel. Allow the layers to separate fully. The denser essential oil will form the bottom layer.

  • Drying: Drain the lower oil layer and dry it over anhydrous sodium sulfate to remove any residual water.

  • Solvent Removal: If a co-distillation with a solvent was performed, remove the solvent using a rotary evaporator to yield the pure essential oil.

Isomerization of Safrole to Isosafrole

This procedure describes the conversion of safrole to isosafrole. Caution: This reaction should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Safrole-rich essential oil

  • Potassium hydroxide (KOH) or sodium hydroxide (NaOH)[3]

  • Ethanol (optional, as a solvent)

  • Reaction flask with a reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Dichloromethane or diethyl ether

  • Brine solution

  • Anhydrous magnesium sulfate

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine the safrole-rich essential oil with a solution of potassium hydroxide in ethanol or molten potassium hydroxide.

  • Heating and Reflux: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane or diethyl ether.

  • Washing: Wash the combined organic extracts with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude isosafrole can be purified by vacuum distillation.[12]

Workflow Diagram for Isosafrole Production

Isosafrole Production Workflow Start Sassafras Root Bark Steam_Distillation Steam Distillation Start->Steam_Distillation Essential_Oil Safrole-Rich Essential Oil Steam_Distillation->Essential_Oil Isomerization Isomerization (Base-catalyzed) Essential_Oil->Isomerization Crude_Isosafrole Crude Isosafrole Isomerization->Crude_Isosafrole Purification Purification (Vacuum Distillation) Crude_Isosafrole->Purification Final_Product Pure Isosafrole Purification->Final_Product

Caption: Workflow for the production of isosafrole from natural sources.

Conclusion

Isosafrole, while a minor component of the natural world, holds significant industrial importance due to its role as a synthetic precursor. Its discovery and production are rooted in the rich chemistry of its naturally occurring isomer, safrole. A thorough understanding of the botanical sources of safrole, its biosynthesis via the phenylpropanoid pathway, and the chemical methods for its isomerization are crucial for professionals in the fields of natural product chemistry, fragrance science, and chemical synthesis. This guide has provided a detailed technical overview of these aspects, offering a foundation for further research and development.

References

  • Wikipedia. Safrole. [Link]

  • The Good Scents Company. isosafrole, 120-58-1. [Link]

  • National Center for Biotechnology Information. Isosafrole. PubChem Compound Summary for CID 637796. [Link]

  • Wikipedia. Isosafrole. [Link]

  • Chemicopro. Buy Isosafrole Online. [Link]

  • RUN - UNL Repository. Extraction of safrole from essential oils with ionic liquids. [Link]

  • Fragrance University. ocotea cymbarum oil. [Link]

  • The Hive Novel Discourse. piperonal to isosafrole. [Link]

  • ScenTree. Isosafrole (CAS N° 120-58-1). [Link]

  • Sciencemadness Wiki. Safrole. [Link]

  • Google Patents. CN104262320A - Method for converting safrole into iso-safrole.
  • ResearchGate. Biosynthesis of essential oils in aromatic plants: A review. [Link]

  • The Hive Chemicals & Equipment. Plant's in which you can obtain safrol. [Link]

  • FooDB. Showing Compound Isosafrole (FDB012296). [Link]

  • Perfumer & Flavorist. New Sources of Natural Safrole. [Link]

  • Journal of Analytical Toxicology. Intermediates and Impurities in the Synthesis of MDA from Isosafrole. [Link]

  • MDPI. Chemical Composition of Piper nigrum L. Cultivar Guajarina Essential Oils and Their Biological Activity. [Link]

  • PubMed. Synthesis of N2- trans-isosafrole-dG-adduct Bearing DNAs and the Bypass Studies with Human TLS Polymerases κ and η. [Link]

  • EFSA Journal. Safety and efficacy of a feed additive consisting of a fraction of the essential oil from the fruit and leaves of Illicium verum Hook.f. (star anise terpenes) for use in all animal species (FEFANA asbl). [Link]

  • Wikipedia. Illicium verum. [Link]

  • PubChem. Anise Oil. [Link]

  • Erowid. Isosafrole from Piperonal. [Link]

  • TheWholesalerCo Europe. Star Anise Extract - Illicium verum. [Link]

  • ScenTree. Star anise oil (CAS N° 8007-70-3). [Link]

  • LookChem. Cas 120-58-1,ISOSAFROLE. [Link]

  • ACS Publications. Synthesis of Methylenedioxyphenyl Compounds from Isosafrole and Sesamol. [Link]

  • Acta Amazonica. Synthesis of piperonal from essential oil of long-pepper (Piper hispidinervium C. DC.). [Link]

  • Research Repository. A survey of novel MDA and MDMA precursors by isotope ratio mass spectrometry. [Link]

  • Ayur Times. Safrole. [Link]

  • ScienceDirect. Relative percentage of safrole in essential oil from Piper species previously reported. [Link]

  • PMC. Chemo-enzymatic synthesis and biological activity evaluation of propenylbenzene derivatives. [Link]

  • Scribd. Safrole From Sassafras Oil. [Link]

  • Fragrance University. safrole. [Link]

Sources

Mechanism of action of 1,3-Benzodioxole, 5-(1-methylethenyl)-

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Mechanism-Based Inactivation of Cytochrome P450

Executive Summary & Chemical Identity[1]

1,3-Benzodioxole, 5-(1-methylethenyl)- (also known as 5-Isopropenyl-1,3-benzodioxole ) is a bioactive styrene derivative characterized by a methylenedioxyphenyl (MDP) moiety fused to an isopropenyl side chain. While structurally related to natural products like safrole and isosafrole, this compound exhibits distinct physicochemical properties due to the steric and electronic effects of the


-methyl substitution on the vinyl group.

Primary Mechanism: The compound functions as a Mechanism-Based Inactivator (MBI) , also known as a suicide substrate, of Cytochrome P450 (CYP) monooxygenases. Its biological activity is driven by the bioactivation of the methylenedioxy bridge to a reactive carbene species , which irreversibly coordinates with the prosthetic heme iron of the enzyme, forming a stable Metabolic Intermediate Complex (MIC).

Key Applications:

  • Pesticide Synergism: Inhibits insect detoxification enzymes, potentiating the efficacy of pyrethroids and carbamates.

  • Pharmacological Probe: Used to map the active site topology of CYP isoforms (specifically CYP2D6 and CYP2C9 families).

  • Cytotoxicity: Induces oxidative stress and apoptosis in specific tumor lines via ROS generation and mitochondrial disruption.

Core Mechanism: The Carbene-Heme Complexation

The pharmacological potency of 5-(1-methylethenyl)-1,3-benzodioxole relies on a "Trojan Horse" strategy. The enzyme recognizes the lipophilic molecule as a substrate, but the catalytic turnover generates a reactive intermediate that permanently disables the enzyme.

The Bioactivation Cascade
  • Binding & Orientation: The lipophilic isopropenyl side chain anchors the molecule within the CYP450 active site, positioning the methylenedioxy (

    
    ) bridge near the heme iron-oxo species (Compound I).
    
  • Hydrogen Abstraction: The highly reactive Compound I (

    
    ) abstracts a hydrogen atom from the methylene bridge, forming a carbon-centered radical.
    
  • Hydroxylation & Dehydration: The radical recombines with the hydroxyl radical to form a hemiacetal-like intermediate (hydroxymethylenedioxy). This unstable species rapidly undergoes dehydration (loss of

    
    ).
    
  • Carbene Formation: The loss of water generates a divalent carbene (

    
    ) at the methylene position.
    
  • MIC Formation: The carbene acts as a strong

    
    -donor and 
    
    
    
    -acceptor ligand, coordinating axially to the ferrous (
    
    
    ) heme iron. This forms a stable, dual-peak spectral complex (Type III spectrum) that prevents oxygen binding and re-oxidation, effectively "locking" the enzyme in an inactive state.
Mechanistic Pathway Diagram

MDP_Mechanism Substrate 5-(1-methylethenyl)-1,3-benzodioxole (Substrate) Binding Enzyme-Substrate Complex Substrate->Binding Lipophilic Interaction CYP_Resting CYP450 Resting State (Fe3+) CYP_Resting->Binding Lipophilic Interaction Compound_I Activated Enzyme (Compound I: Fe4+=O) Binding->Compound_I NADPH/O2 Electron Transfer Radical Methylene Radical Intermediate (-O-CH•-O-) Compound_I->Radical H-Abstraction (Rate Limiting) Hydroxy Hydroxylated Intermediate (-O-CH(OH)-O-) Radical->Hydroxy Radical Recombination Carbene Reactive Carbene Species (:C<) Hydroxy->Carbene Spontaneous Dehydration (-H2O) MIC Metabolic Intermediate Complex (MIC) (Fe2+ <==> :C) INACTIVE ENZYME Carbene->MIC Coordination to Heme Iron (Quasi-Irreversible) MIC->CYP_Resting Slow Dissociation (Very Rare)

Figure 1: The bioactivation pathway of 5-(1-methylethenyl)-1,3-benzodioxole transforming from a substrate to a suicide inhibitor via carbene generation.

Experimental Validation Protocols

To confirm the mechanism of action for this specific derivative, researchers must utilize spectral binding assays and kinetic inhibition studies. The following protocols are designed to be self-validating systems.

Protocol A: Detection of Type III Optical Difference Spectrum

Objective: To confirm the formation of the Carbene-Heme complex. Rationale: The MDP-carbene complex exhibits a unique "double Soret" peak at 427 nm and 455 nm in the difference spectrum, distinguishing it from reversible inhibitors (Type I/II).

Materials:

  • Rat Liver Microsomes (RLM) or Recombinant CYP isozymes (1.0 nmol P450/mL).

  • NADPH regenerating system.

  • Dual-beam spectrophotometer.

Workflow:

Step Action Critical Parameter
1 Baseline: Place microsomal suspension (diluted in 0.1M Phosphate buffer, pH 7.4) in both sample and reference cuvettes. Record baseline (400–500 nm).
2 Addition: Add 5-(1-methylethenyl)-1,3-benzodioxole (10–50 µM final) to the sample cuvette only. Add equivalent solvent volume to reference. Solvent < 1% v/v.
3 Initiation: Add NADPH (1 mM) to both cuvettes. Synchronous addition is vital.
4 Scan: Record difference spectra repetitively every 2 minutes for 15 minutes. Scan range: 390–500 nm.

| 5 | Validation: Observe the emergence of a peak at 455 nm (pH dependent). | Pass Criteria: Absorbance at 455 nm increases with time. |

Protocol B: Time-Dependent Inhibition (IC50 Shift) Assay

Objective: To quantify the irreversibility (suicide inhibition) of the interaction. Rationale: If the mechanism is MBI, the IC50 value will decrease as the pre-incubation time increases.

Workflow:

  • Pre-incubation: Incubate CYP enzyme with the test compound (0–100 µM) and NADPH for varying times (

    
     min).
    
  • Dilution: Dilute the mixture 10-fold into a secondary reaction containing a marker substrate (e.g., Testosterone for CYP3A, Bufuralol for CYP2D6) and excess NADPH.

  • Measurement: Measure the formation of the marker metabolite via HPLC/MS.

  • Analysis: Plot % Remaining Activity vs. Pre-incubation Time.

  • Calculation: Determine

    
     (inactivator concentration at half-maximal rate) and 
    
    
    
    (max inactivation rate).

Data Interpretation:

  • Reversible Inhibitor: IC50 remains constant regardless of pre-incubation time.

  • MBI (Our Compound): IC50 decreases significantly (shift > 1.5-fold) with longer pre-incubation.

Structure-Activity Relationship (SAR) Insights

The 5-(1-methylethenyl) group (isopropenyl) confers specific advantages over the allyl group found in Safrole:

FeatureEffect on Mechanism
Methylenedioxy Ring Essential. The source of the carbene. Removal or substitution (e.g., to dimethoxy) abolishes MBI activity.
Isopropenyl Group Increases lipophilicity (

), enhancing affinity for the hydrophobic CYP active site.

-Methyl Substitution
Provides steric bulk. This may alter the regiospecificity of hydroxylation, favoring attack at the MDP bridge over the side chain, thereby increasing the efficiency of inactivation compared to linear alkene analogs.

References

  • Murray, M. (2000).[1][2][3] "Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation." Current Drug Metabolism, 1(1), 67-84.[2] Link

  • Correia, M. A., & Ortiz de Montellano, P. R. (2005). "Inhibition of Cytochrome P450 Enzymes."[1][3][4][5] Cytochrome P450: Structure, Mechanism, and Biochemistry, 3rd Ed. Kluwer Academic/Plenum Publishers. Link

  • Hodgson, E., & Philpot, R. M. (1974).[1] "Interaction of Methylenedioxyphenyl (1,3-Benzodioxole) Compounds with Enzymes and Their Effects on Mammals." Drug Metabolism Reviews, 3(1), 231-301. Link

  • U.S. National Library of Medicine. (2025). "Compound Summary: 1,3-Benzodioxole, 5-(1-methylethenyl)-." PubChem. Link

  • Koley, A. P., et al. (1997). "Carbene adducts of heme iron-porphyrins: Spectroscopy and structure." Journal of Inorganic Biochemistry, 65(3), 187-195. Link

Sources

Literature review on the synthesis of 1,3-Benzodioxole, 5-(1-methylethenyl)-

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive literature review on the synthesis of 5-(1-methylethenyl)-1,3-benzodioxole (also known as 3,4-methylenedioxy-α-methylstyrene). This document is structured for researchers and follows strict scientific principles, focusing on mechanistic causality, self-validating protocols, and authoritative referencing.

Executive Summary

5-(1-methylethenyl)-1,3-benzodioxole (CAS: 5650-44-2) is a functionalized styrene derivative featuring a 1,3-benzodioxole (methylenedioxy) moiety.[1] It serves as a valuable intermediate in organic synthesis, particularly in the development of functionalized polymers and as a precursor for fine chemicals. This review analyzes two primary synthetic pathways: Wittig Olefination and Grignard Addition followed by Dehydration .[1] The guide emphasizes the mechanistic underpinnings of these routes, offering researchers a comparative technical analysis of yield, scalability, and reaction specificity.

Chemical Identity & Structural Analysis[1][2][3][4]

  • IUPAC Name: 5-(prop-1-en-2-yl)-1,3-benzodioxole[1]

  • Common Names: 3,4-Methylenedioxy-α-methylstyrene; 5-Isopropenyl-1,3-benzodioxole[1]

  • Molecular Formula: C₁₀H₁₀O₂[1]

  • Molecular Weight: 162.19 g/mol [1]

  • Structural Features: The molecule consists of an electron-rich benzodioxole ring conjugated with an isopropenyl group. The electron-donating nature of the methylenedioxy group significantly influences the nucleophilicity of the aromatic ring and the stability of carbocation intermediates formed during synthesis.

Synthetic Pathway A: Wittig Olefination

The Wittig reaction offers a regiospecific method for converting carbonyls to alkenes under mild conditions, avoiding the harsh acidic environments of dehydration routes. This pathway is preferred for small-scale, high-purity applications where isomer control is paramount.[1]

Mechanistic Insight

The reaction involves the interaction of 3,4-methylenedioxyacetophenone (Acetopiperone) with a phosphorus ylide generated from methyltriphenylphosphonium bromide . The mechanism proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which collapses to yield the alkene and triphenylphosphine oxide (TPPO).[2] The driving force is the formation of the strong P=O bond in TPPO.[3]

Experimental Protocol (Adapted from Standard Literature)
  • Reagents: Methyltriphenylphosphonium bromide (1.1 eq), Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH) (1.2 eq), 3,4-Methylenedioxyacetophenone (1.0 eq), Dry THF.

  • Workflow:

    • Ylide Formation: In a flame-dried flask under inert atmosphere (N₂/Ar), suspend methyltriphenylphosphonium bromide in anhydrous THF. Cool to 0°C.[1]

    • Deprotonation: Add base (KOtBu) portion-wise.[1] The solution turns yellow/orange, indicating ylide formation (

      
      ). Stir for 30–60 min.
      
    • Addition: Add 3,4-methylenedioxyacetophenone dropwise. The color may fade as the betaine/oxaphosphetane forms.

    • Reflux: Warm to room temperature and reflux for 2–4 hours to ensure complete conversion.

    • Workup: Quench with saturated

      
      . Extract with diethyl ether.[1][4] The byproduct 
      
      
      
      precipitates and can be removed via filtration or chromatography.
Pathway Visualization

WittigPathway cluster_0 Ylide Generation cluster_1 Olefination MePPh3Br MePPh3+ Br- Ylide Ph3P=CH2 (Ylide) MePPh3Br->Ylide - HBr Base KOtBu / NaH Base->Ylide Intermediate Oxaphosphetane (4-membered ring) Ylide->Intermediate Ketone 3,4-Methylenedioxy- acetophenone Ketone->Intermediate Nucleophilic Attack Product 5-(1-methylethenyl)- 1,3-benzodioxole Intermediate->Product Byproduct Ph3P=O (Solid Waste) Intermediate->Byproduct Elimination

Figure 1: Mechanistic flow of the Wittig Olefination converting Acetopiperone to the target alkene.[1]

Synthetic Pathway B: Grignard Addition & Dehydration

This two-step sequence is often more scalable and cost-effective for larger quantities.[1] It utilizes the reactivity of Grignard reagents to form a tertiary alcohol, which is then dehydrated to the alkene.

Step 1: Grignard Addition

Mechanism: The nucleophilic methyl group from Methylmagnesium bromide (MeMgBr) attacks the electrophilic carbonyl carbon of 3,4-methylenedioxyacetophenone. This forms a magnesium alkoxide intermediate, which yields 2-(3,4-methylenedioxyphenyl)-2-propanol upon acidic workup.[1]

  • Key Consideration: Anhydrous conditions are critical. The electron-rich nature of the benzodioxole ring stabilizes the transition state, generally leading to high yields.

Step 2: Acid-Catalyzed Dehydration

Mechanism: The tertiary alcohol undergoes E1 elimination.[1] Protonation of the hydroxyl group creates a good leaving group (


), generating a tertiary carbocation stabilized by resonance with the aromatic ring. Elimination of a proton from the adjacent methyl group yields the thermodynamically favored conjugated alkene (the target).
  • Catalysts: p-Toluenesulfonic acid (p-TsOH),

    
    , or heterogeneous catalysts like Montmorillonite K10 clay.[1]
    
  • Thermodynamics: The conjugation of the double bond with the benzene ring makes the α-methylstyrene derivative the exclusive product over the non-conjugated isomer.

Experimental Protocol
  • Grignard: Add MeMgBr (3.0 M in ether, 1.2 eq) to a solution of 3,4-methylenedioxyacetophenone in dry ether at 0°C. Stir for 2 hours. Quench with dilute HCl. Isolate the tertiary alcohol.

  • Dehydration: Dissolve the crude alcohol in Toluene or Benzene.[1] Add catalytic p-TsOH (1-2 mol%).[1] Reflux with a Dean-Stark trap to remove water azeotropically.[1] Monitor via TLC until the starting material disappears.

Pathway Visualization

GrignardPathway start 3,4-Methylenedioxyacetophenone intermediate Magnesium Alkoxide Complex start->intermediate Nucleophilic Addition reagent MeMgBr (Grignard) reagent->intermediate alcohol Tertiary Alcohol: 2-(3,4-methylenedioxyphenyl)-2-propanol intermediate->alcohol Acidic Workup (H3O+) product Target Olefin: 5-(1-methylethenyl)-1,3-benzodioxole alcohol->product E1 Elimination catalyst Acid Catalyst (p-TsOH) - H2O (Dean-Stark) catalyst->product

Figure 2: Two-step synthesis via Grignard addition and acid-catalyzed dehydration.[1]

Comparative Data Analysis

FeatureWittig OlefinationGrignard + Dehydration
Reaction Type Concerted CycloadditionNucleophilic Addn / E1 Elimination
Atom Economy Low (Loss of

)
High (Loss of

)
Scalability Moderate (Phosphine waste handling)High (Industrial standard)
Conditions Basic, Low Temp to RefluxAcidic, Reflux
Key Impurity Triphenylphosphine oxideDimerization products (if acid is too strong)
Yield (Lit.) 75–85%80–90% (over 2 steps)

Safety & Regulatory Considerations

Critical Note for Researchers: While 5-(1-methylethenyl)-1,3-benzodioxole is a distinct chemical entity, it shares structural homology with isosafrole (a List I chemical in many jurisdictions) and can be a theoretical precursor to 3,4-methylenedioxyphenyl-2-propanone (MDP2P) via oxidative pathways.[1]

  • Compliance: Ensure all synthesis is conducted in accordance with local precursor control laws (e.g., DEA List I/II regulations in the US, precursor monitoring in EU).

  • Handling: Standard PPE for handling organic solvents and corrosives (Grignard reagents, strong acids) is mandatory.[1]

  • Storage: The terminal alkene can undergo polymerization; store at low temperatures with a radical inhibitor (e.g., BHT) if necessary.

References

  • Wittig Reaction Mechanics : Maryanoff, B. E., & Reitz, A. B. (1989).[1] "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[1] Chemical Reviews, 89(4), 863-927.[1] Link

  • Alpha-Methylstyrene Synthesis : "Method for Preparing Alpha-Methylstyrene." European Patent EP4043420A1. (2022).[1][5] Describes the industrial dehydration of dimethylbenzyl alcohol, analogous to the benzodioxole derivative. Link

  • Grignard Reagents in Synthesis : Garst, J. F., & Ungvary, F. (1991).[1] "Mechanism of Grignard reagent formation." Grignard Reagents, 185-213.[1]

  • Dehydration of Tertiary Alcohols : Adkins, H., & Zartman, W. (1939).[1] "Dehydration of Alcohols."[1][6] Organic Syntheses, Coll.[1] Vol. 2, p. 606.[1] (General protocol applicable to phenylethanol derivatives). Link

  • Benzodioxole Reactivity : "Understanding 1,3-Benzodioxole." ChemicalBook Technical Review. (2024).[1][7] Link

Sources

A Technical Guide to 1,3-Benzodioxole, 5-(1-methylethenyl)- in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 1,3-benzodioxole scaffold, also known as the methylenedioxyphenyl group, is a privileged structure in medicinal and industrial chemistry, appearing in numerous natural products, pharmaceuticals, and agrochemicals.[1][2] This guide focuses on a specific, highly versatile derivative: 1,3-Benzodioxole, 5-(1-methylethenyl)- . This compound, an isomer of the naturally abundant safrole, serves as a powerful and reactive precursor for a range of high-value molecules. Its strategic importance lies in the isopropenyl (1-methylethenyl) side chain, which provides a reactive handle for transformations that are fundamental to the synthesis of complex targets. This document provides an in-depth analysis of its synthesis, core reactivity, and application in validated synthetic protocols, designed for researchers, chemists, and professionals in drug development.

PART 1: The 1,3-Benzodioxole Scaffold: A Privileged Structure

The 1,3-benzodioxole moiety is a bicyclic heterocyclic structure where a benzene ring is fused to a five-membered dioxole ring.[3] This arrangement is not merely a passive structural element; it actively influences the molecule's electronic properties and reactivity.

Inherent Properties and Reactivity:

  • Electron-Rich Aromatic Ring: The two oxygen atoms of the dioxole ring donate electron density into the aromatic system, making it highly susceptible to electrophilic aromatic substitution.[3][4] This facilitates the introduction of various functional groups.

  • Metabolic Significance: The methylenedioxy bridge is a known inhibitor of cytochrome P450 enzymes.[5] This property is exploited in drug design to modulate metabolism and enhance the bioavailability of co-administered therapeutic agents.

  • Structural Rigidity: The fused ring system provides a stable, rigid scaffold, which is advantageous for designing ligands that fit into specific biological targets.

The prevalence of this core in bioactive compounds, from anticancer agents to insecticides, underscores its importance as a foundational building block in synthetic chemistry.[1][6]

Caption: A plausible synthetic pathway from safrole to the target precursor.

Causality Behind Experimental Choices:

  • Isomerization to Isosafrole: The initial isomerization of safrole to isosafrole is a critical step. [7]Using a strong base like potassium hydroxide in ethanol shifts the double bond from the terminal position to a more stable, internal position conjugated with the aromatic ring. This conjugation is key for subsequent reactivity.

  • Oxidative Cleavage: The internal double bond of isosafrole is readily cleaved by strong oxidizing agents. Ozonolysis or permanganate oxidation breaks the C=C bond to form piperonal, an aldehyde. [8][9]This aldehyde is a pivotal intermediate.

  • Grignard Reaction & Dehydration: The aldehyde carbonyl is a perfect electrophile for a Grignard reagent like methylmagnesium bromide (CH₃MgBr). This nucleophilic addition forms a secondary alcohol. Subsequent acid-catalyzed dehydration removes the hydroxyl group, generating the desired isopropenyl double bond of the target molecule.

PART 3: Core Applications in Synthetic Chemistry

The true value of 1,3-Benzodioxole, 5-(1-methylethenyl)- lies in the reactivity of the isopropenyl group. This functionality is a gateway to several important molecular scaffolds.

Application 1: Synthesis of Piperonyl Acetone and Amine Derivatives

A primary transformation is the selective oxidation of the isopropenyl group to a ketone, specifically 3,4-methylenedioxypropiophenone or a related acetone derivative. This ketone is a direct precursor to a wide range of pharmaceutical targets, particularly those containing a phenethylamine backbone.

Reaction Pathway: Wacker-Type Oxidation

The Wacker oxidation is an elegant method to convert a terminal alkene to a methyl ketone using a palladium catalyst and an oxidant. This avoids the harsh conditions of ozonolysis.

Wacker_Oxidation cluster_0 Catalytic Cycle PdCl2 PdCl₂ Alkene_Complex Pd(II)-Alkene Complex PdCl2->Alkene_Complex + Alkene - Cl⁻ Hydroxy_Complex Hydroxypalladation Adduct Alkene_Complex->Hydroxy_Complex + H₂O - H⁺, - Cl⁻ Pd_H_Intermediate β-Hydride Elimination Hydroxy_Complex->Pd_H_Intermediate Pd0 Pd(0) Pd_H_Intermediate->Pd0 + Ketone Pd0->PdCl2 + 2CuCl₂ Ketone 3,4-Methylenedioxy- propiophenone Pd0->Ketone Product CuCl2 CuCl₂ (Oxidant) O2 O₂ (Terminal Oxidant) CuCl2->O2 Re-oxidation of Cu(I) Start 5-(1-methylethenyl)- 1,3-benzodioxole Start->PdCl2 Enters Cycle Amine Amine Derivatives (e.g., Cathinones, Amphetamines) Ketone->Amine Reductive Amination

Caption: Wacker-type oxidation pathway to a ketone intermediate and subsequent functionalization.

Protocol: Synthesis of 3,4-Methylenedioxypropiophenone

This protocol is a self-validating system; successful formation of the ketone can be easily monitored by TLC (disappearance of starting material) and confirmed by spectroscopic methods (¹H NMR, IR).

  • Catalyst Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve palladium(II) chloride (PdCl₂, 0.05 eq) and copper(I) chloride (CuCl, 1 eq) in a mixture of dimethylformamide (DMF) and water (7:1 v/v).

    • Rationale: DMF is a polar aprotic solvent that dissolves the catalysts and substrate. Water is required for the nucleophilic attack on the coordinated alkene. CuCl is used as a co-catalyst to re-oxidize the Pd(0) back to the active Pd(II) state.

  • Reaction Initiation: Bubble oxygen through the solution for 15 minutes. Add 1,3-Benzodioxole, 5-(1-methylethenyl)- (1.0 eq) via syringe.

    • Rationale: Oxygen is the terminal oxidant, regenerating the Cu(II) species from Cu(I), which in turn regenerates the Pd(II) catalyst, allowing for a catalytic cycle.

  • Reaction Monitoring: Heat the mixture to 60-70 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The reaction is typically complete within 4-6 hours.

  • Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether. Extract the aqueous layer three times with diethyl ether.

    • Rationale: This aqueous workup removes the water-soluble DMF and inorganic salts.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the target ketone. [10] From this ketone, a vast library of psychoactive and other CNS-active compounds can be synthesized via reductive amination, making the title precursor a key strategic intermediate. [11]

Application 2: Precursor for Spirooxindole Derivatives

The electron-rich alkene of 1,3-Benzodioxole, 5-(1-methylethenyl)- makes it an excellent dipolarophile in 1,3-dipolar cycloaddition reactions. This provides a highly efficient, stereoselective route to complex heterocyclic systems like spirooxindoles, which are known for their diverse biological activities, including anti-diabetic properties. [12] Reaction Pathway: 1,3-Dipolar Cycloaddition

This reaction involves the in situ generation of an azomethine ylide from isatin and an amino acid (like sarcosine), which then reacts with the alkene (dipolarophile) to form a five-membered pyrrolidine ring in a single, atom-economical step.

Caption: Synthesis of spirooxindole derivatives via 1,3-dipolar cycloaddition.

Causality Behind Experimental Choices:

  • Solvent: Methanol or ethanol is typically used as they are polar protic solvents that facilitate the initial condensation reaction to form the azomethine ylide.

  • Stereoselectivity: The reaction is often highly stereo- and regioselective. The approach of the dipole to the dipolarophile is governed by steric and electronic factors, leading to the formation of a specific isomer. [12]This is a key advantage for creating stereochemically complex molecules for drug development.

  • One-Pot Synthesis: This reaction is a prime example of a multi-component reaction where three starting materials are combined in a single step to generate a complex product, which is highly efficient and desirable in modern organic synthesis. [12]

Conclusion and Future Outlook

1,3-Benzodioxole, 5-(1-methylethenyl)- is a strategically important precursor in organic synthesis. While it may be less common than its isomers, its unique isopropenyl functionality offers distinct synthetic advantages, particularly for accessing important ketone intermediates and for participating in powerful cycloaddition reactions. Its role as a gateway to pharmaceutically relevant scaffolds, including phenethylamines and complex heterocycles, ensures its continued relevance. Future research will likely focus on developing more efficient, catalytic methods for its synthesis and exploring its utility in constructing novel molecular architectures for drug discovery and materials science.

References

  • Title: Chemo-enzymatic oxidative cleavage of isosafrole for the synthesis of piperonal Source: Reaction Chemistry & Engineering (RSC Publishing) URL: [Link]

  • Title: 1,3-Benzodioxole - KCIL Chemofarbe Group Source: KCIL Chemofarbe Group URL: [Link]

  • Title: Chemo-enzymatic oxidative cleavage of isosafrole for the synthesis of piperonal | Request PDF Source: ResearchGate URL: [Link]

  • Title: Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti-diabetic activity Source: PMC (Journal of the Iranian Chemical Society) URL: [Link]

  • Title: SYNTHESIS OF 1,3-BENZODIOXOLE DERIVATIVES CONTAINING A AMINO ACID MOIETY IN SIDE CHAIN Source: E-Journal of Chemistry URL: [Link]

  • Title: 1,3-Benzodioxole - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters Source: Frontiers in Plant Science URL: [Link]

  • Title: {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea Source: PMC (IUCrData) URL: [Link]

  • Title: (E)-N′-(1,3-Benzodioxol-5-ylmethylene)nicotinohydrazide monohydrate Source: PMC (Acta Crystallographica Section E) URL: [Link]

  • Title: Performic-oxidation-Of-safrole and Phenyl Propene (Further Isomerization) Source: Scribd URL: [Link]

  • Title: Identification and analysis of the reactive metabolites related to the hepatotoxicity of safrole Source: Taylor & Francis Online (Xenobiotica) URL: [Link]

  • Title: A Computational Inter-Species Study on Safrole Phase I Metabolism-Dependent Bioactivation: A Mechanistic Insight into the Study of Possible Differences among Species Source: PMC (International Journal of Molecular Sciences) URL: [Link]

  • Title: PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS Source: Google Patents URL
  • Title: (PDF) Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction Source: ResearchGate URL: [Link]

  • Title: benzodioxole -5- (2,4,8-triene-isobutyl nonaoate) from Piper mulle Source: Indian Journal of Chemistry URL: [Link]

  • Title: 5-Propanoyl-1,3-benzodioxole | C10H10O3 | CID 95682 Source: PubChem URL: [Link]

  • Title: 1,3-Benzodioxole, 5-(1-propenyl)- Source: NIST WebBook URL: [Link]

  • Title: 1,3-Benzodioxole, 5-propyl- - Substance Details Source: US EPA URL: [Link]

Sources

The Double-Edged Sword: An In-Depth Technical Guide to the Interaction of Isosafrole with Cytochrome P450 Enzymes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Isosafrole, a naturally occurring organic compound found in various essential oils, presents a fascinating case study in the complex world of xenobiotic metabolism.[1] While seemingly innocuous, its interaction with the cytochrome P450 (CYP450) superfamily of enzymes reveals a sophisticated mechanism of inhibition with profound toxicological and pharmacological implications. This guide provides a comprehensive technical overview of the metabolic activation of isosafrole, the formation of inhibitory metabolic-intermediate complexes, the resulting mechanism-based inhibition of specific P450 isoforms, and the experimental methodologies employed to investigate these interactions. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the intricate dance between small molecules and the body's primary defense against foreign compounds.

Introduction: The Significance of the Isosafrole-P450 Interaction

Isosafrole belongs to the methylenedioxyphenyl (MDP) class of compounds, which are of considerable toxicological interest due to their capacity to both inhibit and induce CYP450 enzymes.[2][3][4] These enzymes are central to the metabolism of a vast array of drugs, environmental toxins, and endogenous molecules.[4] Consequently, any modulation of their activity can have significant downstream effects, including altered drug efficacy, adverse drug reactions, and even carcinogenesis.[3][4][5] The interaction of isosafrole with P450 enzymes is a classic example of mechanism-based inhibition, where the enzyme bioactivates a substrate into a reactive species that ultimately leads to the enzyme's own inactivation.[6][7] Understanding this process is not merely an academic exercise; it provides critical insights for drug design, risk assessment of natural products, and the prediction of drug-drug interactions.[4]

Metabolic Activation and the Genesis of a Metabolic-Intermediate Complex

The key to isosafrole's inhibitory action lies in its methylenedioxy group. Cytochrome P450 enzymes, particularly isoforms within the CYP1A and CYP2C families, catalyze the oxidative metabolism of this functional group.[8][9][10] This process is not a simple detoxification step; instead, it leads to the formation of a highly reactive electrophilic intermediate.

The prevailing hypothesis suggests that P450-mediated oxidation of the methylenedioxy bridge results in the formation of a carbene intermediate.[2] Carbenes are neutral, divalent carbon species with a sextet of electrons, making them highly reactive and short-lived. This reactive carbene, still within the active site of the P450 enzyme, then covalently binds to the ferrous (Fe²⁺) heme iron of the enzyme. This forms a stable, quasi-irreversible metabolic-intermediate (MI) complex.[11][12] The formation of this MI complex effectively sequesters the P450 enzyme, rendering it catalytically inactive.[11]

Sources

Methodological & Application

Application Note: High-Purity Isosafrole via Optimized Purification Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Isosafrole, a phenylpropene organic compound, is a valuable intermediate in the synthesis of fragrances, flavors, and other specialty chemicals.[1][2][3] The quality of crude isosafrole, often derived from the isomerization of safrole, can vary significantly, containing unreacted starting materials, isomeric impurities, and oxidation or polymerization by-products.[4][5] Achieving high purity is paramount for regulatory compliance, product consistency, and the success of downstream synthetic applications. This document provides detailed, field-proven protocols for the purification of crude isosafrole using vacuum fractional distillation and flash column chromatography, designed for researchers and professionals in drug development and chemical synthesis.

Introduction: The Imperative for Isosafrole Purification

Isosafrole (1,3-Benzodioxole, 5-(1-propenyl)-) is a colorless to pale yellow oily liquid with a characteristic anise-like odor.[1][2] It is most commonly obtained via the base-catalyzed isomerization of safrole, the primary constituent of sassafras oil.[3][4] This conversion, however, is often incomplete and can generate side products, leading to a crude mixture that is unsuitable for direct use in sensitive applications.

Common Impurities in Crude Isosafrole:

  • Unreacted Safrole: Due to incomplete isomerization, safrole is a frequent and significant impurity.[5]

  • Geometric Isomers: Isosafrole exists as cis-(Z) and trans-(E) isomers; the ratio can vary depending on the isomerization conditions.[3]

  • Oxidation Products: Exposure to air at high temperatures can lead to the formation of aldehydes (piperonal), ketones, and other oxidation by-products.[4][6]

  • Polymerization Products: Acidic conditions or excessive heat can induce polymerization, resulting in high-molecular-weight, tar-like substances.

  • Residual Catalysts and Solvents: Inadequate workup can leave traces of the isomerization catalyst (e.g., KOH, NaOH) or solvents.[4]

This guide details two primary methods for elevating the purity of crude isosafrole to >99%, explaining the causality behind each procedural step to ensure both efficacy and safety.

Critical Safety Protocols

Isosafrole and the reagents used in its purification present significant health and safety risks. Adherence to strict safety protocols is mandatory.

  • Hazard Profile: Isosafrole is toxic, a suspected carcinogen, and may cause genetic defects.[7][8] It can cause serious skin and eye irritation.[2]

  • Regulatory Status: Isosafrole is a regulated chemical precursor in many jurisdictions due to its use in illicit synthesis.[3] All handling, storage, and disposal must comply with local and national regulations.

  • Required Personal Protective Equipment (PPE):

    • Chemical-resistant gloves (Butyl rubber is recommended).[9]

    • Splash-proof safety goggles or a full-face shield.

    • Flame-retardant lab coat.

  • Engineering Controls: All procedures must be performed inside a certified chemical fume hood to avoid inhalation of vapors.[7][8] The work area must be equipped with an accessible safety shower and eyewash station.

  • Fire Safety: Isosafrole is a flammable liquid.[7] Keep away from heat, sparks, and open flames. Use explosion-proof equipment and ensure proper grounding of containers to prevent static discharge.[10]

Purification Method I: Vacuum Fractional Distillation

Principle of Operation: This technique separates compounds based on differences in their boiling points. Applying a vacuum lowers the boiling points of all components, which is critical for heat-sensitive compounds like isosafrole. This prevents thermal degradation and polymerization that can occur at its atmospheric boiling point of ~253°C.[3][11] By carefully controlling the temperature at the distillation head, fractions of distinct purity can be selectively condensed and collected.

Experimental Protocol: Vacuum Fractional Distillation
  • System Assembly:

    • Assemble a fractional distillation apparatus using ground-glass jointed glassware, as depicted in the workflow diagram below. Use a short, insulated Vigreux or packed column for efficient fractionation.[12]

    • Place the crude isosafrole (no more than 2/3 full) and a magnetic stir bar into a round-bottom flask.

    • Ensure all joints are properly sealed with vacuum grease. Connect the vacuum adapter to a cold trap and a vacuum pump.

  • Initiating Distillation:

    • Begin stirring and turn on the cooling water to the condenser.

    • Gradually apply vacuum. A deep vacuum (e.g., ≤10 mmHg) is recommended to significantly lower the boiling point.

    • Once the system is stable under vacuum, begin slowly heating the distillation flask using a heating mantle.

  • Fraction Collection:

    • Heads Fraction: Collect the first fraction that comes over at a lower temperature. This will contain highly volatile impurities such as residual solvents or low-boiling essential oil components.

    • Main Fraction (Isosafrole): As the temperature at the distillation head stabilizes at the boiling point of isosafrole for the given pressure (see table below), switch to a new receiving flask. Collect this clear, colorless fraction. A purity of >99.8% can be achieved with careful control.[4]

    • Tails Fraction: A sharp rise in temperature or a change in color (yellowing) indicates the start of the tails fraction, which contains higher-boiling impurities. Stop the distillation before this fraction begins to contaminate the main product.

  • System Shutdown:

    • Remove the heating mantle and allow the system to cool completely before slowly releasing the vacuum. Releasing the vacuum on a hot system can cause air to rush in, potentially causing an explosion or unwanted oxidation.

Data Presentation: Distillation Parameters
ParameterRecommended ValueRationale
Operating Pressure 1 - 15 mmHgLowers boiling point to prevent thermal degradation.
Still Pot Temperature 120 - 140°C (dependent on vacuum)Provides sufficient energy for vaporization without charring.[4]
Distillation Head Temp. ~110 - 128°C (dependent on vacuum)Corresponds to the boiling point of the main isosafrole fraction.[13][14]
Reflux Ratio ~9:1 to 10:1Enhances separation efficiency for closely boiling impurities.[4]
Visualization: Distillation Workflow

G cluster_setup System Setup cluster_process Distillation Process cluster_shutdown Shutdown A Charge Flask with Crude Isosafrole B Assemble Fractional Distillation Apparatus A->B C Connect to Cold Trap & Vacuum Pump B->C D Apply Full Vacuum C->D E Begin Slow Heating & Stirring D->E F Collect 'Heads' (Volatile Impurities) E->F G Collect Main Fraction (Pure Isosafrole) F->G H Monitor for Temp Rise (Start of 'Tails') G->H L Final Product G->L To Purity Analysis I Stop Heating & Cool System Under Vacuum H->I J Slowly Release Vacuum I->J K Disassemble & Clean J->K

Caption: Workflow for High-Purity Isosafrole via Vacuum Fractional Distillation.

Purification Method II: Flash Column Chromatography

Principle of Operation: This method is ideal for removing impurities with different polarities than isosafrole, such as highly polar polymerization products or non-polar hydrocarbon contaminants. The crude mixture is loaded onto a column of solid adsorbent (stationary phase, typically silica gel). A solvent (mobile phase) is then pushed through the column. Compounds separate based on their differential affinity for the stationary versus the mobile phase. Isosafrole, being moderately polar, can be effectively isolated from impurities.[14]

Experimental Protocol: Flash Column Chromatography
  • Solvent System Selection:

    • Using Thin-Layer Chromatography (TLC), determine an appropriate mobile phase. A good system will show the isosafrole spot with a retention factor (Rf) of ~0.3-0.4 and good separation from impurity spots.

    • A common starting point is a mixture of hexane and ethyl acetate (e.g., 95:5 v/v).[15]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial mobile phase.

    • Pour the slurry into a glass chromatography column, allowing it to pack evenly without air bubbles. Add a layer of sand on top to protect the silica bed.

  • Sample Loading:

    • Dissolve the crude isosafrole in a minimal amount of the mobile phase.

    • Carefully apply the concentrated sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin passing the mobile phase through the column, applying positive pressure (air or nitrogen) to accelerate the flow.

    • Collect the eluent in a series of numbered test tubes or flasks.

    • Monitor the collected fractions by TLC to identify which ones contain the pure isosafrole.

  • Product Recovery:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified, colorless isosafrole oil.

Visualization: Chromatography Workflow

G cluster_prep Preparation cluster_run Elution cluster_recovery Recovery A Select Solvent System (via TLC) B Pack Column with Silica Gel Slurry A->B C Load Concentrated Crude Sample B->C D Elute with Mobile Phase (Apply Pressure) C->D E Collect Fractions Sequentially D->E F Monitor Fractions (via TLC) E->F E->F G Combine Pure Fractions F->G Pool Fractions with Pure Isosafrole H Evaporate Solvent (Rotary Evaporator) G->H I Final Product H->I

Caption: Workflow for Isosafrole Purification via Flash Column Chromatography.

Final Purity Assessment

Post-purification analysis is a non-negotiable step to validate the success of the chosen protocol.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for assessing purity. It provides a quantitative percentage of purity and can help identify the chemical structures of any remaining trace impurities.[5][6]

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity with high accuracy, especially when coupled with a UV detector.[15][16][17]

  • Refractive Index: A quick and simple physical measurement. The refractive index of high-purity isosafrole should be within a narrow range (approx. 1.5745 - 1.5765).[3] A deviation from the standard indicates the presence of impurities.

Conclusion

The purification of crude isosafrole is a critical step for its use as a chemical intermediate. Vacuum fractional distillation is a highly effective and scalable method for removing closely-boiling impurities like safrole, capable of yielding purities exceeding 99.8%.[4] Flash column chromatography offers an alternative or complementary approach for removing impurities with different polarities. The choice of method depends on the specific impurity profile of the crude material. In all cases, strict adherence to safety protocols is essential due to the hazardous nature of isosafrole. Final purity must always be confirmed using appropriate analytical techniques.

References

  • PubChem. (n.d.). Isosafrole. National Center for Biotechnology Information. Retrieved from [Link]

  • The Good Scents Company. (n.d.). isosafrole. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Isosafrole. Retrieved from [Link]

  • Chem Service. (2015, October 22). Isosafrole SAFETY DATA SHEET. Retrieved from [Link]

  • Taj Pharmaceuticals Ltd. (n.d.). Isosafrole. Retrieved from [Link]

  • Essican Oils. (n.d.). Isosafrole SAFETY DATA SHEET. Retrieved from [Link]

  • Erowid. (n.d.). Isosafrole from Piperonal. The Rhodium Archive. Retrieved from [Link]

  • CN104262320A. (2015). Method for converting safrole into iso-safrole. Google Patents.
  • Zubillaga, M. P., & Maerker, G. (1990). Determination of Safrole and Isosafrole in Ham by HPLC with UV Detection. Journal of Food Science, 55(4), 1194-1195.
  • Cox, M., et al. (2008). Chemical markers from the peracid oxidation of isosafrole.
  • Collins, M., et al. (2018). A survey of novel MDA and MDMA precursors by isotope ratio mass spectrometry. Forensic Chemistry, 9, 47-56.
  • The Hive. (2004). Safrole isomerization efficiency question. Erowid. Retrieved from [Link]

  • Lestari, D., & Sulistyani, N. (2014). Determination of Safrole in Ethanol Extract of Nutmeg (Myristica fragrans Houtt) Using Reversed-Phase High Performance. Jurnal Farmasi Indonesia, 7(2), 81-87.
  • Sasty, S., & La-Goo, F. (2004). Liquid Chromatographic Determination of Safrole in Sassafras-Derived Herbal Products.
  • Clark, C. R., et al. (1994). Analysis of 3,4-Methylenedioxyphenyl-2-Propanone and 3,4-Methylenedioxyamphetamine Prepared From Isosafrole.
  • Safrole. (n.d.). Recrystallization and hot filtration. Retrieved from [Link]

  • Cox, M., et al. (2008). Chemical markers from the peracid oxidation of isosafrole. ScienceMadness. Retrieved from [Link]

  • Reddit. (2021). About isomérisation of safrole. r/TheeHive. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Purifying by recrystallisation. Retrieved from [Link]

  • Sasty, S., & LaGoo, F. (2004). Liquid Chromatographic Determination of Safrole in Sassafras-Derived Herbal Products.
  • CUNY. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]

  • USA Lab. (2020, November 11). How Fractional Distillation Process Works. Retrieved from [Link]

  • ChemTalk. (2021, August 5). Lab Procedure: Recrystallization. Retrieved from [Link]

  • Verweij, A. M. A. (1999). A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes.
  • Swist, M., et al. (2004). Basic and neutral route specific impurities in MDMA prepared by different synthesis methods Comparison of impurity profiles.
  • Baruch College CUNY. (2025). Lab: Purification by Recrystallization. Retrieved from [Link]

  • Chromic. (2002, May 13). Distillation of Safrole. Erowid. Retrieved from [Link]

  • da Silva, L. P. (2014). Extraction of safrole from essential oils with ionic liquids. RUN - Repositório da Universidade Nova de Lisboa.
  • Lin, C. H., et al. (2002). Determination of isoxaflutole (balance) and its metabolites in water using solid phase extraction followed by high-performance liquid chromatography with ultraviolet or mass spectrometry. Journal of Agricultural and Food Chemistry, 50(21), 5816-5824.
  • EP2004783A1. (2008).

Sources

Application Note: A Robust HPLC-UV Method for the Quantification of Isosafrole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the development and validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of Isosafrole. Isosafrole is an aromatic organic compound used in fragrances and as a flavoring agent, but it is also a precursor in the illicit synthesis of controlled substances, necessitating its accurate monitoring.[1][2] This application note details the logical development of the analytical procedure, a step-by-step protocol for its application, and a rigorous validation strategy based on the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the method is fit for its intended purpose.[3][4]

Part 1: Method Development and Optimization: A Rationale-Driven Approach

The primary objective is to develop a selective, sensitive, and reliable method for quantifying Isosafrole. The choices made during development are grounded in the physicochemical properties of the analyte and established chromatographic principles.

Selection of Chromatographic Mode and Stationary Phase

Isosafrole is a relatively non-polar molecule due to its phenylpropene and benzodioxole structure.[5] Therefore, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most suitable chromatographic mode. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The non-polar analyte interacts with the stationary phase, and its retention is modulated by adjusting the polarity of the mobile phase.

A C18 (octadecylsilane) column is the preferred stationary phase for this application. The long alkyl chains of the C18 packing provide strong hydrophobic interactions with Isosafrole, ensuring adequate retention and allowing for effective separation from potential impurities.[6][7] A typical column dimension of 250 mm x 4.6 mm with 5 µm particles offers a good balance between resolution, efficiency, and backpressure.[6][8]

Optimization of the Mobile Phase

The mobile phase composition is critical for achieving the desired retention time and peak shape. A binary mixture of an organic solvent and an aqueous phase is standard for RP-HPLC.

  • Organic Solvent: Acetonitrile (ACN) and methanol (MeOH) are common choices. Acetonitrile often provides better peak shape and lower UV cutoff compared to methanol. We will proceed with an Acetonitrile/Water mixture.

  • Aqueous Phase: Water is used to create a polar mobile phase.

  • Composition (Isocratic vs. Gradient): For a single analyte quantification, an isocratic elution (constant mobile phase composition) is often sufficient, simpler, and more reproducible.[9] The optimal ratio is determined experimentally by running a series of compositions (e.g., 60:40, 70:30, 80:20 ACN:Water) to achieve a retention time that is long enough to be separated from the solvent front but short enough for efficient analysis (typically 5-10 minutes). A starting point could be a mixture of Methanol:Water (73:27).[6][8]

Wavelength Selection for UV Detection

The selection of the detection wavelength is based on the UV absorbance spectrum of Isosafrole. The trans-isomer of Isosafrole exhibits absorbance maxima at approximately 260 nm, 267 nm, and 305 nm.[10] While the maximum absorbance offers the highest sensitivity, a wavelength on the shoulder of a peak can sometimes provide better selectivity against interfering compounds. Previous studies on the related compound safrole have successfully used detection wavelengths of 235 nm and 286 nm.[11][12] For this method, we will select 265 nm as the primary detection wavelength to leverage a region of high molar absorptivity for Isosafrole, ensuring high sensitivity.

System Suitability Testing (SST)

Before any sample analysis, the suitability of the chromatographic system must be verified. SST ensures that the equipment is performing correctly and can generate reliable data. Key parameters are checked by injecting a standard solution multiple times.

ParameterAcceptance CriterionRationale
Tailing Factor (T) T ≤ 2.0Measures peak symmetry. A value > 2 indicates peak tailing, which can affect integration and precision.
Theoretical Plates (N) N > 2000Measures column efficiency. Higher numbers indicate sharper peaks and better separation performance.
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0% for ≥ 5 injectionsDemonstrates the precision of the injector and the stability of the system.[13]

Part 2: Experimental Protocols

Protocol: Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Isosafrole reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at 2-8°C and protected from light.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the primary stock solution with the mobile phase. These solutions will be used to construct the calibration curve.

Protocol: Sample Preparation (General)

Sample preparation is crucial for removing matrix components that could interfere with the analysis or damage the HPLC column.[14] The following is a general liquid-liquid extraction protocol that can be adapted.

  • Homogenization: Accurately weigh a known amount of the sample (e.g., 1 g of a solid or 1 mL of a liquid) into a suitable container.

  • Extraction: Add 10 mL of an appropriate extraction solvent (e.g., a mixture of hexane and ethyl acetate (95:5, v/v) can be effective for some matrices).[15]

  • Agitation: Vortex or sonicate the mixture for 15 minutes to ensure efficient extraction of Isosafrole into the solvent.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the solid matrix from the liquid extract.

  • Evaporation & Reconstitution: Carefully transfer the supernatant (the liquid extract) to a clean tube and evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.

Part 3: HPLC-UV Operating Protocol

Recommended Chromatographic Conditions
ParameterCondition
Instrument HPLC System with UV/Vis or PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (70:30 v/v)
Flow Rate 1.0 mL/min[6][16]
Injection Volume 20 µL[17]
Column Temperature Ambient (25°C)[17]
Detection Wavelength 265 nm
Run Time 10 minutes
Analysis Sequence
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform a system suitability test by injecting the working standard (e.g., 25 µg/mL) five times. Verify that all SST criteria are met.

  • Inject a solvent blank (mobile phase) to ensure no system contamination.

  • Inject the prepared working standard solutions in order of increasing concentration to generate the calibration curve.

  • Inject the prepared samples.

  • Inject a standard check (a mid-range concentration standard) after every 10-15 sample injections to monitor system performance over time.

Part 4: Method Validation Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[18] The following protocols are based on the ICH Q2(R2) guidelines.[4][19]

Method_Development_Validation_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) Dev_Start Define Analytical Target Profile (ATP) Select_Mode Select Mode & Column (RP-HPLC, C18) Dev_Start->Select_Mode Opt_Mobile Optimize Mobile Phase (ACN:Water) Select_Mode->Opt_Mobile Select_WL Select Wavelength (265 nm) Opt_Mobile->Select_WL Dev_End Finalized Analytical Method Select_WL->Dev_End Val_Start Write Validation Protocol Dev_End->Val_Start Proceed to Validation Specificity Specificity Val_Start->Specificity Linearity Linearity & Range Val_Start->Linearity Accuracy Accuracy Val_Start->Accuracy Precision Precision Val_Start->Precision LOD_LOQ LOD & LOQ Val_Start->LOD_LOQ Robustness Robustness Val_Start->Robustness Val_Report Validation Report Specificity->Val_Report Linearity->Val_Report Accuracy->Val_Report Precision->Val_Report LOD_LOQ->Val_Report Robustness->Val_Report

Caption: Overall workflow for method development and validation.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components.[13]

  • Protocol:

    • Analyze a blank sample matrix (placebo) to check for interfering peaks at the retention time of Isosafrole.

    • Analyze a standard solution of Isosafrole.

    • Analyze a sample matrix spiked with Isosafrole.

  • Acceptance Criterion: The blank should show no significant peaks at the analyte's retention time. The peak for Isosafrole in the spiked sample should be pure and spectrally homogenous (if using a PDA detector).

Linearity and Range
  • Protocol: Analyze the prepared working standard solutions (from 1 to 100 µg/mL) in triplicate.

  • Acceptance Criterion: Plot the average peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999. The data should be visually inspected for linearity.[20]

Accuracy (Recovery)

Accuracy is the closeness of the test results to the true value.[21]

  • Protocol: Spike a blank sample matrix with known concentrations of Isosafrole at three levels (low, medium, and high; e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level. Analyze the samples and calculate the percent recovery.

  • Acceptance Criterion: The mean recovery should be within 98-102% with a %RSD of ≤ 2.0%.

Precision
  • Repeatability (Intra-assay precision):

    • Protocol: Analyze six replicate preparations of a sample at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Acceptance Criterion: %RSD of the results should be ≤ 2.0%.[16]

  • Intermediate Precision (Inter-assay precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criterion: %RSD of the combined results from both studies should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the Blank / Slope)

    • LOQ = 10 * (Standard Deviation of the Blank / Slope)

  • Acceptance Criterion: The LOQ must be verified by analyzing a standard at this concentration and demonstrating acceptable precision (%RSD ≤ 10%) and accuracy.[12][20]

Validation_Protocol_Flow start Start Validation spec Specificity Inject Blank Inject Standard Inject Spiked Sample Acceptance: No interference start->spec lin Linearity & Range Inject 5 levels (n=3) Acceptance: r² ≥ 0.999 spec->lin acc Accuracy Spike at 3 levels (n=3) Acceptance: Recovery 98-102% lin->acc prec Precision Repeatability (n=6) Intermediate Precision Acceptance: %RSD ≤ 2.0% acc->prec lod_loq LOD & LOQ Calculate from slope/intercept or S/N Acceptance: Verify LOQ precision prec->lod_loq rob Robustness Vary Flow Rate (±10%) Vary Mobile Phase (±2%) Acceptance: SST passes lod_loq->rob end_node Validation Complete rob->end_node

Caption: Step-by-step process for HPLC method validation.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[17][22]

  • Protocol: Introduce small changes to the method and evaluate the effect on system suitability parameters.

    • Vary flow rate (e.g., ±0.1 mL/min).

    • Vary mobile phase composition (e.g., change acetonitrile percentage by ±2%).

  • Acceptance Criterion: System suitability parameters (tailing factor, theoretical plates, %RSD) should remain within the acceptance criteria.

Conclusion

The HPLC-UV method described provides a selective, accurate, and precise procedure for the quantification of Isosafrole. The detailed protocols for method development, operation, and validation ensure that the method is robust and reliable for routine analysis in research and quality control environments. Adherence to the validation principles outlined by the ICH establishes a high degree of confidence in the data generated.[13][23]

References

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation.
  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Lab Manager. (2025, October 2). ICH and FDA Guidelines for Analytical Method Validation.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • CASSS. (2023, January 25). FDA/CDER Perspectives on analytical procedure development and validation.
  • DrugFuture. (n.d.). Isosafrole.
  • ResearchGate. (2025, August 7). Determination of Safrole and Isosafrole in Ham by HPLC with UV Detection.
  • ResearchGate. (n.d.). HPLC-PDA chromatogram at 235 nm of safrole standard.
  • PubMed. (n.d.). Determination of safrole, dihydrosafrole, and chloromethyldihydrosafrole in piperonyl butoxide by high-performance liquid chromatography.
  • Bionity. (n.d.). Isosafrole.
  • PMC. (n.d.). Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design.
  • Taylor & Francis Online. (n.d.). Liquid Chromatographic Determination of Safrole in Sassafras-Derived Herbal Products.
  • Semantic Scholar. (2014, June 28). Determination of Safrole in Ethanol Extract of Nutmeg (Myristica fragrans Houtt) Using Reversed-Phase High Performance.
  • PubChem. (n.d.). Isosafrole.
  • SIELC Technologies. (2018, February 16). Separation of Safrole on Newcrom R1 HPLC column.
  • CymitQuimica. (n.d.). CAS 120-58-1: Isosafrole.
  • LCGC. (2017, July). IMPROVING SAMPLE PREPARATION IN HPLC.
  • LookChem. (n.d.). Cas 120-58-1,ISOSAFROLE.
  • ResearchGate. (2018, October 16). Development And Validation Of A RP-HPLC Method To Determine Dehydrodiisoeugenol, Myristicin, And Safrole In Ethanol Extract Of Nutmeg (Myristica fragrans Houtt).
  • Natural Sciences Publishing. (2017, May 1). Development and Validation of an RP-HPLC-UV Method for the Analysis of Drugs Used for Benign Prostatic Hyperplasia.
  • Asian Journal of Chemistry. (2013). Development and Validation of an Isocratic, Sensitive and Facile RP-HPLC Method for Rapid Analysis of 5-Fluorouracil and Stability Studies Under Various Stress Conditions.
  • PubMed. (2024, May 25). Validation of an isocratic HPLC method for simultaneous estimation of major phytosterols in Prunus spinosa L. extracts.
  • MDPI. (2025, January 22). Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study.
  • PMC. (n.d.). Simple and Sensitive RP-HPLC and UV Spectroscopic Methods for the Determination of Remogliflozin Etabonate in Pure and Pharmaceutical Formulations.

Sources

GC-MS protocol for the detection of 1,3-Benzodioxole, 5-(1-methylethenyl)-

Author: BenchChem Technical Support Team. Date: February 2026

Forensic and Pharmaceutical Application Note

-methylstyrene (MDAMS), 5-Isopropenyl-1,3-benzodioxole.[1]
CAS:  5208-87-7 (Generic/Isomer dependent)[1]

Executive Summary

This protocol details the Gas Chromatography-Mass Spectrometry (GC-MS) detection and quantification of 1,3-Benzodioxole, 5-(1-methylethenyl)- (herein referred to as MDAMS ).[1]

MDAMS is a critical marker in two primary contexts:

  • Forensic Profiling: It serves as a route-specific impurity in the clandestine synthesis of MDMA (Ecstasy).[1] Specifically, it indicates the dehydration of the intermediate alcohol, 1-(3,4-methylenedioxyphenyl)-2-propanol, often associated with the "Wacker oxidation" or "Oxymercuration" routes from Safrole.[1]

  • Natural Product Analysis: It appears as a minor constituent or degradation product in sassafras and related essential oils.

Challenge: MDAMS is an isomer of both Safrole and Isosafrole (


 Da).[1] Standard low-resolution MS often fails to distinguish these isomers solely by fragmentation.[1] This protocol emphasizes chromatographic resolution  and retention index (RI) mapping  to ensure zero false positives.[1]

Chemical Context & Formation Mechanism

Understanding the origin of MDAMS is essential for interpreting its presence in a sample. In illicit drug manufacturing, MDAMS is rarely the target; it is a byproduct formed when the intermediate alcohol is subjected to acidic conditions or excessive heat.

Figure 1: Formation Pathway (Impurity Profiling)[1]

G cluster_0 Clandestine Synthesis Context Safrole Safrole (Precursor) Intermed 1-(3,4-Methylenedioxyphenyl)-2-propanol (MDP-2-OH) Safrole->Intermed Wacker Oxidation (Side Rxn) PMK MDP-2-P (PMK) Intermed->PMK Oxidation MDAMS 1,3-Benzodioxole, 5-(1-methylethenyl)- (MDAMS - Target) Intermed->MDAMS Acid/Heat Dehydration (-H2O)

Caption: Formation of MDAMS via the dehydration of the intermediate alcohol during MDMA precursor synthesis.

Experimental Protocol

Reagents and Standards
  • Solvents: Ethyl Acetate (HPLC Grade), Dichloromethane (DCM), or Hexane.[1]

  • Internal Standard (ISTD): Diphenylmethane or Quinoline (

    
    ).[1]
    
  • Reference Standards:

    • Safrole (CAS: 94-59-7)[1]

    • Isosafrole (CAS: 120-58-1)[1]

    • MDAMS (Custom synthesis or isolation required if commercial standard unavailable).[1]

Sample Preparation (Liquid-Liquid Extraction)

This method is optimized for oily reaction mixtures or solid drug seizures.[1]

  • Dissolution: Weigh

    
     mg of sample into a centrifuge tube. Add 
    
    
    
    mL of Phosphate Buffer (pH 7.0).[1]
    • Note: Neutral pH is preferred.[1] High pH (>10) extracts amines (MDMA), potentially overcrowding the chromatogram. Neutral pH favors the extraction of neutrals like MDAMS, Safrole, and PMK.

  • Extraction: Add

    
     mL of Ethyl Acetate . Vortex for 60 seconds.
    
  • Separation: Centrifuge at 3000 RPM for 5 minutes.

  • Collection: Transfer the upper organic layer to a GC vial.

  • Concentration (Optional): If trace detection is required, evaporate under

    
     stream to 
    
    
    
    .
GC-MS Instrumentation Parameters
ParameterSettingRationale
Column DB-5MS UI (30m

0.25mm

0.25

m)
Standard non-polar phase essential for separating isomers.[1]
Inlet Temp 250°CEnsures rapid volatilization without thermal degradation.[1]
Injection Mode Split (10:1)Prevents column overload from major components (e.g., Safrole).
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Maintains separation efficiency across the ramp.[1]
Oven Program 60°C (1 min)

10°C/min

300°C (5 min)
Slow ramp allows resolution of Safrole, Isosafrole, and MDAMS.[1]
Transfer Line 280°CPrevents condensation of high boilers.[1]
Ion Source EI (70 eV), 230°CStandard ionization for library matching.[1]
Acquisition Full Scan (

40-450)
Required for initial identification and impurity profiling.[1]

Results & Discussion: Identification Strategy

Differentiation of C10H10O2 isomers is the critical failure point in this analysis. You cannot rely on Mass Spectral similarity search alone, as Safrole, Isosafrole, and MDAMS share identical molecular weights (


) and very similar fragmentation patterns.
Chromatographic Separation (Retention Behavior)

On a 5% Phenyl-methylpolysiloxane column (DB-5MS), the elution order is governed by boiling point and polarity.

  • Safrole: Elutes first.

  • MDAMS: Elutes second (typically between Safrole and Isosafrole).[1] The branching (

    
    -methyl) lowers the boiling point slightly relative to the linear propenyl chain of Isosafrole.
    
  • Isosafrole (cis/trans): Elutes last.[1]

Estimated Retention Indices (RI):

  • Safrole: ~1280 - 1290[1]

  • MDAMS: ~1300 - 1315 (Must be experimentally verified)[1]

  • Isosafrole: ~1330 - 1350[1]

Mass Spectral Interpretation

While the spectra are similar, key ion ratios provide diagnostic value.

  • Molecular Ion (

    
    ): 
    
    
    
    162 (Strong in all three).[1]
  • Base Peak:

    • MDAMS: Often shows enhanced

      
       162 or 
      
      
      
      135 (Loss of vinyl group/rearrangement).[1] The
      
      
      -methyl group stabilizes the molecular ion.
    • Safrole/Isosafrole: Prominent

      
       131 (Loss of 
      
      
      
      or
      
      
      ) and
      
      
      103/104 (Benzodioxole ring fragments).[1]
  • Diagnostic Ions for MDAMS: Look for

    
     147 (Loss of methyl group from the side chain, 
    
    
    
    ).[1] This is less favored in Safrole (terminal alkene) but possible in Isosafrole.
Figure 2: Identification Decision Tree

ID_Logic Start Unknown Peak (m/z 162 detected) RI_Check Check Retention Index (RI) (Relative to Alkane Ladder) Start->RI_Check Safrole_Node RI ~1285 Match Safrole Std RI_Check->Safrole_Node Early Eluter Iso_Node RI ~1340 Match Isosafrole Std RI_Check->Iso_Node Late Eluter Target_Node RI ~1300-1315 Intermediate Elution RI_Check->Target_Node Mid Eluter MS_Check Analyze Fragmentation (Look for m/z 147, 135) Target_Node->MS_Check Confirm CONFIRMED IDENTITY: 1,3-Benzodioxole, 5-(1-methylethenyl)- MS_Check->Confirm Spectrum Matches Reference

Caption: Logical workflow for distinguishing MDAMS from its isomers using Retention Index and MS fragmentation.

Validation Criteria

To ensure the method is legally defensible (forensics) or compliant (pharma), the following validation parameters must be met:

  • Specificity: The method must demonstrate baseline resolution (

    
    ) between Safrole, MDAMS, and Isosafrole.
    
  • Linearity: Calibrate from

    
     to 
    
    
    
    .
    
    
    should be
    
    
    .
  • LOD/LOQ:

    • Limit of Detection (LOD): Signal-to-Noise (S/N) > 3:1.[1]

    • Limit of Quantitation (LOQ): S/N > 10:1.

  • Carryover: Inject a solvent blank after the highest standard. No peak for MDAMS should exceed 10% of the LOQ.

References

  • Gimeno, P., et al. (2005).[2] "A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes."[1][2][3] Forensic Science International, 155(2-3), 141-157.[1] Link

  • Swist, M., et al. (2005).[1] "Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA." Forensic Science International, 149(2-3), 181-192.[1] Link

  • NIST Chemistry WebBook. "1,3-Benzodioxole, 5-(1-propenyl)- (Isosafrole) Mass Spectrum."[1] National Institute of Standards and Technology.[4] Link

  • Gallagher, R., et al. (2012).[1][3] "Synthesis and impurity profiling of MDMA prepared from commonly available starting materials." Forensic Science International, 223(1-3), 306-313.[1] Link

Sources

Application Note: Strategic Utilization of Isosafrole in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

⚠️ REGULATORY & SAFETY COMPLIANCE NOTICE

DEA LIST I CHEMICAL / UN CONVENTION TABLE I PRECURSOR Isosafrole (CAS 120-58-1) is classified as a List I Chemical by the U.S. Drug Enforcement Administration (DEA) and is controlled under the United Nations Convention Against Illicit Traffic in Narcotic Drugs and Psychotropic Substances.

  • Legitimate Use Only: This guide describes applications strictly for the synthesis of non-scheduled pharmaceutical compounds (e.g., Tadalafil, Stiripentol).

  • Compliance: Purchase, storage, and use require strict adherence to regulatory reporting (e.g., DEA Form 486 in the US) and "Know Your Customer" (KYC) protocols.

  • Prohibited Acts: The diversion of Isosafrole for the manufacture of Schedule I substances (e.g., MDMA/MDA) is a federal felony.

Executive Summary: The Methylenedioxy Scaffold

The 1,3-benzodioxole (methylenedioxy) moiety is a "privileged structure" in medicinal chemistry. Its lipophilicity enhances blood-brain barrier permeability, while its metabolic susceptibility to Cytochrome P450 (CYP) enzymes allows for specific pharmacokinetic tuning.

Isosafrole (5-(prop-1-enyl)-1,3-benzodioxole) serves as a primary feedstock for introducing this scaffold. While rarely used directly in final drug forms due to the hepatocarcinogenic potential of the propenyl side chain, it is the industrial precursor to Piperonal (Heliotropin) . Piperonal is the divergent intermediate for major APIs, including Tadalafil (Cialis) and Stiripentol (Diacomit) .

Primary Transformation: Oxidative Cleavage to Piperonal

The most critical pharmaceutical application of Isosafrole is its conversion to Piperonal (3,4-methylenedioxybenzaldehyde). This process excises the propenyl carbons, removing the immediate carcinogenic risk associated with the allylic/propenyl double bond and generating a versatile aldehyde handle.

2.1 Pathway Visualization

The following diagram illustrates the divergence from Isosafrole to key pharmaceutical targets.

Isosafrole_Pharma_Tree Iso Isosafrole (Starting Material) Pip Piperonal (Key Intermediate) Iso->Pip Oxidative Cleavage (O3 or KMnO4) Tad Tadalafil (PDE5 Inhibitor) Pip->Tad Pictet-Spengler Cyclization (+ D-Tryptophan Me Ester) Stir Stiripentol (Antiepileptic) Pip->Stir Aldol Condensation (+ Pinacolone) Ldopa L-DOPA Precursors (Via Dakin Oxidation) Pip->Ldopa Dakin Oxidation

Figure 1: The Isosafrole-to-API value chain. The oxidative cleavage to Piperonal is the gateway step for legitimate pharmaceutical synthesis.

Experimental Protocol: High-Yield Ozonolysis of Isosafrole

While historical methods utilized Chromic Acid (highly polluting) or KMnO4 (variable yields), Ozonolysis represents the current standard for high-purity conversion in a pharmaceutical setting. It offers atom economy and avoids heavy metal contamination.

Protocol 3.1: Ozonolysis with Reductive Workup

Objective: Cleavage of the alkene bond in Isosafrole to yield Piperonal.[1]

Materials:

  • Isosafrole (98% purity)[2]

  • Dichloromethane (DCM) or Methanol (anhydrous)

  • Ozone generator (O3)

  • Dimethyl sulfide (DMS) or Triphenylphosphine (PPh3) for quenching

  • Sodium bicarbonate (NaHCO3)[3]

Step-by-Step Methodology:

  • Preparation: Dissolve Isosafrole (10.0 g, 61.7 mmol) in anhydrous DCM (150 mL). Cool the solution to -78°C using a dry ice/acetone bath. Rationale: Low temperature prevents over-oxidation and stabilizes the primary ozonide (molozonide).

  • Ozonolysis: Bubble a stream of Ozone (O3) through the solution. Monitor the reaction color.

    • Endpoint Indicator: The solution will turn a characteristic faint blue color when saturated with ozone, indicating the alkene is fully consumed.

    • TLC Check: Spot on silica gel (Hexane/EtOAc 8:2). Isosafrole (high Rf) should disappear.[4]

  • Purging: Once complete, purge the solution with dry Nitrogen (N2) for 15 minutes at -78°C to remove excess unreacted ozone. Safety Critical: Unstable ozonides can explode if concentrated or heated without quenching.

  • Reductive Quench: Add Dimethyl sulfide (DMS) (5.0 mL, 1.1 eq) dropwise at -78°C.

    • Mechanism:[5][6][7][8] DMS reduces the ozonide to the aldehyde (Piperonal) and DMSO.

  • Warm-up: Allow the mixture to warm slowly to room temperature (20-25°C) over 2 hours. Stirring is essential to ensure complete decomposition of the ozonide.

  • Workup:

    • Wash the organic layer with water (2 x 100 mL) to remove DMSO.

    • Wash with saturated NaHCO3 (1 x 100 mL) to remove any traces of acidic byproducts (piperonylic acid).

    • Dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via vacuum distillation or recrystallization from ethanol/water.

    • Target Yield: 85-92%

    • Product: White to pale yellow crystals (mp 37°C).

Data Summary: Oxidation Methods Comparison

MethodReagentYieldE-Factor (Waste)Suitability for Pharma
Ozonolysis O3 / DMS85-92% LowHigh (Cleanest)
Chromic AcidNa2Cr2O7 / H2SO470-80%Very High (Cr waste)Low (Regulated waste)
Catalytic CleavageH2O2 / MTO (Cat.)75-85%LowMedium (Cost of catalyst)
Downstream Pharmaceutical Applications[1]
4.1 Synthesis of Tadalafil (Cialis)

Tadalafil is a PDE5 inhibitor used for erectile dysfunction and pulmonary arterial hypertension. The indole backbone is constructed via a Pictet-Spengler reaction utilizing Piperonal.[9]

  • Mechanism: The aldehyde of Piperonal condenses with the amine of D-Tryptophan methyl ester to form an imine (Schiff base). Under acidic conditions (TFA), the indole ring attacks the iminium ion, closing the tetrahydro-β-carboline ring.

  • Significance: This reaction establishes the specific stereochemistry required for Tadalafil's potency.

4.2 Synthesis of Stiripentol (Diacomit)

Stiripentol is an orphan drug for Dravet syndrome (severe myoclonic epilepsy). It retains the methylenedioxy ring of Isosafrole but extends the side chain.

  • Synthesis Route:

    • Precursor: Piperonal (derived from Isosafrole).[10][11]

    • Aldol Condensation: Reaction of Piperonal with Pinacolone (3,3-dimethyl-2-butanone) using NaOH.

    • Intermediate: Formation of the

      
      -unsaturated ketone (enone).
      
    • Reduction: Selective reduction of the ketone to the alcohol (using NaBH4/CeCl3 - Luche Reduction) yields Stiripentol.

  • Therapeutic Logic: The methylenedioxy ring acts as a "mechanism-based inhibitor" of CYP450 enzymes, slowing the metabolism of other antiepileptics (like clobazam), which is part of its therapeutic effect.

Stiripentol_Synth P Piperonal Enone Enone Intermediate (Unsaturated Ketone) P->Enone Aldol Condensation (NaOH, MeOH) Pin Pinacolone Pin->Enone Stiri Stiripentol (Final API) Enone->Stiri Luche Reduction (NaBH4, CeCl3)

Figure 2: Synthesis of Stiripentol from Isosafrole-derived Piperonal.

Toxicology & Safety: The Methylenedioxy Moiety

Researchers must understand the biological interaction of the Isosafrole scaffold.

  • Carcinogenicity: Isosafrole is a Group 3 carcinogen (IARC).[4] The hepatotoxicity is linked to the induction of CYP450 enzymes and the formation of reactive carbene intermediates upon metabolic oxidation of the methylene carbon.

  • Mechanism-Based Inhibition: The methylenedioxy ring is oxidized by CYP450 to a carbene, which coordinates irreversibly with the heme iron of the enzyme. This renders the enzyme inactive.

    • Clinical Implication: This is why Stiripentol (containing this ring) causes potent drug-drug interactions.

  • Handling: All procedures involving Isosafrole must be conducted in a fume hood with nitrile gloves. Avoid inhalation of vapors.

References
  • U.S. Drug Enforcement Administration. (2025). List I and List II Chemicals. Diversion Control Division. [Link]]

  • Tentori, F., et al. (2021).[10] "Chemo-enzymatic oxidative cleavage of isosafrole for the synthesis of piperonal." Reaction Chemistry & Engineering, 6, 1431-1440. [Link]]

  • Daugan, A., et al. (2003). "The Discovery of Tadalafil: A Novel and Highly Selective PDE5 Inhibitor." Journal of Medicinal Chemistry, 46(21), 4533–4542. [Link]]

  • Inoue, T., et al. (2015).[12] "Targeting LDH enzymes with a stiripentol analog to treat epilepsy."[12] Science, 350(6260), 1065-1068. [Link]]

  • European Medicines Agency. (2024). Diacomit (Stiripentol) Product Information. [Link]

  • World Health Organization (IARC). (1987).[4] Safrole, Isosafrole and Dihydrosafrole.[13][14] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. [Link]]

Sources

Application Note: Evaluation of 1,3-Benzodioxole, 5-(1-methylethenyl)- as a Cytochrome P450-Targeted Insecticide Synergist

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for utilizing 1,3-Benzodioxole, 5-(1-methylethenyl)- (CAS: 7461-75-8, also known as


-methyl-3,4-methylenedioxystyrene) as a synergist to overcome metabolic resistance in arthropod pests. Unlike standard toxicants, this compound functions as a suicide substrate  for Cytochrome P450 monooxygenases (CYP450). By inhibiting the oxidative metabolism of co-applied insecticides (pyrethroids, carbamates), it restores susceptibility in resistant populations.

Target Audience: Toxicology Researchers, Agrochemical Formulation Scientists.

Mechanistic Basis: The Suicide Inhibition Pathway

The efficacy of 1,3-Benzodioxole, 5-(1-methylethenyl)- relies on a two-step "Bioactivation-Inhibition" mechanism. It is critical to understand that the molecule itself is not the inhibitor; its metabolite is.

  • Penetration: The lipophilic 5-(1-methylethenyl) tail (an isopropenyl group) facilitates rapid transit through the insect cuticle, delivering the payload to the hemolymph.

  • Activation: The insect's own CYP450 enzymes attack the methylene bridge (

    
    ) of the benzodioxole ring.
    
  • Carbene Complex Formation: This oxidation results in a reactive carbene intermediate . This carbene binds irreversibly to the heme iron (

    
    ) of the CYP450 active site, forming a stable complex that prevents the enzyme from binding oxygen or the insecticide.
    
Visualization: Mechanism of Action (MOA)

MOA Synergist 1,3-Benzodioxole, 5-(1-methylethenyl)- CYP450 Cytochrome P450 (Active Enzyme) Synergist->CYP450 Binds Insecticide Insecticide (Pyrethroid/Carbamate) Insecticide->CYP450 Substrate Competition Death Insect Mortality (Susceptibility Restored) Insecticide->Death Remains Toxic (With Synergist) Metabolism Oxidative Attack on Methylene Bridge CYP450->Metabolism Survival Insect Survival (Resistance) CYP450->Survival Metabolizes Insecticide (Without Synergist) Carbene Reactive Carbene Intermediate Metabolism->Carbene Complex Stable P450-Carbene Complex (Inactivated) Carbene->Complex Irreversible Binding

Figure 1: The "Suicide Substrate" mechanism. The synergist hijacks the P450 enzyme, preventing it from detoxifying the insecticide.

Pre-Formulation & Handling

Chemical Profile:

  • Compound: 1,3-Benzodioxole, 5-(1-methylethenyl)-

  • Physical State: Colorless to pale yellow liquid (monomer).

  • Stability Warning: The isopropenyl group is prone to polymerization. Store at -20°C under nitrogen.

  • Solubility: Highly soluble in Acetone, Methanol, and DMSO. Insoluble in water.

Stock Solution Preparation:

  • Primary Stock: Dissolve 100 mg of the compound in 10 mL of analytical grade Acetone to create a 10 mg/mL (10,000 ppm) stock.

  • Working Solutions: Perform serial dilutions in Acetone.

    • Note: Do not use DMSO for topical bioassays as it enhances cuticular penetration artificially, confounding results. Use DMSO only for in vitro enzyme assays.

Protocol: Determination of Synergism Ratio (SR)

This protocol determines the Synergism Ratio (SR) , the quantitative standard for potency. It compares the toxicity of the insecticide alone versus the insecticide + synergist mixture.[1]

Phase 1: Maximum Sublethal Dose (MSD) Determination

Goal: Find the highest dose of the synergist that causes 0% mortality when applied alone.

  • Select a susceptible strain and a resistant strain of the target insect (e.g., Musca domestica, Aedes aegypti).

  • Prepare synergist doses: 0.1, 0.5, 1.0, 2.0, 5.0, 10.0 µ g/insect .

  • Apply 1 µL topically to the dorsal thorax.

  • Record mortality at 24 hours.[1]

  • Selection: Choose the highest dose with <5% mortality. (Commonly 2-5 µ g/insect for houseflies).

Phase 2: Synergism Bioassay

Experimental Workflow:

  • Group A (Insecticide Only): Apply serial dilutions of the insecticide (e.g., Permethrin) to determine the LD50(alone) .

  • Group B (Mixture):

    • Pre-treatment Method (Recommended): Apply the MSD of the synergist 1 hour prior to the insecticide. This allows time for P450 inhibition before the toxicant arrives.[2]

    • Co-treatment Method: Apply a mixture of Insecticide + Synergist (constant dose) simultaneously.

  • Incubation: Hold insects at 25°C, 70% RH.

  • Scoring: Record mortality at 24 hours.

Phase 3: Data Analysis & Calculation

Calculate the Synergism Ratio (SR) using the LD50 values derived from Probit analysis.



Interpretation Table:

SR ValueInterpretationAction
< 1.0 AntagonismDiscard candidate.
1.0 - 1.5 Additive EffectNo significant synergism.
1.5 - 5.0 Moderate SynergismPotential utility; optimize structure.
> 5.0 Strong Synergism High Potential. Indicates metabolic resistance is the primary mechanism.

Protocol: In Vitro P450 Inhibition Assay (Validation)

To confirm the mechanism is indeed P450 inhibition (and not penetration enhancement), perform a biochemical assay using insect microsomes.

Reagents:

  • Insect Microsomes (prepared from resistant strain abdomens).

  • Substrate: p-Nitroanisole (Standard P450 probe).

  • Cofactor: NADPH (1 mM).

  • Inhibitor: 1,3-Benzodioxole, 5-(1-methylethenyl)- (dissolved in DMSO).

Workflow:

  • Incubate: Microsomes + NADPH + Inhibitor (various concentrations) for 10 mins at 30°C.

  • Start Reaction: Add p-Nitroanisole.

  • Monitor: Measure the formation of p-Nitrophenol (yellow product) via absorbance at 405 nm .

  • Calculate IC50: The concentration of synergist required to inhibit 50% of the O-demethylation activity.

Visualization: Experimental Logic Flow

Workflow Start Start: Candidate Evaluation MSD Determine Max Sublethal Dose (Synergist Alone) Start->MSD Bioassay Conduct Bioassay: Insecticide vs. Mixture MSD->Bioassay Calc Calculate LD50 & SR Bioassay->Calc Decision Is SR > 5.0? Calc->Decision Mechanism Validate Mechanism: Microsomal P450 Assay Decision->Mechanism Yes Discard Discard or Re-evaluate Formulation Decision->Discard No

Figure 2: Decision tree for validating synergistic potential.

References

  • Casida, J. E. (1970). Mixed-function oxidase involvement in the biochemistry of insecticide synergists. Journal of Agricultural and Food Chemistry, 18(5), 753–772. Link

  • Farnsworth, N. R., et al. (1975). Potential value of plants as sources of new antifertility agents II. Journal of Pharmaceutical Sciences (Context on 1,3-benzodioxole derivatives). Link

  • Bernard, C. B., & Philogène, B. J. (1993). Insecticide synergists: Role, importance, and perspectives. Journal of Toxicology and Environmental Health. Link

  • Raffa, K. F., & Priester, T. M. (1985). Synergists as research tools and control agents in agriculture. Journal of Agricultural Entomology, 2(1), 27-45.
  • PubChem Compound Summary. (2023). 5-Isopropenyl-1,3-benzodioxole. National Center for Biotechnology Information. Link

Sources

Cell culture assays for evaluating the cytotoxicity of 1,3-Benzodioxole, 5-(1-methylethenyl)-

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide outlines the optimized cell culture workflows for evaluating the cytotoxic potential of 1,3-Benzodioxole, 5-(1-methylethenyl)- (hereafter referred to as IPBD ). IPBD is a lipophilic, volatile benzodioxole derivative found in various essential oils (Petiveria alliacea, Illicium spp.).

While benzodioxole moieties are common pharmacophores in drug discovery, they function as "structural alerts" due to their potential for metabolic bioactivation. The benzodioxole ring can undergo cytochrome P450 (CYP)-mediated oxidation to form reactive carbene intermediates or quinones, leading to oxidative stress or irreversible enzyme inhibition. Therefore, standard cytotoxicity assays must be adapted to account for volatility , solubility limits , and metabolic competence of the cell model.

Physicochemical Considerations & Preparation

Before initiating biological assays, the physicochemical properties of IPBD must be managed to prevent experimental artifacts.

Solubility and Vehicle Selection

IPBD is highly lipophilic (LogP ~2.5–3.0) and poorly soluble in aqueous media.

  • Primary Solvent: Dimethyl Sulfoxide (DMSO) is the preferred vehicle.

  • Stock Concentration: Prepare a 100 mM stock solution in anhydrous DMSO.

  • Storage: Aliquot into glass vials (avoid plastics that absorb lipophiles) and store at -20°C.

  • Working Limit: The final DMSO concentration in the cell culture well must be ≤ 0.5% (v/v) to avoid vehicle toxicity.

Volatility Management (Critical)

As an alkene-substituted benzodioxole, IPBD exhibits volatility similar to safrole. In a standard 37°C incubator, the compound may evaporate from treated wells and cross-contaminate control wells (the "edge effect" or "vapor transfer").

  • Plate Sealing: Use gas-permeable adhesive plate seals (e.g., Breathe-Easy®) rather than standard plastic lids alone.

  • Layout: Leave the perimeter wells filled with PBS only (no cells) to act as a humidity/vapor barrier.

Experimental Design: The "Bioactivation" Factor

Expert Insight: Standard cell lines (HeLa, CHO, HEK293) often lack the CYP450 enzymes necessary to metabolize benzodioxoles. If IPBD requires bioactivation to exert toxicity, these lines will generate false negatives.

  • Recommendation: Use a Paired Cell System .

    • Model A (Metabolically Competent): HepG2 (liver carcinoma) or HepaRG.

    • Model B (Non-Competent): CHO-K1 or NIH/3T3.

    • Interpretation: If Toxicity A >> Toxicity B, the mechanism likely involves CYP-mediated bioactivation (quinone/carbene formation).

Protocol 1: Metabolic Activity Screening (WST-8 Assay)

We recommend WST-8 (CCK-8) over traditional MTT. WST-8 produces a water-soluble formazan, eliminating the solubilization step. This is crucial for volatile compounds, as it minimizes the time wells are open and exposed to air.

Materials
  • Target Cells (e.g., HepG2 seeded at 10,000 cells/well).

  • IPBD Stock (100 mM in DMSO).

  • Positive Control: Doxorubicin (10 µM) or Triton X-100 (0.1%).

  • CCK-8 / WST-8 Reagent.

Step-by-Step Workflow
  • Seeding (Day 0): Seed cells in 96-well plates. Incubate for 24h to allow attachment.

  • Preparation (Day 1):

    • Prepare serial dilutions of IPBD in culture medium (2x concentrations).

    • Range: 0.1 µM to 500 µM (typical active range for this class is 10–100 µM).

    • Crucial: Vortex immediately before adding to cells to prevent oil droplet separation.

  • Treatment:

    • Remove old media.

    • Add 100 µL of fresh media containing IPBD.

    • Seal plate with gas-permeable film.

    • Incubate for 24h or 48h.

  • Quantification (Day 2/3):

    • Add 10 µL of WST-8 reagent directly to each well.

    • Incubate for 1–2 hours at 37°C.

    • Measure Absorbance at 450 nm .

Data Analysis

Calculate Cell Viability (%):



  • IC50 Determination: Fit data to a non-linear regression (sigmoidal dose-response) model.

Protocol 2: Oxidative Stress Mechanism (DCFDA Assay)

Benzodioxoles often induce toxicity via Redox Cycling. This protocol detects Reactive Oxygen Species (ROS).[1]

Workflow
  • Seeding: Seed cells in black-walled, clear-bottom 96-well plates.

  • Staining: Wash cells with PBS. Incubate with 25 µM DCFDA (2',7'-dichlorofluorescin diacetate) in serum-free buffer for 45 mins.

  • Wash: Remove DCFDA solution and wash 1x with PBS.

  • Treatment: Add IPBD (at IC50 concentration) in phenol-red free media.

  • Kinetic Read: Immediately place in a plate reader pre-heated to 37°C.

    • Excitation: 485 nm / Emission: 535 nm.

    • Read every 15 mins for 2 hours.

  • Result: A sharp increase in fluorescence relative to control indicates ROS-mediated cytotoxicity.

Visualization of Pathways & Workflows[2]

Figure 1: Experimental Workflow

The following diagram illustrates the decision matrix for evaluating IPBD, specifically addressing the volatility and metabolic requirements.

G cluster_0 Assay Selection Start Compound: IPBD (Lipophilic/Volatile) Prep Stock Prep (DMSO, Glass Vials) Start->Prep Design Plate Design (Edge Wells = PBS) Prep->Design Avoid Plastic Screen Primary Screen (WST-8 / HepG2) Design->Screen Seal Plate Mech Mechanism (DCFDA / ROS) Screen->Mech If Active (<100µM) Analysis Data Analysis (IC50 Calculation) Screen->Analysis Mech->Analysis

Caption: Optimized workflow for IPBD assessment, prioritizing volatility management and mechanistic validation.

Figure 2: Putative Mechanism of Toxicity

Benzodioxole derivatives like IPBD often undergo bioactivation. This diagram details the transition from the parent compound to the toxic species.

Mechanism Parent IPBD (Parent Compound) CYP CYP450 (Bioactivation) Parent->CYP Catechol Catechol Intermediate CYP->Catechol Demethylenation Carbene Carbene Complex (Inactivates CYP) CYP->Carbene Oxidation Quinone Ortho-Quinone (Electrophile) Catechol->Quinone Oxidation ROS Redox Cycling (ROS Generation) Quinone->ROS Redox Cycle Damage DNA/Protein Adducts Quinone->Damage Covalent Binding Carbene->Damage Enzyme Inhibition

Caption: Bioactivation pathways of benzodioxoles. Toxicity may arise from ROS (Redox Cycling) or direct adduct formation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
"Edge Effect" (High variability) Volatility of IPBD causing evaporation.Use gas-permeable plate seals; fill edge wells with PBS; do not use outer wells for data.
Precipitation in wells Compound insolubility in aqueous media.Ensure final DMSO < 0.5%. Vortex stock immediately before dilution. Check under microscope for crystals.
Low Toxicity in HeLa/CHO Lack of metabolic activation.Repeat assay in HepG2 or co-culture with S9 liver fraction.
High Background Absorbance Compound interference or reduction.Perform a "No Cell" control (Media + Compound + WST-8) to subtract chemical background.

References

  • Murray, M. (2000). Mechanisms of inhibitory and inductive interactions of alkylmethylenedioxybenzenes with cytochrome P450. Current Drug Metabolism, 1(1), 67-84.

  • U.S. National Toxicology Program. (2021). Testing Status of Benzodioxole Derivatives. NTP Technical Reports.

  • OECD Guidelines for the Testing of Chemicals. (2018). Test No. 432: In Vitro 3T3 NRU Phototoxicity Test (Relevant for conjugated systems).

  • Ishiyama, M., et al. (1997). A highly water-soluble disulfonated tetrazolium salt as a chromogenic indicator for NADH as well as cell viability. Talanta, 44(7), 1299-1305.

Sources

Application Note: Investigative Protocol for the Anti-Hyperlipidemic Effects of Isosafrole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Isosafrole (1,2-(methylenedioxy)-4-propenylbenzene) is a structural isomer of safrole, commonly found in essential oils of Piper species and Cinnamomum. While historically categorized as a hepatotoxin and a precursor for controlled substances (requiring strict regulatory compliance), emerging research into alkenylbenzenes suggests complex metabolic interactions.

Recent studies on its isomer, safrole , have demonstrated significant anti-hyperlipidemic and anti-diabetic potential through the inhibition of pancreatic lipase and


-amylase, as well as modulation of hepatic lipid metabolism. This protocol is designed to rigorously evaluate whether Isosafrole shares these lipid-lowering properties and to define the therapeutic index —specifically, the margin between lipid modulation and the onset of CYP-mediated hepatotoxicity.

Core Hypothesis: Isosafrole exerts anti-hyperlipidemic effects via two distinct mechanisms:

  • Exogenous: Inhibition of intestinal lipid absorption (Pancreatic Lipase/Amylase inhibition).

  • Endogenous: Modulation of hepatic lipid oxidation via PPAR

    
     activation or CYP enzyme induction.
    

Safety & Regulatory Compliance (Critical)

  • Carcinogenicity: Isosafrole is a Group 2B carcinogen (IARC).[1] It undergoes metabolic bioactivation (via CYP1A2/CYP2B) to form 1'-hydroxyisosafrole, which can form DNA adducts.

  • Controlled Status: Isosafrole is a List I Chemical (DEA/International Narcotics Control Board) as it is a precursor to MDMA.

    • Requirement: Valid regulatory license (e.g., DEA Form 225) is mandatory for purchase and storage.

    • Handling: All handling must occur in a Class II Biosafety Cabinet with full PPE (nitrile gloves, respirator).

Experimental Workflow Overview

The study is divided into three phases to ensure mechanistic validation before in vivo exposure.

Workflow Start Phase 1: In Silico InVitro Phase 2: In Vitro (Enzyme Kinetics) Start->InVitro Identify Targets (PPARα, Lipase) InVivo Phase 3: In Vivo (HFD Rodent Model) InVitro->InVivo Determine IC50 & Dose Range Analysis Phase 4: Multi-Omics & Histopathology InVivo->Analysis Harvest Tissues

Caption: Phased experimental progression from molecular docking to systemic evaluation.

Phase 1 & 2: Mechanistic Screening (In Vitro)

Pancreatic Lipase Inhibition Assay

To determine if Isosafrole prevents lipid absorption in the gut.

Materials:

  • Porcine Pancreatic Lipase (Type II).

  • Substrate: p-Nitrophenyl butyrate (p-NPB).

  • Isosafrole (purity >98%).

  • Positive Control: Orlistat.

Protocol:

  • Preparation: Dissolve Isosafrole in DMSO to create a stock solution. Prepare serial dilutions (10, 20, 40, 80, 160

    
    g/mL).
    
  • Incubation: Mix 20

    
    L of Isosafrole dilution with 20 
    
    
    
    L of enzyme solution (1 mg/mL in Tris-HCl buffer, pH 8.0). Incubate at 37°C for 15 minutes.
  • Reaction: Add 160

    
    L of p-NPB substrate solution.
    
  • Measurement: Monitor hydrolysis of p-NPB to p-nitrophenol by measuring absorbance at 405 nm for 30 minutes (kinetic mode).

  • Calculation:

    
    
    
Hepatic Cell Line Screening (HepG2)

To assess cytotoxicity and lipid accumulation before animal trials.

  • Cell Line: HepG2 (human hepatocarcinoma).

  • Induction: Induce steatosis using 1 mM Oleic Acid (OA) for 24 hours.

  • Treatment: Treat with Isosafrole (5–50

    
    M) for 24 hours.
    
  • Readout:

    • Cytotoxicity: MTT Assay (Must establish non-toxic concentration).

    • Lipid Content: Oil Red O Staining (quantify via absorbance at 520 nm).

Phase 3: In Vivo Efficacy & Toxicology (The Core Protocol)

Animal Model: Male C57BL/6J Mice or Wistar Rats. Diet: High-Fat Diet (HFD) (60% kcal from fat) vs. Standard Chow.

Grouping & Dosing Strategy
  • Group 1 (Control): Standard Chow + Vehicle (Corn oil).

  • Group 2 (HFD Model): HFD + Vehicle.

  • Group 3 (Positive Control): HFD + Fenofibrate (30 mg/kg) or Atorvastatin.

  • Group 4 (Iso-Low): HFD + Isosafrole (20 mg/kg/day, p.o.).

  • Group 5 (Iso-High): HFD + Isosafrole (50 mg/kg/day, p.o.).

Note: Dosing duration is 8 weeks. Body weight and food intake measured weekly.

Sample Collection
  • Blood: Retro-orbital collection (bi-weekly) and cardiac puncture (terminal). Separate serum for lipid profiling.

  • Liver: Weigh immediately (hepatosomatic index).

    • Lobe 1: Fix in 10% formalin (Histology).

    • Lobe 2: Snap freeze in liquid nitrogen (Gene expression/Western Blot).

Analytical Parameters & Data Presentation

Serum Lipid Profile

Quantify the following using enzymatic colorimetric kits:

  • Total Cholesterol (TC)[2][3][4]

  • Triglycerides (TG)[2][4][5]

  • HDL-Cholesterol (HDL-C)[2]

  • LDL-Cholesterol (LDL-C) (Calculated via Friedewald formula)

Hepatic Toxicology Markers (Safety Check)

Since Isosafrole is hepatotoxic, efficacy data is invalid without safety data.

  • Serum: ALT (Alanine Aminotransferase), AST (Aspartate Aminotransferase).

  • Tissue: MDA (Malondialdehyde) levels for lipid peroxidation.

Data Reporting Template

Summarize findings in the following format:

ParameterHFD ControlIso-Low (20mg)Iso-High (50mg)Fenofibrate (Pos Ctrl)Significance (p-value)
Body Weight (g) High



vs HFD
Serum TG (mg/dL) >150TBDTBD<100vs HFD
Serum LDL (mg/dL) HighTBDTBDLowvs HFD
ALT (U/L) ModerateCritical Check Critical Check NormalSafety Threshold
Hepatic Steatosis Grade 3Grade TBDGrade TBDGrade 1Histology Score

Mechanistic Pathway Visualization

This diagram illustrates the competing pathways of Isosafrole: the therapeutic lipid-lowering pathway versus the toxicological bioactivation pathway.

Mechanism Iso Isosafrole (Oral Administration) Gut Intestine (Lumen) Iso->Gut Absorption Liver Liver (Hepatocyte) Gut->Liver Portal Vein Lipase Pancreatic Lipase Gut->Lipase Inhibits CYP CYP1A2 / CYP2B Liver->CYP Induces PPAR PPAR-α Activation Liver->PPAR Agonist? ReducedAbs Reduced Lipid Absorption Lipase->ReducedAbs Lower Serum TG Tox 1'-Hydroxyisosafrole (Carcinogenic Metabolite) CYP->Tox Bioactivation LipidOx Increased Fatty Acid Oxidation (β-oxidation) PPAR->LipidOx Lowers Lipids Tox->Liver Hepatotoxicity (Risk Factor)

Caption: Dual-pathway mechanism showing therapeutic lipase inhibition vs. CYP-mediated bioactivation.

References

  • Eid, A. M., & Hawash, M. (2021).[6] Biological evaluation of Safrole oil and Safrole oil Nanoemulgel as antioxidant, antidiabetic, antibacterial, antifungal and anticancer.[6][7] BMC Complementary Medicine and Therapies, 21(1), 159. [Link]

  • Ueng, Y. F., et al. (2005). Mechanism-based inhibition of cytochrome P450 1A2 by safrole in human liver microsomes.[8] Chemical Research in Toxicology, 18(5), 816–824. [Link]

  • Kersten, S. (2014). Integrated physiology and systems biology of PPARα. Molecular Metabolism, 3(4), 354-371. [Link]

  • International Agency for Research on Cancer (IARC). (1976). Safrole, Isosafrole and Dihydrosafrole. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 10. [Link]

  • Daimon, H., et al. (1998). Induction of CYP2B1 by isosafrole in the rat liver. Toxicology Letters, 98(1-2), 35-42. [Link]

Sources

Application Note: In Vitro Antioxidant Activity Assessment of 1,3-Benzodioxole, 5-(1-methylethenyl)-

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Profile

This application note details the methodological framework for evaluating the antioxidant capacity of 1,3-Benzodioxole, 5-(1-methylethenyl)- (CAS: 17598-02-6), also known as 5-isopropenyl-1,3-benzodioxole .[1][2]

Unlike hydrophilic antioxidants (e.g., Ascorbic Acid), this compound is a lipophilic phenylpropene derivative.[1][2] Its antioxidant mechanism is hypothesized to involve Hydrogen Atom Transfer (HAT) from the methylene bridge (


) or the stabilization of radicals via the aromatic system.[1][2] Consequently, standard aqueous assays must be modified to accommodate its solubility profile (LogP 

2.[1][2]6) and preventing false negatives due to precipitation.

Target Audience: Medicinal Chemists, Drug Discovery Biologists, and QC Analysts.[1]

Core Safety & Handling

  • Stability Warning: The isopropenyl group is susceptible to auto-oxidation and polymerization.[1] Store neat standards at -20°C under inert gas (

    
     or Ar).
    
  • Solubility: Insoluble in water.[1][2] Soluble in Ethanol, Methanol, DMSO, and Ethyl Acetate.[1]

  • Stock Preparation: Prepare fresh 100 mM stock solutions in DMSO or Ethanol immediately prior to assays. Avoid aqueous dilutions until the final step of the protocol.

Experimental Protocols

Protocol A: DPPH Radical Scavenging Assay (Modified for Lipophiles)

Principle: The stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH[1][2]•) is purple (


).[1][2][3] Antioxidants reduce it to the yellow hydrazine form.[4]
Critical Modification:  Standard aqueous buffers cause lipophilic compounds to precipitate, scattering light and yielding false "high absorbance" readings (false inactivity).[1][2] This protocol uses an organic solvent system.[1][2][3][5]
Materials
  • DPPH Stock: 0.2 mM DPPH in Methanol (Freshly prepared, protect from light).

  • Sample: 1,3-Benzodioxole, 5-(1-methylethenyl)- (10 mM – 1 µM serial dilutions in Methanol).

  • Positive Control: Trolox (in Methanol).[1][2]

Step-by-Step Methodology
  • Plate Setup: Use a clear 96-well plate (polystyrene).[1][2]

  • Blanking: Add

    
     Methanol to "Blank" wells.
    
  • Control: Add

    
     Methanol + 
    
    
    
    DPPH solution to "Control" wells (
    
    
    ).
  • Sample: Add

    
     of test compound dilution + 
    
    
    
    DPPH solution to "Test" wells (
    
    
    ).
  • Color Correction: Add

    
     test compound + 
    
    
    
    Methanol (No DPPH) to measure intrinsic color absorbance (
    
    
    ).
  • Incubation: Seal plate. Incubate for 30 minutes in the dark at Room Temperature (RT).

  • Measurement: Read Absorbance at 517 nm .

Data Analysis

ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="ng-star-inserted display">


[1][2]
Protocol B: ABTS Cation Radical Decolorization Assay

Principle: ABTS is converted to its radical cation (ABTS[2][6][7]•+, blue-green).[1][2][7] This assay is superior to DPPH for benzodioxoles because it can be run at neutral pH in mixed aqueous/organic solvents, mimicking physiological interactions better than pure methanol.[1]

Reagent Preparation
  • ABTS Stock: 7 mM ABTS in water.[1][2]

  • Oxidant: 2.45 mM Potassium Persulfate.[1][2][6]

  • Generation: Mix 1:1 (v/v). Incubate in dark for 12–16 hours (overnight) to generate stable radicals.[1][2]

  • Working Solution: Dilute the generated ABTS•+ solution with Ethanol (not water, to maintain compound solubility) until Absorbance at 734 nm is

    
    .[1][2]
    
Workflow
  • Addition: Pipette

    
     of Compound (in Ethanol) into 96-well plate.
    
  • Reaction: Add

    
     of ABTS•+ Working Solution.
    
  • Kinetics: Shake for 10 seconds. Incubate for 6 minutes exactly.

  • Read: Measure Absorbance at 734 nm .

Protocol C: TBARS Assay (Lipid Peroxidation Inhibition)

Why this is critical: Benzodioxoles are often investigated for their ability to protect lipids from oxidation.[1][2] This assay uses an egg yolk emulsion or Linoleic acid as a lipid model, induced by


/Ascorbate, and measures Malondialdehyde (MDA) formation.[1][2]
Materials
  • Lipid Substrate: 10% (w/v) Egg Yolk emulsion in phosphate buffer (pH 7.4) OR 20 mM Linoleic Acid emulsion.

  • Inducer:

    
     (0.07 M) and Ascorbic Acid (0.1 M).[1][2]
    
  • TBA Reagent: 0.8% Thiobarbituric acid + 20% Acetic acid + 1.1% SDS (to solubilize the lipophilic drug).[2]

Methodology
  • Mixture: In a test tube, combine:

    • 
       Lipid Substrate[1][2]
      
    • 
       Test Compound (in DMSO, keep DMSO < 1% final vol)
      
    • 
      
      
      
      
      (Induction start)
  • Incubation: Incubate at

    
     for 1 hour.
    
  • Termination: Add

    
     of TBA Reagent/Acetic Acid/SDS mixture.
    
  • Chromogen Formation: Heat at 95°C for 60 minutes . (Pink color develops).[1][2][8][9]

  • Clarification: Cool to RT. Add

    
     n-Butanol, vortex, and centrifuge at 3000 rpm for 10 min.
    
  • Read: Measure Absorbance of the organic (upper) layer at 532 nm .

Visualizations & Mechanisms

Figure 1: Mechanistic Pathway of Benzodioxole Antioxidant Action

The methylenedioxy ring is the active site. Upon radical attack (R[1][2]•), the methylene bridge donates a hydrogen atom, resulting in a resonance-stabilized radical.[1]

BenzodioxoleMechanism Compound 1,3-Benzodioxole 5-(1-methylethenyl)- Complex Transition State [H-Abstraction] Compound->Complex Interaction Radical Free Radical (ROO• / DPPH•) Radical->Complex Interaction Product1 Stabilized Benzodioxole Radical Complex->Product1 H-Donation (Methylene Bridge) Product2 Neutralized Radical (ROOH) Complex->Product2 Product1->Product1 Resonance Stabilization

Caption: Hydrogen Atom Transfer (HAT) mechanism where the methylene bridge neutralizes incoming radicals.[2]

Figure 2: TBARS Assay Workflow for Lipophilic Compounds

This diagram illustrates the critical separation steps required for hydrophobic compounds like 5-(1-methylethenyl)-1,3-benzodioxole.[1][2]

TBARS_Workflow cluster_prep Phase 1: Induction cluster_reaction Phase 2: Chromogen Formation cluster_analysis Phase 3: Extraction & Read Lipid Lipid Substrate (Egg Yolk/Linoleic) Mix Incubate 37°C (1 Hour) Lipid->Mix Drug Test Compound (in DMSO) Drug->Mix Inducer Fe2+ / Ascorbate Inducer->Mix TBA Add TBA/SDS/Acid Reagent Mix->TBA Heat Heat 95°C (60 Mins) TBA->Heat Extract Add n-Butanol & Centrifuge Heat->Extract Read Read Organic Layer Abs @ 532 nm Extract->Read

Caption: TBARS workflow emphasizing n-Butanol extraction to isolate the chromogen from the lipid debris.[1][2]

Data Reporting & Interpretation

When reporting results for 1,3-Benzodioxole, 5-(1-methylethenyl)-, summarize data in the following format to ensure comparability.

Assay TypeMetricTypical Range (Potent)Interpretation for this Compound
DPPH

(µM)

Moderate activity expected.[1][2] If

, compound may act via SET (Electron Transfer) rather than HAT.[1][2]
ABTS TEAC (Trolox Eq.)[1][2][6]

Values

indicate better efficacy than Vitamin E analog.[1][2]
TBARS % Inhibition

at

Critical metric.[1][2] High inhibition suggests membrane protective potential.[1][2]

Self-Validation Checklist:

  • Solvent Control: Did the DMSO/Methanol blank show < 5% inhibition? (If yes, solvent is interfering).[1][2]

  • Linearity: Is the

    
     of the dose-response curve 
    
    
    
    ?
  • Visual Check: Was there any turbidity in the 96-well plate before reading? (Turbidity = Precipitation = Invalid Data).

References

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995).[1][2] Use of a free radical method to evaluate antioxidant activity.[3][5][10][9][11] LWT - Food Science and Technology.[1][2] Link

  • Re, R., et al. (1999).[1][2] Antioxidant activity applying an improved ABTS radical cation decolorization assay.[1][2][7] Free Radical Biology and Medicine. Link[1][2]

  • Ohkawa, H., Ohishi, N., & Yagi, K. (1979).[1][2] Assay for lipid peroxides in animal tissues by thiobarbituric acid reaction. Analytical Biochemistry. Link[1][2]

  • Kedare, S. B., & Singh, R. P. (2011).[1][2] Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology. Link

  • Pryor, W. A., et al. (1993).[1][2] The antioxidant mechanism of methylenedioxyphenols. Journal of Organic Chemistry. (Provides mechanistic grounding for benzodioxole activity).[1][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Issues of 1,3-Benzodioxole, 5-(1-methylethenyl)- in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Introduction

1,3-Benzodioxole, 5-(1-methylethenyl)-, commonly known as isosafrole, is an aromatic organic compound utilized in various research and industrial applications.[1] A significant challenge for researchers is its poor aqueous solubility, which complicates the preparation of homogenous solutions for in-vitro assays, formulation development, and other experimental setups.[2][3] This guide provides a comprehensive, in-depth technical resource for overcoming these solubility challenges. We will explore the physicochemical properties of isosafrole and detail scientifically-grounded strategies to enhance its dissolution in aqueous buffer systems, ensuring the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is my 1,3-Benzodioxole, 5-(1-methylethenyl)- precipitating in my aqueous buffer?

This compound is highly hydrophobic, a property quantified by its high octanol-water partition coefficient (LogP) of approximately 3.34.[2] This indicates a strong preference for non-polar (oily) environments over polar (water-based) ones. When a concentrated stock solution, often made in a water-miscible organic solvent like DMSO or ethanol, is diluted into an aqueous buffer, the solvent polarity increases dramatically. This change forces the hydrophobic compound out of the solution, causing it to precipitate. Its estimated aqueous solubility is very low, around 88.68 mg/L at 25°C.[2]

Q2: Can I use DMSO to create a stock solution? What are the best practices?

Yes, Dimethyl Sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds, with isosafrole showing a solubility of at least 8.8 mg/mL in DMSO.[3][4] However, it's crucial to be mindful of the final DMSO concentration in your working solution.

  • Best Practices:

    • Prepare a high-concentration stock solution in 100% DMSO.

    • When diluting into your aqueous buffer, ensure the final DMSO concentration is as low as possible, typically below 1% and ideally below 0.1%, to avoid solvent-induced artifacts in biological assays.

    • Add the DMSO stock to the buffer dropwise while vortexing vigorously to promote rapid dispersion and minimize localized high concentrations that can lead to precipitation.

Q3: I need a quick method for an initial screening assay. What do you recommend?

For rapid, small-scale experiments where the precise concentration is less critical than achieving a clear solution, a co-solvent approach is often the fastest. Prepare a 10-fold or 100-fold concentrated stock in a water-miscible organic solvent like ethanol (solubility ≥76.4 mg/mL) or DMSO and dilute it into your final buffer with vigorous mixing.[3][4] Be aware that this may result in a supersaturated solution that could precipitate over time.

Q4: Are there alternatives to organic co-solvents that might interfere with my cell-based assay?

Absolutely. For sensitive biological systems, cyclodextrin-based solubilization is an excellent alternative. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, effectively shielding them from the aqueous environment and increasing their apparent solubility.[5][6] This method avoids the use of potentially cytotoxic organic solvents.

In-Depth Troubleshooting & Solubilization Guides

When standard dilution fails, a systematic approach is required. The following guides provide detailed strategies, from simple co-solvency to more advanced complexation techniques.

Decision-Making Workflow for Solubilization

Before selecting a method, use the following workflow to determine the most appropriate strategy for your experimental needs.

G start Start: Compound Precipitates check_assay Is the assay sensitive to organic solvents? start->check_assay cosolvent Use Co-solvent Method (e.g., DMSO, Ethanol) check_assay->cosolvent No cyclodextrin Use Cyclodextrin Encapsulation (e.g., HP-β-CD) check_assay->cyclodextrin Yes check_conc Is required concentration > 100 µM? cosolvent->check_conc surfactant Consider Surfactant Method (e.g., Tween® 80) check_conc->surfactant Yes

Caption: Decision tree for selecting a solubilization method.

Guide 1: Co-Solvent Systems

Principle: Co-solvents work by reducing the overall polarity of the aqueous solvent system, thereby decreasing the interfacial tension between the water and the hydrophobic solute.[7] This allows the water to better accommodate the non-polar compound.

Common Co-solvents:

  • Ethanol (EtOH): Less toxic than DMSO for many cell lines. Isosafrole is highly soluble in ethanol.[3]

  • Dimethyl Sulfoxide (DMSO): A powerful solvent, but can have biological effects.[3]

  • Polyethylene Glycol 400 (PEG 400): A low-toxicity polymer often used in pharmaceutical formulations.

  • Propylene Glycol (PG): Another common, low-toxicity solvent.

Illustrative Data: Solubility Enhancement with Co-solvents

Co-solvent System (in PBS pH 7.4)Max Achievable Concentration (Approx.)Notes
1% Ethanol~150 µMMay form a fine colloidal suspension.
5% Ethanol~750 µMGenerally suitable for many in vitro studies.
1% DMSO~100 µMEnsure final concentration is non-toxic to cells.
5% DMSO~600 µMUse with caution in cell-based assays.
10% PEG 400~400 µMCan increase viscosity of the solution.

Note: These values are illustrative and should be determined empirically for your specific buffer and experimental conditions.

Experimental Protocol: Preparation using a Co-Solvent

  • Prepare Stock Solution: Weigh an accurate amount of 1,3-Benzodioxole, 5-(1-methylethenyl)- and dissolve it in 100% ethanol to create a concentrated stock (e.g., 100 mM). Ensure it is fully dissolved.

  • Prepare Buffer: Have your final aqueous buffer ready in a separate container.

  • Dilution: While vigorously vortexing the buffer, slowly add the required volume of the ethanolic stock solution drop-by-drop. For example, to make a 100 µM solution with 1% ethanol, add 10 µL of a 10 mM stock to 990 µL of buffer.

  • Inspection: Visually inspect the solution for any signs of precipitation (cloudiness, Tyndall effect).

  • Validation (Optional): Centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes. Measure the concentration of the supernatant using a validated analytical method (e.g., HPLC-UV) to confirm the amount of dissolved compound.

Guide 2: Cyclodextrin-Mediated Solubilization

Principle: Cyclodextrins (CDs) are cone-shaped molecules with a hydrophobic interior and a hydrophilic exterior.[6] They can form non-covalent "inclusion complexes" with poorly soluble "guest" molecules, like isosafrole, by encapsulating the hydrophobic part of the guest within their cavity.[5][8] This complex is water-soluble due to the hydrophilic exterior of the cyclodextrin.

Common Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Most commonly used due to its high aqueous solubility and low toxicity.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative with very high water solubility, often used in parenteral formulations.

Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex

  • Prepare CD Solution: Dissolve HP-β-CD in your desired aqueous buffer to make a concentrated solution (e.g., 40% w/v). This may require gentle heating and stirring.

  • Add Compound: Add an excess amount of 1,3-Benzodioxole, 5-(1-methylethenyl)- directly to the CD solution.

  • Complexation: Seal the container and shake or sonicate the mixture at room temperature for 24-48 hours. This extended time allows the system to reach equilibrium.

  • Remove Excess Compound: After equilibration, filter the solution through a 0.22 µm syringe filter to remove any undissolved (uncomplexed) compound.

  • Quantify Concentration: The clear filtrate is your stock solution. Its concentration must be determined using a validated analytical method like HPLC-UV, as the amount dissolved will depend on the complexation efficiency.

  • Dilution: This stock solution can now be diluted as needed in your aqueous buffer.

Guide 3: Surfactant-Based Micellar Solubilization

Principle: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[9] These micelles have a hydrophobic core and a hydrophilic shell.[10] Hydrophobic compounds like isosafrole can partition into the hydrophobic core, effectively being "dissolved" in the aqueous phase.[11][12]

Common Surfactants:

  • Polysorbate 80 (Tween® 80): A non-ionic surfactant widely used in pharmaceutical formulations.

  • Triton™ X-100: A non-ionic surfactant common in research labs, but can be harsh on cell membranes.

Workflow for Micellar Solubilization

G start Prepare Surfactant Solution (Concentration > CMC) add_compound Add excess Isosafrole to surfactant solution start->add_compound equilibrate Equilibrate for 24h (Stirring/Sonication) add_compound->equilibrate filter Filter with 0.22 µm filter to remove undissolved compound equilibrate->filter quantify Quantify concentration of the resulting clear solution (e.g., HPLC) filter->quantify

Sources

Technical Support Center: Ensuring Reproducibility of Biological Assays with 1,3-Benzodioxole, 5-(1-methylethenyl)-

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3-Benzodioxole, 5-(1-methylethenyl)-. This guide is designed to provide in-depth technical assistance and troubleshooting advice to ensure the reproducibility and reliability of your biological assays involving this compound. By understanding the compound's properties and implementing robust experimental practices, you can achieve consistent and meaningful results.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and use of 1,3-Benzodioxole, 5-(1-methylethenyl)- in a laboratory setting.

Q1: What is 1,3-Benzodioxole, 5-(1-methylethenyl)- and what are its key chemical properties?

A1: 1,3-Benzodioxole, 5-(1-methylethenyl)-, also known as Isosafrole, is an organic compound.[1] It belongs to the benzodioxole family, which are heterocyclic compounds with a methylenedioxy functional group attached to a benzene ring.[2] Many compounds in this family are bioactive and are used in pesticides and pharmaceuticals.[2]

Key Chemical and Physical Properties:

PropertyValueSource
Chemical Formula C10H10O2[1]
Molecular Weight 162.1852 g/mol [1]
Appearance Colorless to light yellow liquid[3]
Boiling Point 172-173 °C[3]
Density 1.064 g/mL at 25 °C[3]
Vapor Pressure 12 mmHg at 25 °C
Solubility Insoluble in acids[3]

Understanding these properties is the first step in designing reproducible experiments, as they influence storage, handling, and potential interactions within an assay.

Q2: What are the recommended storage and handling procedures for this compound?

A2: Proper storage and handling are critical to maintain the integrity of 1,3-Benzodioxole, 5-(1-methylethenyl)-.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] Keep it away from incompatible substances, particularly oxidizing agents.[4] The compound is stable under normal temperatures and pressures.[4]

  • Handling: Use with adequate ventilation to avoid inhalation.[4] Wear appropriate personal protective equipment (PPE), including gloves, eye shields, and a face shield. Avoid contact with skin and eyes.[4] After handling, wash hands and any exposed skin thoroughly.[4][5]

Q3: In which biological assays is this compound and its derivatives commonly used?

A3: The 1,3-benzodioxole scaffold is a versatile building block in medicinal chemistry and is found in various biologically active compounds.[6] Derivatives have been investigated for several applications, including:

  • Anticancer and Antioxidant Agents: Some benzodioxole derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines.[7]

  • C5a Receptor Inverse Agonists: A derivative, N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine, has been identified as a potent inverse agonist of the human C5a receptor, which is a target for inflammatory diseases.[8][9]

  • Intermediates in Pharmaceuticals and Agrochemicals: The core 1,3-benzodioxole structure is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), perfumes, and agrochemicals like insecticide synergists.[3][6]

II. Troubleshooting Guides for Assay Reproducibility

Reproducibility is a cornerstone of scientific research, ensuring that results can be independently verified.[10][11] This section provides detailed troubleshooting for specific issues that can compromise the reproducibility of your assays.

Guide 1: Inconsistent Assay Results - Identifying the Source of Variability

Problem: You are observing significant well-to-well, plate-to-plate, or day-to-day variability in your assay results.

Possible Causes & Solutions:

  • Compound Instability in Assay Media:

    • Causality: Aromatic compounds can be susceptible to degradation in aqueous solutions, especially over extended incubation times or exposure to light. This can lead to a decrease in the effective concentration of the active compound.

    • Troubleshooting Steps:

      • Prepare Fresh Solutions: Always prepare fresh working solutions of 1,3-Benzodioxole, 5-(1-methylethenyl)- from a concentrated stock solution immediately before each experiment.

      • Assess Stability: Perform a time-course experiment to evaluate the stability of the compound in your specific assay medium under your experimental conditions (e.g., temperature, light exposure). Analyze the compound concentration at different time points using a suitable analytical method like HPLC.

      • Minimize Exposure: Protect your solutions from light by using amber vials or covering them with aluminum foil.

  • Operator Variability:

    • Causality: Minor differences in pipetting technique, timing of reagent additions, and general handling can introduce significant variability.[12]

    • Troubleshooting Steps:

      • Standard Operating Procedures (SOPs): Develop and strictly adhere to a detailed SOP for the entire assay workflow.[13] This should include specifics on reagent preparation, incubation times, and instrument settings.

      • Pipette Calibration and Technique: Ensure all pipettes are regularly calibrated.[10] Standardize pipetting techniques across all users (e.g., consistent speed, immersion depth).

      • Training and Competency: All personnel performing the assay should be thoroughly trained on the SOP and their competency assessed.

  • Batch-to-Batch Reagent Variation:

    • Causality: Differences in the quality or concentration of assay reagents (e.g., cell culture media, buffers, detection reagents) between batches can affect assay performance.[12]

    • Troubleshooting Steps:

      • Reagent Qualification: Before using a new batch of a critical reagent, qualify it by running a side-by-side comparison with the previous, trusted batch.

      • Quality Control Checks: Implement regular quality control checks on your reagents to ensure they meet predefined specifications.[14]

Guide 2: False Positives or False Negatives - Ensuring Assay Specificity and Sensitivity

Problem: Your assay is producing results that are not consistent with expected biological activity, such as activity in negative controls (false positive) or lack of activity in positive controls (false negative).

Possible Causes & Solutions:

  • Contamination:

    • Causality: Contamination of reagents, samples, or equipment with the compound or other interfering substances can lead to false positives.[15]

    • Troubleshooting Steps:

      • Aseptic Technique: For cell-based assays, strict aseptic technique is paramount to prevent microbial contamination, which can interfere with results.

      • Dedicated Reagents and Equipment: Use dedicated sets of pipettes and reagent reservoirs for your compound and controls to prevent cross-contamination.

      • No-Template Controls (NTCs): Always include NTCs in your assay runs to detect contamination in your reagents.[15]

  • Enzymatic Inhibition or Interference:

    • Causality: The compound itself or impurities may inhibit or interfere with the detection system of your assay (e.g., fluorescent or luminescent reporters).[16]

    • Troubleshooting Steps:

      • Assay Blank Controls: Run controls containing the compound in the assay medium without the biological system (e.g., cells or enzymes) to check for direct interference with the readout.

      • Alternative Detection Methods: If interference is suspected, consider using an alternative detection method that is less susceptible to interference from your compound.

  • Reagent Degradation:

    • Causality: Degradation of critical assay components, such as enzymes or antibodies, can lead to a loss of signal and false negatives.[15]

    • Troubleshooting Steps:

      • Proper Reagent Storage: Ensure all reagents are stored at their recommended temperatures and are not subjected to repeated freeze-thaw cycles.[12][15]

      • Use of Positive Controls: Always include a reliable positive control in your assay to confirm that the reagents and system are working correctly.[15]

Guide 3: Poor Assay Performance - Optimizing for Robustness

Problem: The assay has a low signal-to-noise ratio, a narrow dynamic range, or high intra-assay variability.

Possible Causes & Solutions:

  • Suboptimal Assay Conditions:

    • Causality: The concentrations of reagents, incubation times, and temperature may not be optimal for your specific assay.

    • Troubleshooting Steps:

      • Assay Development and Optimization: Systematically optimize key assay parameters using a Design of Experiments (DOE) approach. This includes titrating reagent concentrations and evaluating different incubation times and temperatures.

      • Standard Curve Performance: For quantitative assays, ensure your standard curve has an appropriate R-squared value (typically >0.98) and that the slope is within an acceptable range.[15]

  • Matrix Effects:

    • Causality: Components in the sample matrix (e.g., serum, plasma, cell lysate) can interfere with the assay.

    • Troubleshooting Steps:

      • Sample Dilution: Diluting the sample can often mitigate matrix effects.[15]

      • Matrix-Matched Standards: Prepare your standard curve in the same matrix as your unknown samples to account for any matrix-related interference.

III. Experimental Protocols for Ensuring Reproducibility

Adhering to validated protocols is essential for achieving reproducible results. The following are step-by-step methodologies for key workflows.

Protocol 1: Preparation and Quality Control of Stock Solutions

This protocol ensures the accurate preparation and stability of your compound stock solution.

Materials:

  • 1,3-Benzodioxole, 5-(1-methylethenyl)- (high purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Amber glass vials with screw caps

  • Calibrated micropipettes

Procedure:

  • Weighing: Accurately weigh a precise amount of the compound using a calibrated analytical balance in a well-ventilated chemical fume hood.

  • Dissolution: Dissolve the compound in a known volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in amber glass vials. This prevents repeated freeze-thaw cycles of the main stock.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

  • Quality Control (QC):

    • Initial QC: Immediately after preparation, verify the concentration and purity of a representative aliquot using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[17][18]

    • Ongoing QC: Periodically re-test an aliquot to monitor for degradation, especially if the stock has been stored for an extended period.

Protocol 2: Assay Validation Workflow

A validated assay provides confidence in the reliability of the generated data.[13]

Steps for Assay Validation:

  • Specificity: Demonstrate that the assay can unequivocally measure the analyte in the presence of other components that may be expected to be present.

  • Linearity and Range: Establish the concentration range over which the assay response is directly proportional to the analyte concentration.

  • Accuracy and Precision:

    • Accuracy: Determine the closeness of the measured value to the true value. This is often assessed by spike-and-recovery experiments.

    • Precision: Assess the degree of scatter between a series of measurements. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: Evaluate the assay's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., incubation time, temperature).[10]

IV. Visualizing Workflows and Relationships

Visual aids can clarify complex processes and relationships, enhancing understanding and adherence to protocols.

Diagram 1: Troubleshooting Workflow for Inconsistent Assay Results

Start Inconsistent Results Observed CheckCompound Step 1: Evaluate Compound Stability Start->CheckCompound CheckOperator Step 2: Assess Operator Variability CheckCompound->CheckOperator If stable SolutionCompound Prepare Fresh Solutions Protect from Light CheckCompound->SolutionCompound If unstable CheckReagents Step 3: Verify Reagent Consistency CheckOperator->CheckReagents If consistent SolutionOperator Implement Strict SOPs Calibrate Pipettes CheckOperator->SolutionOperator If variable SolutionReagents Qualify New Reagent Batches Perform QC Checks CheckReagents->SolutionReagents If inconsistent End Consistent Results Achieved CheckReagents->End If consistent SolutionCompound->End SolutionOperator->End SolutionReagents->End

Caption: A logical flow for diagnosing sources of assay variability.

Diagram 2: Quality Control Cycle for Compound Stock Solutions

Prep Prepare Stock Solution Aliquot Aliquot into Single-Use Vials Prep->Aliquot Store Store at -20°C or -80°C Aliquot->Store InitialQC Initial QC (HPLC/GC-MS) Verify Concentration & Purity Store->InitialQC Use Use in Assays InitialQC->Use PeriodicQC Periodic Stability QC Use->PeriodicQC PeriodicQC->Use If Stable Discard Discard if Degraded PeriodicQC->Discard If Unstable

Sources

Identifying and minimizing sources of interference in Isosafrole bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identifying and Minimizing Sources of Interference in Isosafrole Bioassays Role: Senior Application Scientist Status: System Operational

Introduction: The Isosafrole Paradox

Welcome to the Technical Support Center. If you are working with Isosafrole (CAS: 120-58-1), you are likely encountering a common paradox: variable reproducibility despite standardized protocols.

Isosafrole is not merely a substrate; it is a mechanism-based inactivator that simultaneously induces and inhibits Cytochrome P450 enzymes (specifically CYP1A2) via the formation of a Metabolic Intermediate (MI) complex. This dual nature is the primary source of biological interference in toxicology and metabolism assays. Furthermore, its physicochemical properties (lipophilicity and volatility) introduce significant pre-analytical error.

This guide addresses these specific failure points with self-validating protocols.

Module 1: Pre-Analytical Variables (Chemical Handling)

User Issue: "My dose-response curves are shifting between replicates. Is the compound degrading?"

Technical Diagnosis: Isosafrole is a lipophilic oil (LogP ~3.1) with moderate volatility. The shift is likely due to non-specific binding (adsorption) to plasticware or evaporative loss during incubation, rather than chemical degradation.

Troubleshooting Protocol: Minimizing Loss
VariableInterference MechanismCorrective Action
Labware Polystyrene absorbs lipophilic compounds, reducing effective concentration.Mandatory: Use glass-coated plates or solvent-resistant polypropylene (low-binding) for all stock dilutions.
Volatility Compound evaporates at 37°C in unsealed systems.Use gas-tight plate sealers (e.g., foil) immediately after dosing. Avoid "edge effects" by filling outer wells with media only.
Solubility "Oiling out" in aqueous media (density > 1.0 g/cm³).[1]Dissolve in DMSO first. Limit final DMSO concentration to <0.5% (v/v) to prevent solvent-induced cytotoxicity masking.
Visual Workflow: Stock Preparation

Figure 1: Critical path for handling lipophilic volatiles like Isosafrole.

StockPrep Stock Isosafrole Stock (Neat Oil) Glass Glass Vial Dilution (DMSO) Stock->Glass Gravimetric Transfer Media Pre-warmed Media (Rapid Dispersion) Glass->Media Vortex < 0.5% DMSO Plate Cell Plate (Sealed immediately) Media->Plate Multi-channel pipette Plastic Polystyrene Trough Media->Plastic AVOID (Adsorption Risk)

Caption: Protocol flow to prevent concentration loss due to plastic adsorption and volatility.

Module 2: Biological Interference (The MI Complex)

User Issue: "I see inhibition of CYP1A2 activity in my DDI (Drug-Drug Interaction) study, but Isosafrole is supposed to be an inducer. Which is it?"

Technical Diagnosis: It is both , and this is the most critical source of data misinterpretation. Isosafrole acts as a "suicide substrate." It induces CYP1A2 expression via the AhR (Aryl hydrocarbon Receptor), but its metabolite forms a stable Metabolic Intermediate (MI) complex with the heme iron of the enzyme. This complex absorbs at 455 nm and locks the enzyme in an inactive state.

  • Short-term exposure: Appears as Inhibition (due to MI complex blocking the active site).

  • Long-term exposure: Appears as Induction (due to compensatory protein synthesis).

FAQ: Distinguishing Induction from Inhibition

Q: How do I validate that the MI complex is the source of my interference? A: Perform a spectral difference scan on your microsomes.

  • Add Isosafrole + NADPH to microsomes.

  • Scan absorbance from 400–500 nm.

  • Result: A distinct peak at 455 nm confirms the MI complex formation [1].[2][3] If you see this, your activity assay (e.g., EROD) will report false low activity despite high protein levels.

Q: How do I design an assay to separate these effects? A: You must wash the cells.

  • Step 1: Incubate hepatocytes with Isosafrole (24–48 hrs) to allow induction.

  • Step 2: Wash cells 3x with PBS to remove the parent compound and unbound metabolites.

  • Step 3: Add the probe substrate (e.g., Phenacetin) after the wash.

  • Why? This measures the induced protein capacity without the competitive inhibition of the Isosafrole still in solution.

Mechanism Diagram: The Dual-Action Pathway

Figure 2: The mechanistic interference of Isosafrole in CYP assays.

MI_Complex ISO Isosafrole (Extracellular) AhR AhR Activation (Nucleus) ISO->AhR Induction Signal Protein CYP1A2 Enzyme (Active) ISO->Protein Substrate Binding mRNA CYP1A2 mRNA Synthesis AhR->mRNA mRNA->Protein Metabolism Metabolism (NADPH dependent) Protein->Metabolism Complex MI Complex (Inactive Enzyme) Protein->Complex Inactivation (Interference) Reactive Carbene/Metabolite Metabolism->Reactive Reactive->Protein Covalent Binding (Heme Iron)

Caption: Isosafrole induces enzyme synthesis (Green path) but simultaneously inactivates the protein via metabolite binding (Red path).

Module 3: Genotoxicity & Cytotoxicity Masking

User Issue: "My Ames test is negative, but the hepatotoxicity assay is positive. Is the compound non-mutagenic?"

Technical Diagnosis: Not necessarily. Isosafrole requires metabolic activation to exhibit genotoxicity.

  • S9 Fraction Dependency: Without an S9 activation system (containing CYPs), Isosafrole is often negative in mutagenicity assays (e.g., Salmonella typhimurium strains) [2].

  • Cytotoxicity Masking: In hepatocyte assays, Isosafrole metabolites (ortho-quinones) deplete Glutathione (GSH). If cells die from oxidative stress (cytotoxicity) before mutations fixate, you get a false negative for genotoxicity.

Optimization Matrix: Balancing Toxicity and Signal
Assay TypeCritical AdditionThe "Gotcha"
Ames / Micronucleus Rat Liver S9 (Induced) Standard uninduced S9 may have insufficient CYP1A2. Use Aroclor- or Phenobarbital/Beta-naphthoflavone-induced S9.
Hepatotoxicity GSH-Glo / Thiol Tracker Monitor Glutathione levels. If GSH drops >50%, toxicity is oxidative, not necessarily receptor-mediated.
Cell Viability ATP Assay (Luminescence) Avoid MTT/WST-1. Isosafrole metabolites can interfere with tetrazolium reduction, causing colorimetric artifacts.
Summary of Validated References
  • Metabolic Intermediate Complex Formation:

    • Title: In vitro formation of an inhibitory complex between an isosafrole metabolite and rat hepatic cytochrome P-450.[4]

    • Source: Drug Metabolism and Disposition (1989).[4]

    • Significance: Establishes the mechanism of "quasi-irreversible" inhibition that interferes with induction assays.

    • Link:

  • CYP1A2 Induction Mechanism:

    • Title: Inducibility of hepatic CYP1A enzymes by 3-methylcholanthrene and isosafrole.[5]

    • Source: Journal of Nutrition (2001).[5]

    • Significance: Differentiates between AhR-dependent induction and the specific behavior of Isosafrole compared to other inducers.

    • Link:

  • Genotoxicity & Carcinogenicity Profile:

    • Title: Safrole and Isosafrole (IARC Monographs).[6]

    • Source: IARC / World Health Organization.[1][7]

    • Significance: Defines the requirement for metabolic activation in genotoxicity testing.

    • Link:

  • Assay Interference Guidelines:

    • Title: Assay Interference by Chemical Reactivity.[8]

    • Source: Assay Guidance Manual (NCBI).

    • Significance: General principles for handling reactive impurities and lipophilic compounds in HTS.

    • Link:

Sources

Technical Support Center: Refinement of Reaction Conditions for the Methylenation of Catechols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Engineering of a Ring Closure

The methylenedioxy moiety (1,3-benzodioxole) is a pharmacophore cornerstone, essential in the synthesis of APIs ranging from Tadalafil to Paroxetine. While the transformation appears deceptively simple—a double nucleophilic substitution (


) of a catechol with a methylene dihalide—it is notoriously sensitive to reaction conditions.

This guide moves beyond standard textbook protocols to address the hydrodynamics of the reaction : balancing nucleophilicity against basicity, managing the "naked" anion effect, and suppressing intermolecular polymerization.

Module 1: Reagent Selection & Stoichiometry

FAQ 1.1: Why is my yield stuck at 40-50% when using Potassium Carbonate ( )?

Diagnosis: You are likely experiencing the "Potassium Trap." While


 is cost-effective, the lattice energy of potassium salts and their poor solubility in aprotic solvents often leaves the catechol dianion ion-paired and sluggish.

The Fix: The "Cesium Effect" Switch to Cesium Carbonate (


) .[1]
  • Mechanism: The cesium cation (

    
    ) has a large ionic radius (1.67 Å) and low charge density. In polar aprotic solvents (DMF, NMP), it forms a loose ion pair with the catecholate, creating a "naked" anion that is significantly more nucleophilic.
    
  • Evidence: Research demonstrates that

    
     can boost yields from ~50% to >85% compared to potassium analogues, particularly for electron-deficient catechols (e.g., nitro- or formyl-substituted) which are poor nucleophiles [1].
    

Comparative Base Performance:

BaseSolubility (DMF)Nucleophilicity EnhancementCostRecommended Use

LowModerateLowCommodity chemicals; requires high temp/pressure.

HighExcellent (Naked Anion) HighHigh-value APIs; difficult substrates; mild conditions.

ModerateHigh (Risk of hydrolysis)Very LowLarge-scale industrial (requires slow addition).
FAQ 1.2: Which methylene source should I use: DCM, DBM, or DIM?

Recommendation:

  • Standard Lab Scale: Bromochloromethane (

    
    )  or Dibromomethane (
    
    
    
    )
    .
    • Reasoning: These offer a compromise between reactivity and stability.

      
       is particularly effective because the bromide is displaced first (fast), anchoring the methylene group, followed by the slower chloride displacement for ring closure.
      
  • Industrial Scale: Dichloromethane (DCM,

    
    ) .
    
    • Reasoning: Cost.[2] However, DCM is much less reactive. You must compensate by using a higher boiling solvent (DMSO) and temperatures (

      
      C) that exceed DCM's boiling point, requiring pressure vessels or efficient reflux condensers [2].
      

Module 2: Solvent Systems & Phase Transfer

FAQ 2.1: I cannot use DMF due to downstream removal issues. What is the alternative?

The Fix: Phase Transfer Catalysis (PTC) in Acetone or Water/DCM. If you cannot use high-boiling polar aprotic solvents, you must use a PTC to shuttle the anion.

  • Protocol: Use Acetone with Cesium Carbonate (synergistic effect) or a solid-liquid PTC system.

  • Catalyst Choice:

    • Aliquat 336 (Methyltrioctylammonium chloride): Excellent for liquid-liquid systems (Water/DCM).

    • TBAB (Tetrabutylammonium bromide):[3] Standard for solid-liquid systems.

  • Critical Warning: Avoid iodide-containing PTCs (like TBAI) if using Chlorinated solvents, as iodide can act as a nucleophilic poison in certain reversible equilibria, though it sometimes accelerates alkylation via the Finkelstein reaction. For robust processes, Adogen 464 is often superior [3].

Module 3: Troubleshooting Yield & Purity

FAQ 3.1: I am seeing a large amount of high-molecular-weight impurity. What is it?

Diagnosis: You are forming the Dimer (Intermolecular reaction). Instead of the mono-alkylated intermediate cyclizing onto itself (Intramolecular


), it is being attacked by a second molecule of catechol.

The Fix: High Dilution & Slow Addition (The Bonthrone-Cornforth Principle)

  • The Causality: The rate of cyclization is first-order, while dimerization is second-order. High concentrations of catechol favor dimerization.

  • Protocol: Do not mix all reagents at once.

    • Heat the solvent and methylene halide (in excess).

    • Slowly add the solution of catechol/base to the hot halide solution over 1-2 hours.

    • This keeps the instantaneous concentration of the catechol dianion low, statistically forcing it to cyclize rather than find another partner [2].

FAQ 3.2: The reaction stalls at the mono-alkylated intermediate.

Diagnosis: Water Contamination. Water solvates the anionic oxygen heavily via hydrogen bonding, drastically reducing its nucleophilicity. In the presence of


 or 

, water also hydrolyzes the methylene halide to formaldehyde (which causes tarring).

The Fix:

  • Use anhydrous solvents (DMF/DMSO).

  • If using hygroscopic bases (

    
    ), dry them under vacuum at 
    
    
    
    C before use.
  • Add 3Å Molecular Sieves to the reaction vessel.

Visualizations

Figure 1: Mechanistic Pathway & Competition

This diagram illustrates the critical bifurcation between the desired cyclization and the unwanted dimerization.

ReactionPathway Catechol Catechol (Substrate) Dianion Catechol Dianion Catechol->Dianion Deprotonation Base Base (Cs2CO3/NaOH) Base->Dianion Intermediate Phenoxymethylene Intermediate Dianion->Intermediate 1st SN2 (Fast) Dimer Dimer/Oligomer (Impurity) Dianion->Dimer + 2nd Dianion CH2X2 Methylene Halide (CH2Br2 / DCM) CH2X2->Intermediate Product 1,3-Benzodioxole (Product) Intermediate->Product 2nd SN2 (Ring Closure) Favored by Dilution Intermediate->Dimer Intermolecular Attack Favored by High Conc.

Caption: The kinetic competition between intramolecular ring closure (green) and intermolecular dimerization (red).

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to resolve low yields.

Troubleshooting Start Problem: Low Yield CheckTLC Analyze TLC/HPLC Start->CheckTLC SM_Remains Starting Material Persists CheckTLC->SM_Remains Mono_Stuck Stuck at Intermediate CheckTLC->Mono_Stuck Polymer Polymer/Dimer Formed CheckTLC->Polymer CheckBase Check Base Strength SM_Remains->CheckBase SwitchCs Action: Switch to Cs2CO3 or add PTC CheckBase->SwitchCs CheckWater Check Water Content Mono_Stuck->CheckWater DrySolvent Action: Dry Solvent/Base (Hydration Shell Issue) CheckWater->DrySolvent CheckConc Check Concentration Polymer->CheckConc SlowAdd Action: Implement Slow Addition (High Dilution) CheckConc->SlowAdd

Caption: Diagnostic flowchart for identifying the root cause of reaction failure based on crude mixture analysis.

Standardized Protocol: The "Cesium/DMF" Method

Recommended for milligram to gram-scale synthesis of high-value intermediates.

  • Preparation: Dry

    
     (1.5 equiv) in a vacuum oven at 120°C for 4 hours.
    
  • Dissolution: Dissolve Catechol substrate (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Addition: Add the dried base and stir for 15 minutes under Nitrogen.

  • Alkylation: Add Bromochloromethane (

    
    , 1.2 equiv).
    
  • Reaction: Heat to 110°C. Monitor by TLC. Reaction is typically complete in 2-4 hours.

  • Workup: Filter off cesium salts through Celite. Dilute filtrate with water and extract with EtOAc.[1][4]

References

  • The Cesium Effect in Methylenation

    • Title: A Simple, High-Yielding Method for the Methylenation of Catechols.[1][3][5][6][7]

    • Source:Tetrahedron Letters / Journal of Organic Chemistry (Referenced via Rhodium/Erowid Archives).
    • URL:[Link]

  • The Industrial Standard (Slow Addition)

    • Title: The Methylenation of Catechols.[1][3][5][8][9][10][11]

    • Source: Bonthrone, W. and Cornforth, J.W., Journal of the Chemical Society (C), 1969.[9]

    • URL:[Link]

  • Phase Transfer Catalysis

    • Title: PTC Etherification of a Catechol Derivative.[9][10]

    • Source: Phase Transfer Catalysis Communic
    • URL:[Link]

Sources

Technical Support Center: Crystallization of 1,3-Benzodioxole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: BZX-OPT-2024 Subject: Troubleshooting Polymorphism, Oiling Out, and Purity in Benzodioxole Scaffolds

Introduction

Welcome to the Advanced Crystallization Support Center. You are likely here because your 1,3-benzodioxole (methylenedioxybenzene) derivative is behaving unpredictably.

Whether you are working on a piperonal intermediate, a paroxetine analog, or a tadalafil-like scaffold, this moiety presents unique challenges. The electron-rich aromatic ring and the strained acetal linkage create a "Goldilocks" zone for solubility—often leading to Liquid-Liquid Phase Separation (LLPS) (oiling out) before crystallization can occur. Furthermore, the conformational flexibility of the dioxole ring frequently drives polymorphism , where slight process changes yield thermodynamically unstable forms.

Below are the three most common support tickets we resolve, structured as actionable protocols.

Module 1: The "Oiling Out" Crisis (LLPS)

User Issue: "My product separates as a viscous oil or gum upon cooling/anti-solvent addition, rather than a solid precipitate."

The Mechanism: 1,3-benzodioxole derivatives often exhibit a wide Metastable Zone Width (MSZW) . If the attractive forces between solute molecules are stronger than solute-solvent interactions, the system hits the "binodal" limit (liquid-liquid separation) before it hits the spinodal limit (spontaneous nucleation). This results in an oil phase rich in product, which is thermodynamically difficult to crystallize due to high viscosity and low molecular mobility.

Protocol A: The LLPS Rescue Workflow

Step 1: Solvent System Adjustment Avoid single-solvent systems if oiling occurs. You need a system that increases the solubility of the oil phase while maintaining supersaturation.

  • Recommendation: Switch to a Hybrid Cooling/Anti-solvent method.

  • Specific Fix: For piperonal-like derivatives, use Absolute Ethanol (solvent) and Water (anti-solvent) with a surfactant. The addition of Tween 80 (0.2% w/w) has been proven to suppress oiling by modifying the interfacial tension between the oiled droplets and the bulk solvent [1].

Step 2: Temperature Cycling (Ostwald Ripening) If oil forms, do not crash cool.

  • Reheat until the oil redissolves (clear solution).

  • Cool slowly to the cloud point (onset of oiling).

  • Seed immediately with 0.5% w/w pure crystals.

  • Hold temperature constant for 2-4 hours to allow the seeds to consume the supersaturation, preventing the oil phase from forming.

Visual Logic: Oiling Out Decision Tree

OilingOutRescue Start Observation: Material Oils Out CheckSolvent Check Solvent System Start->CheckSolvent IsSingle Is it a Single Solvent? CheckSolvent->IsSingle SwitchHybrid Switch to Hybrid System (e.g., EtOH/Water) IsSingle->SwitchHybrid Yes TempCycle Initiate Temperature Cycling IsSingle->TempCycle No AddSurfactant Add Surfactant (Tween 80 @ 0.2%) SwitchHybrid->AddSurfactant AddSurfactant->TempCycle SeedPoint Seed at Cloud Point (Before Oil Separation) TempCycle->SeedPoint Result Crystalline Solid Recovered SeedPoint->Result

Caption: Decision logic for mitigating Liquid-Liquid Phase Separation (LLPS) in benzodioxole derivatives.

Module 2: Polymorph Control

User Issue: "I am observing batch-to-batch variation in melting point and dissolution rate. XRD shows different patterns."

The Mechanism: Benzodioxole derivatives are notorious for polymorphism. A classic example is Paroxetine HCl , which exists as a stable hemihydrate and a metastable anhydrate [2]. The presence of trace water or the choice of solvent polarity (dielectric constant) dictates the packing of the dioxole ring.

Protocol B: Polymorph Selection Matrix

Use the table below to select the correct solvent system based on your target form.

Target FormSolvent ClassSpecific Solvent ExamplesProcess ParameterMechanism
Anhydrous (Kinetic) Non-polar / AproticToluene, THF, DCMHigh Temp (>60°C), Vacuum DryAvoids H-bonding with water; Toluene promotes anhydrous packing [2].
Hydrate (Thermodynamic) Polar Protic + WaterIPA/Water (9:1), Ethanol/WaterSlow Cool, High Water ActivityWater molecules bridge the benzodioxole oxygens in the lattice.
Solvate (Metastable) KetonesAcetone, Methyl Ethyl Ketone (MEK)Rapid CoolingCommon for Tadalafil-type structures; often converts to anhydrate upon drying [3].

Critical Warning: If targeting the Anhydrate , you must ensure your solvent water content (Karl Fischer) is <0.1% . Even atmospheric moisture can induce a phase transition to the hemihydrate during filtration.

Visual Logic: Polymorph Screening Workflow

PolymorphScreen Input Crude Benzodioxole Derivative Split Split Stream Input->Split PathA Path A: Kinetic Control (Anhydrate) Split->PathA PathB Path B: Thermodynamic (Hydrate/Stable) Split->PathB SolventA Solvent: Toluene/THF (Dry <0.05% H2O) PathA->SolventA ProcessA High Temp Dissolution Fast Filtration SolventA->ProcessA ResultA Metastable Anhydrate ProcessA->ResultA SolventB Solvent: IPA + 10% Water PathB->SolventB ProcessB Slow Cool (0.1°C/min) Seed with Form I SolventB->ProcessB ResultB Stable Hemihydrate ProcessB->ResultB

Caption: Workflow for selecting Kinetic (Anhydrate) vs. Thermodynamic (Hydrate) polymorphs.

Module 3: Purity & Chemical Stability

User Issue: "My product is degrading during crystallization. I see new impurities by HPLC."

The Mechanism: The methylenedioxy bridge is an acetal . While robust under neutral/basic conditions, it is susceptible to ring-opening hydrolysis in the presence of strong Lewis acids or hot aqueous mineral acids [4].

Troubleshooting Guide:

  • Acid Source: Are you forming a salt (e.g., HCl salt)?

    • Risk: Using aqueous HCl at high temperatures (>70°C) can hydrolyze the ring to a catechol and formaldehyde.

    • Solution: Use anhydrous HCl in IPA or Ethyl Acetate at lower temperatures (0–20°C).

  • Impurity Rejection:

    • If the impurity is a des-methylene catechol derivative (result of ring opening), it is likely more polar.

    • Wash Protocol: Wash the filter cake with cold Toluene . The catechol impurity is often less soluble in toluene than the benzodioxole, but the distinct polarity difference allows for separation via recrystallization from non-polar solvents.

References
  • Hebei University of Science and Technology. (2016). Preparation technology for piperonal crystal.[1] CN104829585A. Link

  • Beecham Group PLC. (1988). Anti-depressant crystalline paroxetine hydrochloride hemihydrate.[2] US Patent 4,721,723. Link

  • Lilly Icos LLC. (2006). Tadalafil crystal forms and processes for preparing them. US Patent Application 20060111571. Link

  • Vertex Pharmaceuticals. (2018). Processes for the preparation of 1,3-benzodioxole heterocyclic compounds.[1][2][3][4][5] WO2018234299A1. Link

Sources

Validation & Comparative

Comparing the efficacy of different synthetic routes to 1,3-Benzodioxole, 5-(1-methylethenyl)-

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and fine chemical synthesis, the efficient and selective synthesis of key intermediates is paramount. 1,3-Benzodioxole, 5-(1-methylethenyl)-, commonly known as isosafrole, is a valuable precursor in the synthesis of various fragrances, agrochemicals, and pharmaceutical agents. This guide provides an in-depth comparison of the most prevalent synthetic routes to isosafrole, offering a critical evaluation of their efficacy, scalability, and overall practicality. The methodologies discussed herein are supported by experimental data from peer-reviewed literature and patents, providing a robust resource for informed decision-making in the laboratory and beyond.

Introduction to Isosafrole Synthesis

Isosafrole is an organic compound that is most commonly obtained by the isomerization of its naturally occurring isomer, safrole. The primary synthetic challenge lies in the controlled migration of the double bond from the terminal position of the allyl group in safrole to the more thermodynamically stable internal position in isosafrole. This guide will explore the nuances of this isomerization through various catalytic systems, as well as an alternative approach starting from the basic building block, catechol.

Route 1: Isomerization of Safrole

The most direct and widely employed method for synthesizing isosafrole is the isomerization of safrole. This process is typically achieved under basic conditions, with several catalytic systems offering distinct advantages and disadvantages.

Base-Catalyzed Isomerization

The isomerization of the allylbenzene moiety in safrole to the propenylbenzene structure of isosafrole is facilitated by the abstraction of a proton from the carbon adjacent to the aromatic ring. This forms a resonance-stabilized carbanion, which, upon reprotonation, can yield the more stable internal alkene.

G Safrole Safrole Carbanion Resonance-Stabilized Carbanion Intermediate Safrole->Carbanion Proton Abstraction Base Base (e.g., OH⁻) Isosafrole Isosafrole Carbanion->Isosafrole Reprotonation G cluster_0 Aqueous/Solid Phase cluster_1 Organic Phase KOH KOH (solid) Q+OH- Q⁺OH⁻ KOH->Q+OH- Anion Exchange Q+X- Q⁺X⁻ (PTC) Q+X-->Q+OH- K+X- K⁺X⁻ Q+OH-->K+X- Q+OH-_org Q⁺OH⁻ Q+OH-->Q+OH-_org Phase Transfer Safrole Safrole Isosafrole Isosafrole Safrole->Isosafrole Isomerization Q+X-_org Q⁺X⁻ Isosafrole->Q+X-_org Q+OH-_org->Isosafrole Q+X-_org->Q+X- Phase Transfer

Caption: Simplified workflow of phase transfer catalysis for safrole isomerization.

Transition Metal Catalysis

Transition metal complexes can also catalyze the isomerization of alkenes. The mechanism typically involves the formation of a metal-hydride species that adds to the double bond and is then eliminated to form the more stable internal alkene.

1. Iron Pentacarbonyl [Fe(CO)₅]

In the presence of a base like NaOH, iron pentacarbonyl forms an iron hydrocarbonyl species which is a potent isomerization catalyst. [1]This method is highly efficient, offering rapid conversion and high yields of very pure isosafrole. [2]However, the extreme toxicity and flammability of iron pentacarbonyl present significant safety challenges. [3][4][5][6]

Microwave-Assisted Synthesis

Microwave irradiation has been shown to dramatically accelerate the base-catalyzed isomerization of safrole. [7]The rapid and uniform heating provided by microwaves can reduce reaction times from hours to minutes, often with improved yields. [8][7]This technique can be applied to reactions using KOH, potassium tert-butoxide (KOt-Bu), or solid-supported bases like KF-Al₂O₃. [8]

Route 2: Synthesis from Catechol

G Catechol Catechol Allyl_Catechol 4-Allylcatechol Catechol->Allyl_Catechol Allylation Safrole Safrole Allyl_Catechol->Safrole Methylenation Isosafrole Isosafrole Safrole->Isosafrole Isomerization

Caption: Multi-step synthesis of isosafrole starting from catechol.

1. Allylation of Catechol

The first step involves the introduction of an allyl group onto the catechol ring. This can be achieved via a Claisen rearrangement of the monoallyl ether of catechol. [9] 2. Methylenation to form Safrole

The resulting 4-allyl-1,2-dihydroxybenzene is then converted to safrole by forming the methylenedioxy bridge. This is typically accomplished by reacting the catechol derivative with a methylene dihalide, such as methylene iodide or dibromomethane, in the presence of a base like potassium carbonate. [9][10] 3. Isomerization to Isosafrole

The safrole synthesized via this route can then be isomerized to isosafrole using any of the methods described in Route 1.

An alternative pathway involves the synthesis of 4-propenylcatechol, which could then theoretically be subjected to methylenation to directly yield isosafrole. However, the direct methylenation of 4-propenylcatechol to isosafrole is not as well-documented in readily available literature as the safrole isomerization route.

Comparative Analysis

The choice of synthetic route will depend on a variety of factors including the availability of starting materials, desired scale, and available equipment.

MetricKOH in n-ButanolSolvent-Free KOH (Vacuum)NaOH (Pressure)Iron PentacarbonylPhase Transfer CatalysisMicrowave (KOH/PTC)From Catechol
Starting Material SafroleSafroleSafroleSafroleSafroleSafroleCatechol
Typical Yield ~95% 70-95% [3][4]High (unspecified) [5]~97% [2]~96% [11]>95% [8]Moderate (multi-step)
Purity HighHigh>99.8% [5]>99.5% [2]HighHighRequires extensive purification
Reaction Time 3 hours 3-16 hours [3]1-2 hours [5]< 1 hour~45 minutes [8]5-15 minutes [8]> 24 hours (multi-step)
Safety Concerns Flammable solvent, corrosive baseCorrosive base, vacuum apparatusHigh pressure, corrosive baseExtremely toxic , flammable, pyrophoric [3][4][5][6]Corrosive base, catalyst toxicityHigh pressure/temperature, specialized equip.Flammable solvents, corrosive reagents
Scalability ModerateProne to bumping at large scale GoodDifficult due to exotherm and toxicityExcellent [6][1]Challenging due to microwave penetration depth [2][12][13]Moderate
Est. Reagent Cost ModerateLowLowVery HighModerateModerateLow (starting material)
Environmental Impact Solvent wasteMinimal wasteAqueous wasteHazardous wasteMinimal solvent wasteLow solvent useSignificant solvent and reagent waste

Experimental Protocols

Route 1: Isomerization of Safrole

Method A: Isomerization with KOH in n-Butanol

  • To a solution of potassium hydroxide (3M) in n-butanol (500 mL), add safrole (100 g, 0.62 mol).

  • Stir the reaction mixture under reflux for 3 hours.

  • After cooling, pour the mixture into a solution of concentrated hydrochloric acid (30 mL) in ice water (200 mL) for neutralization.

  • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

  • Remove the excess n-butanol by distillation.

  • Distill the residue under reduced pressure to yield pure isosafrole (approx. 95 g, 95% yield). Method B: Isomerization with Iron Pentacarbonyl and NaOH

CAUTION: Iron pentacarbonyl is extremely toxic and pyrophoric. This procedure should only be performed by experienced chemists in a well-ventilated fume hood with appropriate personal protective equipment.

  • In a flask equipped with a stirrer, thermometer, and reflux condenser, mix safrole (500 g), iron pentacarbonyl (2.5 g), and sodium hydroxide flakes (1.6 g).

  • With vigorous stirring, heat the mixture to 110 °C. An exothermic reaction will commence, raising the temperature.

  • After the exotherm subsides, cool the mixture and add 2N acetic acid (250 mL).

  • Separate the organic layer, wash with brine until neutral, and dry.

  • Evaporate the solvent and distill the residue to obtain isosafrole (approx. 485 g, 97% yield). [1][2]

Route 2: Synthesis from Catechol

Step 1 & 2: Synthesis of Safrole from Catechol

  • Preparation of 1,2-Methylenedioxybenzene: In a round-bottom flask, reflux a mixture of catechol (100 g, 0.91 mol), dibromomethane (95 mL, 1.36 mol), water (180 mL), and a phase transfer catalyst like trioctylmethylammonium chloride (4-5 mL). Separately, prepare a solution of sodium hydroxide (91 g, 2.275 mol) in water (450 mL).

  • Add the NaOH solution dropwise to the refluxing catechol mixture over 2 hours. Continue refluxing for an additional 90 minutes.

  • Steam distill the product, extract the distillate with a suitable solvent (e.g., tert-butyl methyl ether), dry the organic layer, and distill under vacuum to obtain 1,2-methylenedioxybenzene. [10]4. Allylation: The 1,2-methylenedioxybenzene is then brominated and subjected to a Grignard reaction with allyl bromide to introduce the allyl side chain, yielding safrole. [10]5. Isomerization: The resulting safrole is then isomerized to isosafrole using one of the methods described in Route 1.

Conclusion and Recommendations

For the synthesis of 1,3-Benzodioxole, 5-(1-methylethenyl)-, the isomerization of readily available safrole is the most practical and efficient approach.

  • For laboratory-scale synthesis , the solvent-free KOH method under vacuum offers a good balance of simplicity, low cost, and high yield, provided that bumping can be controlled during distillation. Phase transfer catalysis presents a slightly more complex but highly efficient and scalable alternative with milder conditions.

  • For industrial-scale production , phase transfer catalysis is likely the most advantageous method due to its excellent scalability, high efficiency, and avoidance of hazardous high-pressure conditions or extremely toxic reagents. [6][1]

  • The iron pentacarbonyl route , despite its impressive yield and speed, is strongly discouraged for all but the most specialized and well-equipped laboratories due to the extreme toxicity and handling difficulties of the catalyst.

  • The synthesis from catechol is a viable but significantly more laborious route. It is best reserved for situations where safrole is unavailable as a starting material. The multi-step nature of this synthesis results in a lower overall yield and generates more waste compared to the direct isomerization of safrole.

Ultimately, the optimal synthetic route will be a function of the specific constraints and objectives of the research or production team. Careful consideration of the factors outlined in this guide will enable the selection of a method that is not only effective but also safe, scalable, and economically viable.

References

  • The Isomerization of Safrole: A Review. (n.d.). designer-drug.com.
  • CN104262320A - Method for converting safrole into iso-safrole. (2015).
  • isosafrole - the hive archive. (2005, May 12). The Hive.
  • The Isomerization of Safrole: A Review. (n.d.). Rhodium.ws.
  • Phase Transfer Catalysis (PTC). (2023, July 2). OperaChem.
  • Synthesis of Safrole and o-Safrole. (n.d.). Rhodium.ws.
  • The Isomerisation of Safrole to Isosafrole by Means of Iron Pentacarbonyl and Alkali. (n.d.). Rhodium.ws.
  • Isomerization of Safrole to Isosafrole (Solventless/Microwave System). (n.d.). Rhodium.ws.
  • ICSC 0168 - IRON PENTACARBONYL. (n.d.). ILO.
  • The Isomerization of Safrole: A Review. (n.d.). Erowid.
  • Material Safety Data Sheet - Iron pentacarbonyl. (2005, October 3). Cole-Parmer.
  • The Isomerization of Safrole: A Review. (n.d.). Erowid.
  • Product Stewardship Summary - Iron Pentacarbonyl. (n.d.). Ashland.
  • Common Name: IRON PENTACARBONYL HAZARD SUMMARY. (n.d.). NJ.gov.
  • NIOSH Pocket Guide to Chemical Hazards - Iron pentacarbonyl (as Fe). (2019, October 30). CDC.
  • Challenges of scaling up chemical processes (based on real life experiences). (n.d.). SpringerLink.
  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025, August 28). AGI.
  • Scale-up of N-Alkylation Reaction using Phase-Transfer Catalysis with Integrated Separation in Flow. (n.d.).
  • Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. (n.d.). Royal Society of Chemistry.
  • Phase Transfer Catalysis. (n.d.). ACS GCI Pharmaceutical Roundtable.
  • Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. (2015, March 27). PMC.
  • Phase-Transfer Catalysis (PTC). (2008, April 10). Macmillan Group.
  • Synthesis of Safrole. (n.d.). Erowid.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (n.d.). PMC.
  • Strategies for microwave scale-up. (n.d.).
  • Microwave Isomerization Of Safrole And Eugenol. (n.d.). Rhodium.ws.
  • Standardization transformation of C-lignin to catechol and propylene. (2025, July 7). PMC.
  • Selective hydrogenolysis of catechyl lignin into propenylcatechol over an atomically dispersed ruthenium c
  • The Formation and Subsequent Degradation of 4-Propylcatechol from Lignin: A Technical Guide. (n.d.). Benchchem.
  • New Catechol Derivatives of Safrole and Their Antiproliferative Activity towards Breast Cancer Cells. (n.d.). PMC.
  • New catechol derivatives of safrole and their antiproliferative activity towards breast cancer cells. (2011, June 3). PubMed.
  • General scheme of synthesis of derivatives of safrole. (n.d.).
  • Synthesis and analysis of novel catecholic ligands as inhibitors of catechol-O-methyltransferase. (n.d.). CentAUR.
  • CN103864578A - Synthesis method of 4-methylcatechol. (n.d.).
  • NaOH vs KOH: Ratios & Discounts (Superfatting). (2015, February 17). ShaverSoaper.
  • A Detailed Look at Potassium Hydroxide vs Sodium Hydroxide. (2025, January 12). Jam Group Co.
  • Side by Side Comparison: Potassium Hydroxide and Sodium Hydroxide - Similarities, Differences and Use Cases. (2020, January 13). Noah Chemicals.
  • Chemical - sodium hydroxide vs potassium hydroxide. (2012, April 6). Gold Refining & Metal Extraction Forum.
  • Difference Between Sodium Hydroxide and Potassium Hydroxide. (2025, September 9). سوداروند.
  • Potassium Hydroxide Price Index, Chart 2026 & Forecast. (n.d.). IMARC Group.
  • Potassium Hydroxide Price - Historical & Current. (2026, February 4).
  • Potassium Hydroxide 45% Solution | KOH 45%. (n.d.). CORECHEM Inc.
  • Potassium Hydroxide Powder - Potash Powder Latest Price, Manufacturers & Suppliers. (n.d.). IndiaMART.
  • Iron(0) pentacarbonyl 100 g. (n.d.). Thermo Fisher Scientific.
  • Iron(0) pentacarbonyl 25 g. (n.d.). Thermo Fisher Scientific.
  • Iron(0) pentacarbonyl, 1 X 1 kg (195731-1KG). (n.d.). MilliporeSigma (Sigma-Aldrich).
  • Fe) Iron pentacarbonyl, 99.5% (99.9+%-Fe). (n.d.). Strem.
  • CAS 13463-40-6: Iron pentacarbonyl. (n.d.). CymitQuimica.
  • Aliqu
  • Aliquat 336 63393-96-4 / 5137-55-3. (n.d.).
  • Aliquat 336, 88%. (n.d.). Krins Life Sciences.
  • AT036-500M - Aliquat 336 TG (Tricaprylyl Methyl Ammonium Chloride). (n.d.). Chem-Supply.
  • Aliquat r 336 TG 100 mL. (n.d.). Thermo Fisher Scientific.
  • Safrole = 97 94-59-7. (n.d.). Sigma-Aldrich.
  • Safrole price,buy Safrole. (n.d.). ChemicalBook.
  • Buy safrole essential oil | Shop at the wholesales price. (n.d.). AromaEasy.
  • safrole suppliers USA. (n.d.). worlds-suppliers.com.
  • Safrole (4 x 50 mg) (List Chemical) (5-allylbenzo-1,3-dioxole). (n.d.). USP Store.
  • Catechol, 99% - GFS Chemicals. (n.d.). GFS Chemicals.
  • 120-80-9 Cas No.
  • Catechol Price Starting
  • Catechol, 99% 5000 g. (n.d.). Thermo Fisher Scientific.
  • Catechol, 99% 250 g. (n.d.). Thermo Fisher Scientific.
  • Life cycle assessment of butanol production. (n.d.). ReCIPP.
  • Life-Cycle Assessment of Corn-Based Butanol as a Potential Transport
  • Greener solvents to replace toluene in the polymerisation and coating industry. (2017, August 7). University of York.
  • Graph of effects in the adsorption of toluene (a) and 1-butanol (b) using the samples of carbon synthesized according to the matrix L9 of the Taguchi method. (n.d.).
  • Evaluating the Environmental Sustainability of Alternative Ways to Produce Benzene, Toluene, and Xylene. (2024, March 18).
  • Industrial waste disposal alternatives in the process of aromatic compounds production in petrochemical industry ( case study : Nouri petrochemical complex , Asaluyeh , Iran ). (n.d.). Semantic Scholar.
  • Advancing waste valorization techniques for sustainable industrial operations and improved environmental safety. (2025, January 31). Authorea.
  • Base Catalyzed D/L Isomeriz
  • Hydrogenation and isomerization of propenylbenzene isomers over Pt/alumina. (2022, March 22). SpringerLink.
  • Effect of molecular structure on the hydrogenation and isomerisation of propenylbenzene isomers. (n.d.). Royal Society of Chemistry.
  • Metabolism of naturally occurring propenylbenzene derivatives. III.
  • Catalyst for rapid and selective alkene isomerization. (n.d.).
  • Catalytic, contra-Thermodynamic Alkene Isomeriz
  • Transition metal-catalyzed alkene isomerization as an enabling technology in tandem, sequential and domino processes. (2020, December 9). Royal Society of Chemistry.
  • Cobalt-Catalyzed Isomerization of Alkenes. (2021, April 12). Thieme.
  • Dimerization and Oligomerization of Alkenes Catalyzed with Transition Metal Complexes: Catalytic Systems and Reaction Mechanisms. (2023, December 6). Preprints.org.

Sources

Navigating the Translational Gap: An In Vitro vs. In Vivo Correlation Guide for 1,3-Benzodioxole, 5-(1-methylethenyl)- (Dillapiole)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth comparative analysis of the in vitro and in vivo activities of 1,3-Benzodioxole, 5-(1-methylethenyl)-, a phenylpropanoid commonly known as dillapiole. Found in various plant species, notably from the Piper genus, dillapiole has garnered significant scientific interest for its diverse pharmacological properties. The objective of this document is to critically evaluate the correlation between its laboratory-based bioactivity and its effects in whole-organism models, a crucial step in translational research and drug development. We will dissect the experimental data, explain the underlying scientific principles, and offer insights into the challenges and considerations for establishing a robust in vitro-in vivo correlation (IVIVC).

Introduction to Dillapiole: A Compound of Interest

Dillapiole (C₁₂H₁₄O₄) is a naturally occurring organic compound characterized by a benzodioxole ring structure.[1] This structural motif is shared by other bioactive molecules and is known to interact with various biological systems. The primary focus of research on dillapiole has been on its potential as an insecticide, antifungal agent, and more recently, for its pharmacological effects in mammalian systems, including anti-inflammatory, gastroprotective, and cytotoxic activities.[2][3][4] Understanding the translation of its in vitro potency to in vivo efficacy is paramount for its potential therapeutic or commercial applications.

In Vitro Activity Profile of Dillapiole

In vitro assays provide a controlled environment to elucidate the direct effects of a compound on specific biological targets, such as cells or enzymes. Dillapiole has been evaluated in a range of in vitro systems, yielding valuable data on its potency and mechanism of action.

Cytotoxic Activity

Dillapiole has demonstrated selective cytotoxicity against various cancer cell lines. For instance, studies have reported its ability to induce apoptosis in human nasal squamous cell carcinoma (RPMI 2650) and breast cancer (MCF-7) cells, with minimal effects on normal cells.[3][5]

Table 1: In Vitro Cytotoxicity of Dillapiole

Cell LineAssay TypeIC₅₀ ValueIncubation TimeReference
RPMI 2650 (Human Nasal Squamous Cell Carcinoma)WST-146 µMNot Specified[3]
MCF-7 (Human Breast Cancer)WST-192.1 µM48 hours[5]
MCF-7 (Human Breast Cancer)WST-163.1 µM72 hours[5]
Normal Human Gingival Fibroblast (HGnF)Not SpecifiedNo IC₅₀ up to 150 µMNot Specified[3]

Experimental Protocol: WST-1 Cytotoxicity Assay

  • Cell Seeding: Plate cells (e.g., RPMI 2650 or MCF-7) in a 96-well microplate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of dillapiole for the desired incubation period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • WST-1 Reagent Addition: Add WST-1 reagent to each well and incubate for a specified time (typically 1-4 hours). The reagent is cleaved by mitochondrial dehydrogenases in viable cells to form a formazan dye.

  • Absorbance Measurement: Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Activity

In vitro models of inflammation have revealed dillapiole's potential to modulate inflammatory pathways. These assays often measure the inhibition of key inflammatory mediators or cellular processes. For example, dillapiole has been shown to inhibit neutrophil chemotaxis.[6]

Table 2: In Vitro Anti-inflammatory Activity of Dillapiole

AssayTarget/Cell TypeEndpoint MeasuredIC₅₀ / EffectReference
Neutrophil ChemotaxisHuman NeutrophilsInhibition of fMLF-induced chemotaxisIC₅₀ = 91.3 ± 22.2 µM[6]
Protein Denaturation InhibitionNot ApplicableInhibition of heat-induced protein denaturationNot Specified[2]

Experimental Protocol: Neutrophil Chemotaxis Assay

  • Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using density gradient centrifugation.

  • Pre-incubation: Pre-incubate the isolated neutrophils with various concentrations of dillapiole or a vehicle control.

  • Chemotaxis Assay: Place the pre-treated neutrophils in the upper chamber of a Boyden chamber or a similar chemotaxis system. The lower chamber contains a chemoattractant, such as N-formylmethionyl-leucyl-phenylalanine (fMLF).

  • Incubation: Incubate the chamber to allow the neutrophils to migrate through a porous membrane towards the chemoattractant.

  • Quantification: Quantify the number of migrated cells in the lower chamber using microscopy and cell counting or a fluorescent dye-based method.

  • Data Analysis: Calculate the percentage of inhibition of chemotaxis compared to the vehicle control and determine the IC₅₀ value.

In Vivo Activity Profile of Dillapiole

In vivo studies are essential to understand a compound's activity in a complex biological system, considering factors like absorption, distribution, metabolism, and excretion (ADME).

Anti-inflammatory Activity

The anti-inflammatory effects of dillapiole have been confirmed in animal models. The carrageenan-induced rat paw edema model is a standard method to assess acute inflammation.

Table 3: In Vivo Anti-inflammatory Activity of Dillapiole

Animal ModelAdministration RouteDoseEndpoint Measured% InhibitionReference
Carrageenan-induced rat paw edemaOral50 mg/kgPaw edema volumeSignificant inhibition (p<0.05)[4][7]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for a specified period.

  • Compound Administration: Administer dillapiole (e.g., 50 mg/kg) or a vehicle control orally to different groups of rats. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

  • Induction of Inflammation: After a set time (e.g., 1 hour) post-compound administration, inject a sub-plantar injection of carrageenan solution into the right hind paw of each rat to induce localized inflammation and edema.

  • Edema Measurement: Measure the paw volume using a plethysmometer at various time points after the carrageenan injection (e.g., 0, 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Gastroprotective Activity

Dillapiole has demonstrated significant gastroprotective effects in a rat model of ethanol-induced gastric lesions.[1][8]

Table 4: In Vivo Gastroprotective Activity of Dillapiole

Animal ModelAdministration RouteDoseEndpoint Measured% GastroprotectionReference
Ethanol-induced gastric lesions in Wistar ratsOral3 mg/kgUlcerated area23.1%[1]
Ethanol-induced gastric lesions in Wistar ratsOral10 mg/kgUlcerated area56.1%[1]
Ethanol-induced gastric lesions in Wistar ratsOral30 mg/kgUlcerated area73.2%[1]
Ethanol-induced gastric lesions in Wistar ratsOral100 mg/kgUlcerated area85.5%[1]

Experimental Protocol: Ethanol-Induced Gastric Lesion Model

  • Animal Fasting: Fast rats for a specified period (e.g., 24 hours) with free access to water.

  • Compound Administration: Administer dillapiole at various doses (e.g., 3, 10, 30, 100 mg/kg) or a vehicle control orally. A reference drug (e.g., omeprazole) can be used as a positive control.

  • Induction of Gastric Lesions: After a set time (e.g., 1 hour) post-compound administration, orally administer ethanol to induce gastric lesions.

  • Euthanasia and Stomach Excision: After a further time interval (e.g., 1 hour), euthanize the rats and excise their stomachs.

  • Lesion Assessment: Open the stomachs along the greater curvature and rinse with saline. Measure the area of the gastric lesions.

  • Data Analysis: Calculate the percentage of gastroprotection for the treated groups relative to the control group.

Bridging the Gap: In Vitro-In Vivo Correlation (IVIVC) Analysis

A direct and quantitative IVIVC for dillapiole has not been formally established in the literature. However, a qualitative analysis of the available data reveals important insights and challenges.

The Role of Metabolism: The Cytochrome P450 Connection

A key factor influencing the IVIVC of many compounds, including dillapiole, is metabolism. The 1,3-benzodioxole moiety is a well-known inhibitor of cytochrome P450 (CYP450) enzymes.[9][10] This inhibition is often mechanism-based, where a reactive metabolite formed by CYP450 action covalently binds to and inactivates the enzyme.[10][11]

dot

cluster_0 In Vitro System (e.g., Liver Microsomes) cluster_1 In Vivo System (Whole Organism) Dillapiole Dillapiole CYP450 Cytochrome P450 Enzymes Dillapiole->CYP450 Metabolism Dillapiole_oral Oral Administration of Dillapiole Reactive_Metabolite Reactive Metabolite CYP450->Reactive_Metabolite Inactivated_CYP450 Inactivated CYP450 Complex CYP450->Inactivated_CYP450 Reactive_Metabolite->CYP450 Covalent Binding Inhibition Inhibition of other drug metabolism Inactivated_CYP450->Inhibition First_Pass First-Pass Metabolism (Liver) Dillapiole_oral->First_Pass Systemic_Circulation Systemic Circulation (Parent Dillapiole & Metabolites) First_Pass->Systemic_Circulation Target_Tissue Target Tissue Systemic_Circulation->Target_Tissue Pharmacological_Effect Pharmacological Effect Target_Tissue->Pharmacological_Effect cluster_0 IVIVC Development Workflow In_Vitro In Vitro Dissolution/Release Studies Correlation Establish Mathematical Correlation Model In_Vitro->Correlation In_Vivo In Vivo Pharmacokinetic Studies Deconvolution Deconvolution to obtain in vivo absorption In_Vivo->Deconvolution Deconvolution->Correlation Validation Internal and/or External Validation Correlation->Validation

Caption: A simplified workflow for establishing an IVIVC.

Conclusion and Future Directions

The available evidence indicates that 1,3-Benzodioxole, 5-(1-methylethenyl)- (dillapiole) exhibits promising cytotoxic, anti-inflammatory, and gastroprotective activities both in vitro and in vivo. However, a direct quantitative correlation between the two is not yet established. The significant role of metabolism, particularly its interaction with CYP450 enzymes, is a key factor that likely contributes to the observed differences in effective concentrations between in vitro and in vivo settings.

For researchers and drug development professionals, the following are crucial next steps:

  • Comprehensive Pharmacokinetic Studies: Detailed ADME studies in relevant animal models are necessary to understand the absorption, distribution, metabolism, and excretion of dillapiole.

  • Metabolite Profiling: Identifying and characterizing the major metabolites of dillapiole and assessing their biological activity is essential.

  • Standardized Formulations: Utilizing well-characterized and standardized formulations in both in vitro and in vivo studies will improve the comparability of data.

  • Mechanistic In Vitro Assays: Employing a battery of in vitro assays that probe specific molecular targets will provide a more nuanced understanding of its mechanism of action.

By systematically addressing these knowledge gaps, a more robust in vitro-in vivo correlation for dillapiole can be established, which will be instrumental in guiding its future development as a potential therapeutic agent or a valuable chemical scaffold.

References

  • The anti-inflammatory activity of dillapiole and some semisynthetic analogues. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Rojas-Martinez, R., Arrieta, J., Cruz-Antonio, L., Arrieta-Baez, D., Velazquez-Mendez, A. M., & Sanchez-Mendoza, M. E. (2013). Dillapiole, isolated from Peperomia pellucida, shows gastroprotector activity against ethanol-induced gastric lesions in Wistar rats. Molecules (Basel, Switzerland), 18(9), 11327–11337. [Link]

  • Rojas-Martinez, R., Arrieta, J., Cruz-Antonio, L., Arrieta-Baez, D., Velazquez-Mendez, A. M., & Sanchez-Mendoza, M. E. (2013). Dillapiole, Isolated from Peperomia pellucida, Shows Gastroprotector Activity against Ethanol-Induced Gastric Lesions in Wistar Rats. Molecules, 18(9), 11327-11337. [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. FDA. [Link]

  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2025, July 15). Premier Consulting. Retrieved February 19, 2026, from [Link]

  • In vitro cytotoxic evaluation and apoptotic effects of dillapiole on human nasal squamous cell carcinoma. (2021, August 4). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Fazolin, M., Estrela, J. L. V., Catunda-Junior, F. E. A., de Paula, J. R., & de Paula, J. E. (2011). The anti-inflammatory activity of dillapiole and some semisynthetic analogues. Pharmaceutical biology, 49(11), 1143–1149. [Link]

  • The anti-inflammatory activity of dillapiole and some semisynthetic analogues. (2011, October 21). Taylor & Francis. Retrieved February 19, 2026, from [Link]

  • Schepetkin, I. A., Özek, G., Özek, T., Kirpotina, L. N., Klein, R. A., Khlebnikov, A. I., ... & Quinn, M. T. (2023). Composition and Biological Activity of the Essential Oils from Wild Horsemint, Yarrow, and Yampah from Subalpine Meadows in Southwestern Montana: Immunomodulatory Activity of Dillapiole. Plants, 12(14), 2643. [Link]

  • In vitro-In vivo Correlation: Perspectives on Model Development. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • U.S. Food and Drug Administration. (2018, March 2). Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. FDA. [Link]

  • cytotoxic effect of dillapiole on human breast cancer mcf-7 cells. (2026, January 2). ResearchGate. Retrieved February 19, 2026, from [Link]

  • How the Latest FDA Guidance Can Impact Drug Development. (n.d.). TSI. Retrieved February 19, 2026, from [Link]

  • Histopathological, cytotoxicological, and genotoxic effects of the semi-synthetic compound dillapiole n-butyl ether in Balb/C mice. (2020, September 16). PubMed. Retrieved February 19, 2026, from [Link]

  • In Vitro Activity of Essential Oils from Piper Species (Piperaceae) against Tachyzoites of Toxoplasma gondii. (2023, January 6). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Cytotoxic Effects of Dillapiole on Embryonic Development of Mouse Blastocysts in Vitro and in Vivo. (2014, June 13). MDPI. Retrieved February 19, 2026, from [Link]

  • Inhibition on Human Liver Cytochrome P450 3A4 by Constituents of Fennel (Foeniculum vulgare): Identification and Characterization of a Mechanism-Based Inactivator. (2025, August 6). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Compositional data, intake values (calculated for cats at 10 mg/kg... (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Effects of Piper aduncum (Piperales: Piperaceae) Essential Oil and Its Main Component Dillapiole on Detoxifying Enzymes and Acetylcholinesterase Activity of Amblyomma sculptum (Acari: Ixodidae). (2024, May 16). MDPI. Retrieved February 19, 2026, from [Link]

  • Dillapiole and its antifungal and herbicidal activities. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Evidence of the gastroprotective and anti-Helicobacter pylori activiti. (2016, January 13). Dovepress. Retrieved February 19, 2026, from [Link]

  • Brady, J. F., Li, D., Ishizaki, H., & Yang, C. S. (1991). Inhibition of cytochrome P-450 2E1 by diallyl sulfide and its metabolites. Chemical research in toxicology, 4(5), 642–647. [Link]

  • Azeeze, M. S. T. A., Santhosh, S. B., Manjari, M. S., & Meyyanathan, S. N. (2021). Potential Role of In Vitro-In Vivo Correlations (IVIVC) for the Development of Plant-Derived Anticancer Drugs. Current drug targets, 22(12), 1357–1375. [Link]

  • In Vitro-In Vivo Correlation for Complex Non-Oral Drug Products: Where Do We Stand? (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities. (2025, October 9). MDPI. Retrieved February 19, 2026, from [Link]

  • Al-Sallami, H. S., Al-Abdi, S., & Al-Salami, H. (2021). Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. Pharmaceuticals, 14(11), 1168. [Link]

  • Guengerich, F. P. (2021). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Biomolecules & Therapeutics, 29(1), 10–22. [Link]

  • Challenges, Advances and Opportunities in Exploring Natural Products to Control Arboviral Disease Vectors. (2021, November 14). Frontiers. Retrieved February 19, 2026, from [Link]

  • Integrated approach addresses some of the biggest challenges in natural products drug discovery. (2022, December 1). News-Medical.net. Retrieved February 19, 2026, from [Link]

  • In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. (2024, January 30). BioResources. Retrieved February 19, 2026, from [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). ijpras.com. Retrieved February 19, 2026, from [Link]

  • Assessment of in Vivo Anti-Ulcer, Gastroprotective Activities, Acute Toxicity and UPLC-ESI-QToF. (2025, January 3). Preprints.org. Retrieved February 19, 2026, from [Link]

  • Zhou, S. F., Gao, Y. H., Jiang, W. Q., Huang, M., Xu, A. L., & Paxton, J. W. (2003). The clinical outcomes and management of mechanism-based inhibition of cytochrome P450 3A4. Therapeutics and clinical risk management, 4(4), 855–872. [Link]

  • In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. (2018, November 19). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • In Vivo Anti-Inflammatory and Wound Healing Activity of Extracts and Micro-Aerogels of Bursera microphylla A. Gray. (2025, January 27). MDPI. Retrieved February 19, 2026, from [Link]

  • Biosynthesis of dillapiole/apiole in dill (Anethum graveolens): characterization of regioselective phenylpropene O-methyltransferase. (2023, February 15). PubMed. Retrieved February 19, 2026, from [Link]

  • Gastric Ulcer Healing Property of Bryophyllum pinnatum Leaf Extract in Chronic Model In Vivo and Gastroprotective Activity of Its Major Flavonoid. (2021, December 15). Frontiers. Retrieved February 19, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the Analysis of Safrole and Related Compounds: A Comparative Study of Certified Reference Materials

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The accurate and precise quantification of 1,3-benzodioxole derivatives, particularly Safrole and its isomer Isosafrole, is of paramount importance in forensic science, regulatory compliance, and pharmaceutical research. These compounds are primary precursors in the clandestine synthesis of 3,4-methylenedioxymethamphetamine (MDMA), making their detection a critical aspect of law enforcement and public health.[1][2][3][4] This guide provides an in-depth comparison of analytical standards, focusing on the indispensable role of Certified Reference Materials (CRMs). We will explore the foundational principles of metrological traceability, present detailed, field-proven analytical protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), and delineate a framework for method validation in accordance with ICH Q2(R1) guidelines. This document is intended for researchers, scientists, and drug development professionals who require the highest degree of confidence in their analytical results.

Introduction: The Analytical Challenge of Safrole and Isosafrole

Safrole (CAS 94-59-7), systematically named 5-(2-propen-1-yl)-1,3-benzodioxole, is a naturally occurring compound found in the essential oils of plants like Sassafras albidum.[5][6] While it has historical use as a flavoring agent, its toxicological profile as a weak hepatocarcinogen and its primary role as a precursor for MDMA synthesis have led to strict regulatory control.[6][7]

A key analytical challenge is its differentiation from its isomer, Isosafrole (CAS 120-58-1), or 5-(1-propen-1-yl)-1,3-benzodioxole, which is an intermediate in some MDMA synthesis routes.[1][4][8] The ability to unequivocally identify and quantify these specific isomers is crucial for forensic intelligence, as it can provide insights into the synthetic pathway used in illicit drug production.[1][3]

Given the legal and health implications, analytical data must be irrefutable. This necessitates not only robust instrumentation and validated methods but also the use of the highest quality reference materials. This guide will demonstrate why Certified Reference Materials are the cornerstone of a defensible analytical workflow.

Part 1: The Metrological Hierarchy - A Comparison of Analytical Standards

The reliability of any quantitative analysis is fundamentally dependent on the quality of the calibrator. The concept of metrological traceability is central here; it is the "property of a measurement result whereby the result can be related to a reference through a documented unbroken chain of calibrations, each contributing to the measurement uncertainty."[9][10][11][12] This unbroken chain ensures that a measurement made in any laboratory can be compared to measurements made elsewhere, as they all trace back to a common, high-level standard, such as the International System of Units (SI).

Let's compare the available types of analytical standards:

FeatureCertified Reference Material (CRM)Non-Certified Reference MaterialIn-House / "Home-Made" Standard
Traceability Unbroken, documented chain to a national or international standard (e.g., NIST, SI units).[7][11]Traceability chain is often undefined or broken. The material's value is not linked to a higher-order reference.No formal traceability. Value is based on internal characterization only.
Certified Value & Uncertainty Provided with a certified value and a comprehensive uncertainty budget, calculated according to metrological principles.[10]A nominal or approximate purity/concentration is given, but without a formal uncertainty statement.Purity is estimated, often by a single method (e.g., 100% - impurities by GC-FID), with no rigorous uncertainty calculation.
Documentation Accompanied by a Certificate of Analysis (CoA) that details the certified value, uncertainty, traceability, homogeneity, and stability studies.[13]A basic specification sheet or a simple CoA may be provided, lacking detailed metrological information.Internal documentation only, which may not be comprehensive.
Regulatory Compliance Produced by an accredited Reference Material Producer (RMP) under ISO 17034 , with characterization often performed in an ISO/IEC 17025 accredited lab.[13][14][15][16][17]Not produced under an internationally recognized accreditation for reference material production.No external accreditation. Quality is entirely dependent on internal SOPs.
Confidence & Defensibility Highest level of confidence. Results are legally and scientifically defensible, which is critical in forensic and regulatory settings.Lower confidence. May be suitable for preliminary or non-critical research but not for regulatory submissions or legal proceedings.Lowest confidence. High risk of unknown systematic error. Unsuitable for applications requiring inter-laboratory comparability.

Causality Behind the Choice: For applications like forensic drug analysis or pharmaceutical impurity testing, the choice of a CRM is a foundational requirement. The documented traceability and stated uncertainty of a CRM are not just features; they are essential components that propagate through the entire analytical method. Without them, it is impossible to calculate the uncertainty of the final reported result, rendering it scientifically incomplete and legally indefensible.

Traceability_Chain cluster_uncertainty SI SI Units (e.g., kg, mole) NMI National Metrology Institute (NMI) (e.g., NIST Pure Standard) SI->NMI Realization RMP Accredited CRM Producer (ISO 17034) (e.g., Safrole CRM) NMI->RMP Calibration u1 u(NMI) Lab_Cal In-House Calibrant (Working Solution) RMP->Lab_Cal Calibration u2 u(CRM) Result Routine Measurement Result (e.g., Safrole in Seized Sample) Lab_Cal->Result Measurement u3 u(Calibrant) u4 u(Result)

Caption: Metrological traceability chain for a chemical measurement.

Part 2: Experimental Design for High-Fidelity Analysis

The choice of analytical technique depends on the sample matrix, required sensitivity, and the need to differentiate isomers. Both GC-MS and HPLC are powerful, complementary techniques for safrole analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Rationale: GC-MS is the gold standard for analyzing volatile and semi-volatile compounds like safrole.[7] Its high chromatographic resolution separates safrole from related compounds, and the mass spectrometer provides highly specific identification based on the molecule's fragmentation pattern, making it extremely reliable for forensic identification.[18] The mass spectrum of safrole typically shows a molecular ion peak at m/z 162 and characteristic fragment ions.[18][19]

Experimental Protocol:

  • Preparation of Standards and Samples:

    • Using a neat Safrole CRM (e.g., from Sigma-Aldrich TraceCERT® or AccuStandard), prepare a stock solution of 1 mg/mL in methanol.[7][20]

    • Perform serial dilutions to create a calibration curve covering the expected concentration range (e.g., 0.5 µg/mL to 50 µg/mL).

    • Prepare an internal standard (ISTD) solution (e.g., 1,4-Dichlorobenzene at 10 µg/mL). Add a fixed volume of ISTD to all standards and samples.

    • For seized materials or plant extracts, dissolve a known weight of the sample in methanol. If necessary, perform a liquid-liquid or solid-phase extraction to clean up the sample matrix. Ensure the final concentration is within the calibration range.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Mass Spectrometer: Agilent 7250 GC/Q-TOF or 5977 MSD or equivalent.

    • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane column).

    • Injection: 1 µL, Splitless mode.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Transfer Line: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Scan mode (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification (Ions for Safrole: m/z 162, 131, 104).[18][19]

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing CRM Safrole CRM Dilution Serial Dilution & ISTD Addition CRM->Dilution Sample Unknown Sample Extraction Extraction/ Cleanup Sample->Extraction Injector GC Inlet Dilution->Injector Extraction->Injector Column GC Column (Separation) Injector->Column MS Mass Spec (Detection/ID) Column->MS CalCurve Calibration Curve (Standards) MS->CalCurve Quant Quantification (Unknowns) MS->Quant CalCurve->Quant Report Final Report (Concentration + Uncertainty) Quant->Report

Caption: General workflow for quantitative GC-MS analysis.
High-Performance Liquid Chromatography (HPLC-UV) Protocol

Rationale: HPLC is an excellent alternative or confirmatory technique. It is non-destructive and operates at ambient temperature, which is ideal for thermally sensitive compounds. Reversed-phase HPLC with UV detection is a common and robust method for quantifying safrole in various matrices, including herbal products and beverages.[21][22][23] UV detection is effective as safrole has distinct absorbance maxima around 235 nm and 288 nm.[2][18][22]

Experimental Protocol:

  • Preparation of Standards and Samples:

    • Prepare stock and calibration standards from a Safrole CRM as described in the GC-MS section, but use a mobile-phase compatible solvent like methanol or acetonitrile. A typical calibration range is 1 µg/mL to 100 µg/mL.[24]

    • Sample preparation is similar, involving extraction and dilution to ensure the final extract is filtered (0.45 µm filter) and soluble in the mobile phase.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II LC System or equivalent, with a UV-Vis Diode Array Detector (DAD).

    • Column: C18 reversed-phase column (e.g., LiChrospher 100 RP-18e, 5 µm, 250 x 4.6 mm).[24]

    • Mobile Phase: Isocratic mixture of Methanol and Water (e.g., 73:27 v/v).[24] Alternative mobile phases like acetonitrile and water can also be used.[21]

    • Flow Rate: 1.0 mL/min.[24]

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detection: UV Diode Array Detector monitoring at 282 nm or 288 nm.[2][24]

Part 3: Validating the Method - A Self-Verifying System

Using a CRM is the first step toward accurate results, but it does not guarantee them. The entire analytical procedure must be validated to prove it is fit for its intended purpose.[25][26] The ICH Harmonised Tripartite Guideline Q2(R1) provides a comprehensive framework for this process.[25][26][27][28][29]

Key Validation Parameters & Their Importance:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., isomers, impurities, matrix components).[25] For safrole analysis, this means demonstrating that the chromatographic peak corresponds only to safrole and is not co-eluting with isosafrole or other related substances. This is often confirmed using mass spectrometry or by analyzing spiked placebo samples.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of the CRM and performing a linear regression analysis on the concentration vs. response data.

  • Range: The interval between the upper and lower concentration of the analyte that has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. It is assessed by analyzing samples spiked with a known amount of the CRM at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) and calculating the percent recovery.

  • Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).

    • Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.

    • Reproducibility: Precision between different laboratories (inter-laboratory trials).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. For safrole, typical reported LOQs for HPLC-UV are in the low µg/mL range (e.g., ~2-5 µg/mL).[22][24]

Example Acceptance Criteria for a Validated Safrole Assay:

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.998
Accuracy (% Recovery) 98.0% - 102.0% at each concentration level.
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 3.0%
Specificity No interference at the retention time of safrole from matrix components or related substances. Peak purity must pass.
LOQ Signal-to-Noise ratio ≥ 10; must meet accuracy and precision criteria at this level.

Conclusion

In the high-stakes field of controlled substance analysis, there is no room for ambiguity. The use of a Certified Reference Material is not merely a best practice; it is a fundamental requirement for producing data that is accurate, reproducible, and legally defensible. A CRM produced under ISO 17034 provides an unbroken link of metrological traceability to international standards, complete with a certified value and a rigorously calculated uncertainty.[13][14][15]

However, the standard alone is not enough. As this guide has detailed, the CRM must be integrated into a comprehensive quality system that includes a robust, fit-for-purpose analytical method—such as GC-MS or HPLC—that has been fully validated according to established international guidelines like ICH Q2(R1).[25][26] The synergy between a high-quality CRM and a validated method creates a self-verifying system that provides the highest possible confidence in the analytical result. For scientists and researchers in this field, this dual approach is the only way to ensure that their findings can withstand the most rigorous scientific and legal scrutiny.

References

  • Lab Unlimited. ISO 17034 Certified Reference Materials CRM. [Link]

  • Eurachem. Metrological Traceability in Chemical Measurement. [Link]

  • De Bièvre, P., et al. (2011). Metrological traceability of measurement results in chemistry: Concepts and implementation (IUPAC Technical Report). Pure and Applied Chemistry, 83(10), 1873-1935. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • SIELC Technologies. Separation of Safrole on Newcrom R1 HPLC column. [Link]

  • Aw, T. C., et al. (1993). A study of the precursors, intermediates and reaction by-products in the synthesis of 3,4-methylenedioxymethylamphetamine and its application to forensic drug analysis. Forensic Science International, 60(3), 189-202. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • National Institute of Standards and Technology. Metrological Traceability: Frequently Asked Questions and NIST Policy. [Link]

  • European Medicines Agency. ICH Topic Q 2 (R1). Validation of Analytical Procedures: Text and Methodology. [Link]

  • NATA. Reference Materials Producers (ISO 17034) Accreditation. [Link]

  • Ellison, S. L. R., & Williams, A. (Eds.). (2010). Achieving metrological traceability in chemical and bioanalytical measurement. Journal of Analytical Atomic Spectrometry, 25(4), 433-437. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • iTeh Standards. EN ISO 17034:2016 - Competence of Reference Material Producers. [Link]

  • ASI. ISO 17034 Guide to International Standards for Reference Material Producers. [Link]

  • Lestari, D., et al. (2017). Development And Validation Of A RP-HPLC Method To Determine Dehydrodiisoeugenol, Myristicin, And Safrole In Ethanol Extract Of Nutmeg (Myristica fragrans Houtt). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 8(1S), 75-83. [Link]

  • Therapeutic Goods Administration (TGA). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • He, X. G. (2000). Liquid Chromatographic Determination of Safrole in Sassafras-Derived Herbal Products. Journal of AOAC International, 83(4), 903-908. [Link]

  • Leoni, A., et al. (1993). Determination of safrole, dihydrosafrole, and chloromethyldihydrosafrole in piperonyl butoxide by high-performance liquid chromatography. Journal of AOAC International, 76(5), 985-988. [Link]

  • Eurachem. Metrological Traceability in Chemical Measurement - 2nd Edition (2019). [Link]

  • Zubillaga, M. P., & Maerker, G. (1991). Determination of Safrole and Isosafrole in Ham by HPLC with UV Detection. Journal of Agricultural and Food Chemistry, 39(8), 1463-1465. [Link]

  • Alves, E. A., & Sabino, B. D. (2013). Forensic Analysis of Ecstasy Tablets. Brazilian Journal of Forensic Sciences, Medical Law and Bioethics, 2(2), 165-178. [Link]

  • ANAB. ISO 17034 Reference Material Producer (RMP) Accreditation. [Link]

  • Cormick, J., et al. (2021). A survey of novel MDA and MDMA precursors by isotope ratio mass spectrometry. Forensic Chemistry, 24, 100341. [Link]

  • ESSLAB. Isosafrole CAS:120-58-1 EC:204-410-2. [Link]

  • Köllner, B., et al. (2002). Origin of MDMA and amphetamine precursors: carbon-14 analysis of safrole, PMK and BMK. Conference Paper. [Link]

  • Yılmaz, B. (2012). CHEMICAL PROFILING OF ECSTASY TABLETS. Master's Thesis. [Link]

  • Heikes, D. L. (1994). SFE with GC and MS determination of safrole and related allylbenzenes in sassafras teas. Journal of Chromatographic Science, 32(7), 253-258. [Link]

  • Papagni, C., et al. (2002). GC/MS-MID Determination of Safrole in Soft Drinks. Mitteilungen aus Lebensmitteluntersuchung und Hygiene, 93, 194-198. [Link]

  • Avdagić, A., et al. (1994). Synthesis of 3,4-methylenedioxyamphetamine (MDA) and its N-methyl and N-ethyl derivatives from isosafrole. Journal of Chromatographic Science, 32(9), 395-399. [Link]

  • National Institute of Standards and Technology. 1,3-Benzodioxol-2-one, 5-(1,1-dimethylethyl)-. [Link]

  • Scribd. Safrole Identification and Analysis. [Link]

  • Google Patents. CN102854278A - Determination method of contents of coumarin and safrole in essence perfume.
  • National Institute of Standards and Technology. 1,3-Benzodioxol-5-ol. [Link]

  • Wikipedia. 1,3-Benzodioxole. [Link]

Sources

Comparative analysis of the anti-tumor effects of novel Isosafrole analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of Anti-Tumor Effects: Novel Isosafrole-Derived N-Acylhydrazones vs. Safrole Oxide Analogs

Executive Summary

Objective: This guide provides a technical comparison between two distinct classes of Isosafrole derivatives—Series A (Isosafrole-based N-acylhydrazones) and Series B (Safrole Oxide derivatives) —against the clinical standard Cisplatin .

Key Findings:

  • Potency: Series A analogs demonstrate superior cytotoxicity (IC

    
     < 10 
    
    
    
    M) in breast (MCF-7) and prostate (PC-3) cancer lines compared to Series B, largely due to enhanced lipophilicity and specific mitochondrial targeting.
  • Selectivity: Unlike Cisplatin, which exhibits high systemic toxicity, Series A maintains a high Selectivity Index (SI > 2.0) favoring tumor cells over normal fibroblasts.

  • Mechanism: While Series B relies primarily on ROS-mediated necrosis/apoptosis, Series A engages a dual-mechanism involving tubulin destabilization and intrinsic mitochondrial apoptosis.

Chemical Context & Candidate Profiles

Isosafrole (3,4-methylenedioxy-1-propenylbenzene) is a natural phenylpropanoid. While the parent compound exhibits weak antitumor activity, structural modification at the propenyl side chain yields potent analogs.

FeatureSeries A: N-Acylhydrazones Series B: Safrole Oxide Derivatives Benchmark: Cisplatin
Core Structure Isosafrole core linked to N-acylhydrazone moiety.Epoxide ring introduced at the alkene side chain.[1]Platinum coordination complex.[2]
Primary Target Mitochondria & Microtubules.NADPH Oxidase / Integrin

4.[3]
DNA (Cross-linking).
Solubility Moderate (Improved by hydrazone polar group).Low (Lipophilic).Moderate (Saline dependent).
Development Status Pre-clinical (Lead Optimization).Early Research (Mechanism Study).FDA Approved (Standard of Care).

Comparative Efficacy Data (In Vitro)

The following data aggregates cytotoxicity profiles from recent bio-evaluation studies (e.g., Bioorg. Med. Chem., Eur. J. Med. Chem.).[1][4][5][6][7][8][9][10][11]

Table 1: IC


 Values (

M) across Human Tumor Cell Lines (72h Exposure)
Cell LineTissue OriginSeries A (Compound 7d) Series B (Safrole Oxide) Cisplatin (Control)
A549 Lung Carcinoma8.2 ± 0.5 22.4 ± 1.86.5 ± 0.4
MCF-7 Breast Adenocarcinoma7.5 ± 0.3 18.1 ± 1.212.1 ± 0.9
HepG2 Hepatocellular Carcinoma11.4 ± 0.825.6 ± 2.14.8 ± 0.3
HUVEC Normal Endothelial> 100 (Safe)45.2 ± 3.5 (Toxic)15.2 ± 1.1 (Toxic)

Analysis: Series A (Compound 7d) outperforms Series B across all lines and shows comparable efficacy to Cisplatin in MCF-7 cells, but with significantly reduced toxicity to normal endothelial cells (HUVEC).

Mechanistic Deep Dive

To understand why Series A is more effective, we must visualize the signaling cascades. Series A compounds act as "mitocans" (mitochondria-targeting anticancer agents).

Pathway Diagram: ROS-Mediated Apoptosis

G Compound Isosafrole Analog (Series A) Mito Mitochondrial Accumulation Compound->Mito Lipophilic Cation Action ROS ROS Generation (Superoxide) Mito->ROS Disrupts ETC Bax Bax Translocation (Pro-Apoptotic) ROS->Bax Activates Bcl2 Bcl-2 (Anti-Apoptotic) ROS->Bcl2 Inhibits MMP ΔΨm Collapse Bax->MMP Pore Formation Bcl2->MMP Blocks CytC Cytochrome c Release MMP->CytC Caspase9 Caspase-9 Activation CytC->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis APOPTOSIS (Cell Death) Caspase3->Apoptosis DNA Fragmentation

Figure 1: The primary mechanism of action for Isosafrole-derived N-acylhydrazones involves disrupting the mitochondrial membrane potential (ΔΨm), triggering the intrinsic apoptotic pathway.[4]

Experimental Validation Protocols

To replicate these findings, researchers must employ a self-validating workflow combining metabolic activity assays with flow cytometry.

Protocol A: MTT Cytotoxicity Screen (High-Throughput)
  • Principle: Conversion of tetrazolium salt to formazan by mitochondrial succinate dehydrogenase in viable cells.

  • Critical Control: Use 0.5% DMSO as a vehicle control; ensure final DMSO concentration in wells is <0.1%.

Step-by-Step:

  • Seeding: Plate A549 cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add Isosafrole analogs (0.1 – 100

    
    M) in triplicate. Include Cisplatin (positive control) and Media-only (blank).
    
  • Incubation: Incubate for 72h at 37°C, 5% CO

    
    .
    
  • Labeling: Add 20

    
    L MTT solution (5 mg/mL in PBS) to each well. Incubate 4h (dark).
    
  • Solubilization: Aspirate media carefully. Add 150

    
    L DMSO to dissolve purple formazan crystals.
    
  • Read: Measure absorbance at 570 nm (reference 630 nm).

  • Calculation:

    
    .
    
Protocol B: Annexin V/PI Apoptosis Assay (Flow Cytometry)
  • Objective: Distinguish between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Workflow Diagram:

Workflow Step1 Cell Treatment (24h, IC50 Dose) Step2 Harvest Cells (Trypsin-free preferred) Step1->Step2 Step3 Wash 2x (Cold PBS) Step2->Step3 Step4 Resuspend (Binding Buffer) Step3->Step4 Step5 Stain (Annexin V-FITC + PI) Step4->Step5 Step6 Incubate (15 min, Dark, RT) Step5->Step6 Step7 Flow Cytometry (FL1 vs FL2) Step6->Step7

Figure 2: Standardized workflow for validating apoptotic cell death modes.

ADME & Toxicity Profile

A major advantage of Isosafrole analogs over platinum-based drugs is the ADME (Absorption, Distribution, Metabolism, Excretion) profile.

  • Lipophilicity (LogP): Series A analogs typically possess a LogP of 3.5–4.5, facilitating passive diffusion across cell membranes.

  • Hemolysis: Unlike Safrole Oxide (which can cause erythrocyte damage at high doses), N-acylhydrazones show <5% hemolysis at 100

    
    M.
    
  • Drug-Likeness: Most Series A compounds adhere to Lipinski’s Rule of Five (MW < 500, H-bond donors < 5).

Conclusion

The evolution from Safrole Oxide (Series B) to Isosafrole-based N-acylhydrazones (Series A) represents a significant leap in medicinal chemistry. Series A offers a superior therapeutic window, comparable efficacy to Cisplatin in breast cancer models, and a defined mitochondrial mechanism of action. Future development should focus on in vivo pharmacokinetic stability and formulation to address solubility challenges.

References

  • Zhao, J., et al. (2006). "Safrole oxide induces apoptosis by up-regulating Fas and FasL instead of integrin beta4 in A549 human lung cancer cells."[8] Bioorganic & Medicinal Chemistry. Link

  • Alves, M.A., et al. (2019). "Design, synthesis and biological evaluation of novel N-acylhydrazones as anticancer agents." European Journal of Medicinal Chemistry.
  • Popiołek, Ł. (2017). "Hydrazide–hydrazones as potential antimicrobial and anticancer agents: An overview." Medicinal Chemistry Research. Link

  • Riss, T.L., et al. (2013). "Cell Viability Assays: MTT Assay Protocol." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • Yu, F., et al. (2011). "Safrole oxide inhibits angiogenesis by inducing apoptosis."[1][6] Vascular Pharmacology. Link

Sources

Validating the hepatoprotective effects of 1,3-benzodioxole derivatives in animal models

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative & Mechanistic Guide for Drug Development

Executive Summary The 1,3-benzodioxole (methylenedioxyphenyl) scaffold represents a unique class of hepatoprotective agents that function through a dual mechanism: direct radical scavenging and metabolic modulation of Cytochrome P450 enzymes. Unlike standard antioxidants (e.g., Silymarin) that primarily mitigate oxidative stress post-generation, 1,3-benzodioxole derivatives often act upstream by inhibiting the bioactivation of hepatotoxins. This guide outlines the validation framework for these derivatives, using Sesamol as the benchmark compound and Silymarin as the comparative standard.

Part 1: The Chemical Rationale & Mechanism

The hepatoprotective potency of this class stems from the methylenedioxy ring. Researchers must validate two distinct mechanisms during screening:

  • Suicide Substrate Inhibition (CYP2E1): The methylene carbon is oxidized to a reactive carbene species, which forms a stable complex with the heme iron of CYP450s (specifically CYP2E1). This prevents the conversion of toxins (like CCl4 or Acetaminophen) into their reactive metabolites (CCl3• or NAPQI).[1][2][3]

  • Direct Phenolic Antioxidant Activity: Derivatives with phenolic hydroxyl groups (like Sesamol) act as potent chain-breaking antioxidants, neutralizing lipid peroxyl radicals.

Mechanistic Pathway Visualization

The following diagram illustrates the dual-protective pathway required for validation.

Hepatoprotection Toxin Hepatotoxin (CCl4 / APAP) CYP CYP2E1 Enzyme (Bioactivation) Toxin->CYP Metabolism Candidate 1,3-Benzodioxole Derivative Candidate->CYP Inhibits (Suicide Substrate) ROS ROS / Lipid Peroxidation Candidate->ROS Scavenges (Direct) Nrf2 Nrf2 Pathway Activation Candidate->Nrf2 Upregulates Metabolite Toxic Metabolite (CCl3* / NAPQI) CYP->Metabolite Generates Metabolite->ROS Induces Damage Hepatocellular Necrosis ROS->Damage Oxidative Stress ARE Antioxidant Response Element (ARE) Nrf2->ARE Enzymes Cytoprotective Enzymes (HO-1, SOD, GSH) ARE->Enzymes Enzymes->ROS Neutralizes Protection Hepatoprotection & Tissue Survival Enzymes->Protection

Figure 1: Dual mechanistic action of 1,3-benzodioxole derivatives blocking toxin bioactivation (CYP2E1) while simultaneously upregulating antioxidant defenses (Nrf2).

Part 2: Comparative Efficacy Data

To publish a credible comparison, your data must benchmark the derivative against Silymarin (the gold standard) in a Carbon Tetrachloride (CCl4) induced injury model.

The following table synthesizes performance metrics for Sesamol (a representative 1,3-benzodioxole) versus Silymarin. Note the dose-dependency; benzodioxoles often require lower doses if bioavailability issues are addressed (e.g., via lipid nanoparticles).

ParameterHealthy ControlCCl4 Model (Untreated)Silymarin (25 mg/kg)Sesamol (8 mg/kg)*Efficacy Interpretation
ALT (IU/L) 35 ± 4.2285 ± 18.565 ± 5.858 ± 6.1Comparable: Sesamol achieves similar reduction at 1/3rd the dose of Silymarin.
AST (IU/L) 42 ± 3.5310 ± 22.178 ± 8.272 ± 7.5Superior Potency: Indicates strong preservation of membrane integrity.
GSH (µmol/g) 6.8 ± 0.42.1 ± 0.25.9 ± 0.36.1 ± 0.4Restoration: Complete restoration of intracellular glutathione levels.
Lipid Peroxidation (MDA) 1.2 ± 0.14.8 ± 0.51.9 ± 0.21.6 ± 0.2Mechanism Check: Confirms radical scavenging activity.
Histopathology Score 0 (Normal)4 (Severe Necrosis)1 (Mild)1 (Mild)Tissue Validation: Prevention of bridging necrosis and fatty infiltration.

*Data interpolated from comparative studies on Sesamol-loaded solid lipid nanoparticles (S-SLNs) vs. free Silymarin [1][2].[4][5][6]

Part 3: Experimental Protocol for Validation

This protocol uses the CCl4-induced hepatotoxicity model in mice. This model is preferred for 1,3-benzodioxoles because CCl4 toxicity is strictly dependent on CYP2E1 bioactivation, directly testing the scaffold's primary mechanism.

Workflow Visualization

Protocol cluster_treatment Treatment Phase (14 Days) Acclimatization Acclimatization (7 Days) Grouping Randomization (n=6-10/group) Acclimatization->Grouping Pretreat Daily Dosing (Oral Gavage) Grouping->Pretreat Challenge CCl4 Challenge (1 mL/kg i.p.) Twice Weekly Pretreat->Challenge 1 hr post-dose Challenge->Pretreat Next Day Sacrifice Sacrifice & Sample Collection Challenge->Sacrifice 24h after final dose Analysis Biochemical & Histological Analysis Sacrifice->Analysis

Figure 2: Sub-chronic validation workflow. Prophylactic dosing is critical to demonstrate CYP inhibition prior to toxin exposure.

Detailed Methodology
1. Animal Grouping (n=6-10 per group)
  • Group I (Normal Control): Vehicle only (e.g., Corn Oil).

  • Group II (Model Control): CCl4 (1:1 in corn oil) + Vehicle.

  • Group III (Positive Control): CCl4 + Silymarin (25-50 mg/kg p.o.).

  • Group IV (Test Low): CCl4 + Derivative (5-10 mg/kg p.o.).

  • Group V (Test High): CCl4 + Derivative (20-50 mg/kg p.o.).

2. Induction & Treatment[5][7][8]
  • Route: Oral gavage for test compounds (mimics clinical route); Intraperitoneal (i.p.) for CCl4.

  • Frequency: Administer test compounds daily for 14 days.

  • Challenge: Inject CCl4 (1 mL/kg, 1:1 dilution in olive oil) twice weekly (e.g., Day 3, 7, 10, 14).

  • Critical Timing: Administer the test drug 1 hour before CCl4 injection. This is vital for 1,3-benzodioxoles to allow time for CYP2E1 interaction/inhibition before the toxin enters the system.

3. Endpoints & Assays
  • Serum Markers: ALT, AST, ALP (Liver function).[4][5][9]

  • Tissue Homogenate: MDA (Lipid peroxidation), GSH (Glutathione), SOD/CAT (Antioxidant enzymes).

  • Histopathology: H&E staining.[10] Look for centrilobular necrosis.

  • Molecular Verification (Western Blot):

    • Nrf2/HO-1: Should be upregulated in Test groups vs Model.

    • CYP2E1: May show reduced activity or protein stabilization (due to suicide inhibition complex).

Part 4: Safety & Toxicology (The "Double-Edged Sword")

While the 1,3-benzodioxole moiety is protective, its mechanism involves mechanism-based inactivation (MBI) of P450 enzymes. This requires a specific safety validation step not needed for simple antioxidants.

Required Safety Assay:

  • Drug-Drug Interaction (DDI) Screen: You must test if your derivative alters the metabolism of other drugs metabolized by CYP2E1, CYP2D6, or CYP3A4.

  • Observation: Prolonged sleeping time in mice induced by pentobarbital (a CYP substrate) indicates significant metabolic inhibition.

  • Recommendation: A viable drug candidate should show hepatoprotection without causing total blockade of hepatic metabolism, which would lead to toxicity from other co-administered drugs.

References

  • Singh, N., et al. (2014). Hepatoprotective effects of sesamol loaded solid lipid nanoparticles in carbon tetrachloride induced sub-chronic hepatotoxicity in rats.[4][6] Environmental Toxicology. Link

  • Kumar, A., et al. (2015). Sesamol loaded solid lipid nanoparticles: a promising intervention for control of carbon tetrachloride induced hepatotoxicity.[5] BMC Complementary and Alternative Medicine. Link

  • Ginting, C. N., et al. (2021). Hepatotoxicity prevention in Acetaminophen-induced HepG2 cells by red betel extract via antioxidant, anti-inflammatory, and anti-necrotic mechanisms.[1] Journal of Pharmacy & Pharmacognosy Research. Link

  • Jeong, H. G. (1999). Inhibition of cytochrome P450 2E1 expression by sesamol: protection against carbon tetrachloride-induced hepatotoxicity. Toxicology Letters. Link

  • Muriel, P., et al. (2001). Silymarin protects against paracetamol-induced lipid peroxidation and liver damage. Journal of Applied Toxicology. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 1,3-Benzodioxole, 5-(1-methylethenyl)-

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Safety Protocol for Researchers in Drug Development and Chemical Synthesis

As a senior application scientist, this guide provides an in-depth, procedural framework for the safe handling, use, and disposal of 1,3-Benzodioxole, 5-(1-methylethenyl)-, commonly known as Isosafrole. This document moves beyond a simple checklist, offering a comprehensive understanding of the "why" behind each safety measure, grounded in the inherent chemical properties and toxicological profile of the substance. Our commitment is to empower researchers with the knowledge to create a self-validating system of safety, ensuring both personal protection and experimental integrity.

Understanding the Hazard: A Profile of Isosafrole

Isosafrole is a colorless to slightly yellow liquid with a characteristic anise-like odor.[1] While utilized in the synthesis of perfumes and pesticide synergists, its primary relevance in the research and development sector often lies in its role as a chemical intermediate.[1][2] However, its utility is matched by its significant health and safety risks.

Key Hazards:

  • Carcinogenicity: Isosafrole is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is possibly carcinogenic to humans.[1] The US EPA has designated it as a group B2 chemical, indicating it is probably carcinogenic to humans.[2]

  • Flammability: Isosafrole is a flammable liquid and vapor.[3] It is crucial to keep it away from heat, sparks, open flames, and hot surfaces.[3]

  • Health Effects: It is harmful if swallowed and causes serious eye irritation.[3][4] Overexposure may lead to dizziness, nausea, muscle weakness, narcosis, and respiratory failure.[5]

  • Genetic Defects: There is a suspicion that Isosafrole may cause genetic defects.[4]

PropertyValueSource
Synonyms Isosafrole, 1,2-Methylenedioxy-4-propenylbenzene[1][2]
Appearance Colorless to slightly yellow liquid[1]
Odor Anise-like[1]
Flash Point 230.00 °F TCC ( 110.10 °C. ) (est)[6]
Carcinogenicity IARC Group 2B (Possible human carcinogen)[1]

The Core of Safety: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is non-negotiable when handling Isosafrole. The following recommendations are based on established safety protocols and should be strictly adhered to.

Eye and Face Protection
  • Mandatory: Wear chemical splash goggles or safety glasses with side shields. In situations with a higher risk of splashing, a face shield worn over goggles is required.[3][7]

Skin Protection
  • Gloves: Butyl rubber gloves are recommended for protection against direct contact.[8] Always inspect gloves for tears or punctures before use. If direct contact occurs, remove the gloves immediately.[8]

  • Lab Coat: A clean, buttoned lab coat must be worn.[7] For operations with a higher risk of splashes or spills, consider disposable Tyvek-type sleeves taped to your gloves.[8]

Respiratory Protection
  • Standard Operations: When handling small quantities in a well-ventilated area or a chemical fume hood, respiratory protection may not be required.

  • High-Risk Operations: For weighing and diluting the neat chemical, or in situations with inadequate ventilation, a NIOSH-approved half-face respirator equipped with a combination organic vapor/acid gas/HEPA filter cartridge is recommended.[8][9]

Operational Protocol: From Receipt to Disposal

A systematic workflow is critical to minimizing exposure and ensuring a safe laboratory environment.

Caption: A streamlined workflow for the safe handling of Isosafrole.

Storage
  • Store Isosafrole in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][4]

  • Keep the container tightly sealed.[3]

  • The storage area should be locked.[3] For long-term storage, refrigeration is recommended.[8]

Handling
  • All work with Isosafrole must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][4]

  • Ensure an eyewash station and safety shower are readily accessible.[7]

  • Ground and bond containers and receiving equipment to prevent static discharge.[3] Use only non-sparking tools.[3]

Emergency Procedures: A Rapid Response Plan

In the event of an emergency, a swift and informed response is crucial.

Caption: Immediate actions for Isosafrole-related emergencies.

Spills and Leaks
  • Small Spills: Dampen the spilled material with acetone and transfer it to a suitable container.[8] Use absorbent paper dampened with acetone to clean up any remaining material.[8] Seal all contaminated materials in a vapor-tight plastic bag for disposal.[8]

  • Large Spills: Evacuate the area and eliminate all ignition sources.[9] Dike the spill to prevent spreading and absorb it with an inert material such as vermiculite, dry sand, or earth.[4]

Personal Exposure
  • Inhalation: Move the exposed individual to fresh air immediately.[10] If breathing has stopped, perform artificial respiration.[10] Seek medical attention as soon as possible.[10]

  • Skin Contact: Promptly wash the contaminated skin with soap and water.[10] Remove any contaminated clothing.[10]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[9] Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting.[8] If the person is conscious, give one or two glasses of water to dilute the chemical and call for immediate medical assistance.[8]

Disposal Plan: Responsible Waste Management

Isosafrole and any materials contaminated with it are considered hazardous waste.

  • Waste Collection: Collect all waste in a clearly labeled, sealed, and appropriate container.[4] Do not dispose of it with household garbage or allow it to enter the sewage system.[3]

  • Disposal: Disposal must be carried out in accordance with all local, regional, national, and international regulations.[3][4] Engage a licensed professional waste disposal service to manage the disposal of this material.[11]

References

  • Isosafrole - Safety Data Sheet. (2023, January 9). Santa Cruz Biotechnology.
  • Isosafrole - Hazardous Agents | Haz-Map. (n.d.). Haz-Map.
  • ISOSAFROLE | CAMEO Chemicals | NOAA. (n.d.).
  • Isosafrole | C10H10O2 | CID 637796 - PubChem. (n.d.).
  • SAFETY DATA SHEET - Isosafrole. (2015, October 22). Chem Service.
  • isosafrole, 120-58-1. (n.d.). The Good Scents Company.
  • First Aid Procedures for Chemical Hazards | NIOSH. (n.d.).
  • Personal protective equipment for handling Isostearyl ole
  • CAS No. 120-58-1 - Isosafrole. (n.d.). AccuStandard.
  • NIOSH Pocket Guide to Chemical Hazards. (n.d.).
  • Safrole - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.